(Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
描述
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属性
分子式 |
C103H199N13O49 |
|---|---|
分子量 |
2403.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C103H199N13O49/c104-114-110-9-20-128-28-36-136-44-52-144-60-68-152-76-84-160-92-89-157-81-73-149-65-57-141-49-41-133-33-25-125-17-6-107-98(117)1-13-163-95-103(113-101(120)4-12-123-23-31-131-39-47-139-55-63-147-71-79-155-87-88-156-80-72-148-64-56-140-48-40-132-32-24-124-16-5-102(121)122,96-164-14-2-99(118)108-7-18-126-26-34-134-42-50-142-58-66-150-74-82-158-90-93-161-85-77-153-69-61-145-53-45-137-37-29-129-21-10-111-115-105)97-165-15-3-100(119)109-8-19-127-27-35-135-43-51-143-59-67-151-75-83-159-91-94-162-86-78-154-70-62-146-54-46-138-38-30-130-22-11-112-116-106/h1-97H2,(H,107,117)(H,108,118)(H,109,119)(H,113,120)(H,121,122) |
InChI 键 |
AGMRIKVTHRUWSH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane: A Tetravalent Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of the heterobifunctional, tetravalent polyethylene glycol (PEG) linker, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, synthesis, characterization, and its application in creating complex bioconjugates. The insights provided are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility.
Introduction: A Multifaceted Tool for Bioconjugation
This compound is a sophisticated macromolecule engineered to facilitate the creation of complex, multi-component bioconjugates. Its unique architecture, featuring a central core from which four discrete PEG10 arms radiate, offers a strategic advantage in the design of advanced drug delivery systems, diagnostic agents, and other functional biomaterials.
The molecule's power lies in its orthogonal functionalities: a single terminal carboxylic acid and three terminal azide groups. This arrangement allows for a two-step, controlled conjugation strategy. The carboxylic acid can be selectively coupled to primary amines on a biomolecule (e.g., lysine residues on a protein or antibody) through stable amide bond formation.[1][2] Subsequently, the three azide moieties serve as handles for the attachment of other molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[3][4][][6]
The polyethylene glycol (PEG) spacers are integral to the linker's function. PEGylation is a well-established strategy to enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can improve solubility, prolong circulatory half-life, and reduce immunogenicity.[7] The discrete length of the PEG10 arms (ten ethylene glycol units) ensures a defined spacer length, contributing to the homogeneity of the final conjugate.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C103H199N13O49 | [8] |
| Molecular Weight | 2403.8 g/mol | [8] |
| CAS Number | 2803119-05-1 | [8] |
| Purity | Typically >95% | [8] |
| Solubility | Water, DMSO, DMF | [8] |
| Storage | -20°C, desiccated | [8] |
Synthesis and Purification Strategy
While researchers will typically procure this reagent commercially, understanding its synthesis provides valuable insight into its structure and potential impurities. The construction of a multi-arm, heterofunctional PEG linker like this compound involves a multi-step, convergent synthetic approach.[9]
A plausible synthetic pathway would involve a central polyol core, which is sequentially ethoxylated to grow the PEG arms. Orthogonal protecting group chemistry is crucial to differentiate the arm destined to become the carboxylic acid from those that will be functionalized with azides.
Caption: Plausible synthetic workflow for the multi-arm PEG linker.
Purification: The purification of the final product and its intermediates is critical to ensure high purity and batch-to-batch consistency. A combination of chromatographic techniques is typically employed.
-
Normal-Phase Chromatography: Used for the separation of organic-soluble intermediates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying the final, more polar product, separating it from unreacted starting materials and side products.[]
-
Size Exclusion Chromatography (SEC): Can be used as a final polishing step to remove any low molecular weight impurities.[][11]
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and functionality of the linker. The following analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of PEG derivatives.[12][13][14] The spectrum will show characteristic peaks for the PEG backbone, the terminal groups, and the central core.
Expected ¹H NMR Spectral Features (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~3.64 | -O-CH₂-CH₂-O- | The large, repeating signal of the PEG backbone. |
| ~3.38 | -CH₂-N₃ | Methylene protons adjacent to the azide group. |
| ~2.6 | -CH₂-COOH | Methylene protons adjacent to the carboxylic acid. |
The integration of the terminal group signals relative to the main PEG backbone signal can be used to confirm the degree of functionalization and the molecular weight.[12][14]
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS), is used to determine the molecular weight and assess the polydispersity of the PEG linker. For a discrete PEG product like this, a narrow distribution around the target molecular weight of 2403.8 Da is expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final product. Both SEC-HPLC and RP-HPLC can be used.
-
SEC-HPLC: A single, symmetrical peak indicates a narrow molecular weight distribution and the absence of aggregates or low molecular weight impurities.[11]
-
RP-HPLC: Purity is determined by the area of the main product peak relative to the total area of all peaks.
Experimental Protocols and Applications
The dual functionality of this compound allows for a sequential conjugation strategy. The following protocols provide a general framework for its application.
Protocol 1: Conjugation to a Primary Amine-Containing Biomolecule via EDC/NHS Chemistry
This protocol describes the covalent attachment of the linker's carboxylic acid group to a primary amine on a biomolecule, such as a protein.
References
- 1. broadpharm.com [broadpharm.com]
- 2. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Need for Precision in Complex Bioconjugates
An In-depth Technical Guide to the Structure, Synthesis, and Application of Trifunctional Acid-PEG-Azide Linkers
In the landscape of modern therapeutics and diagnostics, the ability to assemble multicomponent molecular systems with precision is paramount. The development of sophisticated constructs like Antibody-Drug Conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs) demands a modular approach, where distinct molecular entities—such as a targeting ligand, a therapeutic payload, and a solubilizing agent—can be attached to a central scaffold.[1][2]
Trifunctional linkers serve as this central scaffold. Specifically, trifunctional acid-PEG-azide linkers offer a unique combination of three reactive handles on a biocompatible, flexible polyethylene glycol backbone.[3] This architecture typically consists of a carboxylic acid at one terminus of the PEG chain and a branched structure at the other, presenting two terminal azide groups.[4] The PEG backbone itself is not merely a spacer; it enhances the solubility of hydrophobic molecules, increases systemic circulation time, and reduces the immunogenicity of the final conjugate.[5][]
The power of this linker lies in its orthogonal reactivity :
-
The carboxylic acid is readily coupled to primary amines (e.g., lysine residues on antibodies) through stable amide bond formation.[7]
-
The two azide groups are reserved for bioorthogonal "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its strain-promoted variant (SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.[8][9]
This guide will provide a deep dive into the structure, synthesis, and practical use of these indispensable tools.
Core Molecular Structure and Physicochemical Properties
The defining feature of a trifunctional acid-PEG-azide linker is its molecular arrangement, which provides distinct points of attachment for different molecules.
A. The Polyethylene Glycol (PEG) Backbone Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[5] Its inclusion in linker design is a strategic choice to improve the overall pharmacokinetic and pharmacodynamic properties of the bioconjugate.[10][11]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of conjugated hydrophobic drugs.[5][]
-
Prolonged Circulation: The PEG moiety creates a hydration shell around the conjugate, effectively increasing its hydrodynamic radius. This shields it from renal clearance and enzymatic degradation, leading to a longer half-life in the bloodstream.[11][12]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on proteins or antibodies, reducing their recognition by the immune system.[5][12]
The length of the PEG chain is a critical design parameter. Longer chains generally offer greater solubility and longer circulation times, but may also impact the activity of the conjugated payload. The use of monodispersed (or discrete) PEG linkers, which have a uniform and well-defined molecular weight, is crucial for producing homogeneous conjugates with predictable properties.[13]
B. The Reactive Termini: Acid and Dual Azides The trifunctional nature arises from the specific functional groups at each end of the PEG chain.
-
Carboxylic Acid (-COOH): This functional group is the primary site for attachment to biomolecules rich in primary amines, such as proteins and antibodies. The reaction forms a highly stable amide bond and is typically mediated by carbodiimide activators like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or coupling reagents like HATU.[4][7]
-
Branched Dual Azides (-N₃): The opposite terminus features a branched structure presenting two azide groups. This design allows for the attachment of two molecules, which can be identical (increasing payload) or different.[14] Azides are exceptionally useful due to their stability and specific reactivity in click chemistry, which proceeds with high efficiency and selectivity in complex biological media.[8][13]
This trifunctional setup enables a modular and sequential conjugation strategy, which is fundamental to building complex, well-defined therapeutic agents.
Synthesis and Purification of a Representative Trifunctional Linker
The synthesis of these linkers requires a multi-step, convergent approach that builds the branched structure and sequentially introduces the desired functional groups.[15] Below is an illustrative pathway for synthesizing a compound like N-(acid-PEG)-N-bis(PEG-azide).
Generalized Synthetic Workflow
The overall strategy involves preparing three key fragments—two azide-terminated PEG chains and one acid-terminated PEG chain—and coupling them to a central branching unit, often derived from an amino acid like lysine.
Caption: Generalized synthesis of a trifunctional acid-PEG-azide linker.
Detailed Experimental Protocol: Synthesis of N-(Carboxy-PEG3)-N-bis(PEG3-azide)
This protocol is a representative example and should be adapted based on specific PEG lengths and reagents.
Step 1: Synthesis of Azido-PEG3-Mesylate
-
Dissolve tetraethylene glycol (1 eq.) in dichloromethane (DCM) at 0°C.
-
Add triethylamine (1.1 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq.).
-
Stir for 2-4 hours at 0°C, monitoring by TLC.
-
Wash the reaction mixture with cold water and brine, dry over MgSO₄, and concentrate in vacuo to obtain the monomesylated intermediate.
-
Dissolve the intermediate in DMF and add sodium azide (NaN₃, 3 eq.).
-
Heat the reaction to 80°C and stir overnight.
-
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield Azido-PEG₃-OH.
-
Repeat steps 1-3 on the Azido-PEG₃-OH to yield the final Azido-PEG3-Mesylate .
Step 2: Synthesis of the Branched Diamine Core
-
Start with a suitable protected diamine precursor, such as N,N-bis(tert-butoxycarbonyl)-L-ornithine.
-
Reduce the carboxylic acid to a primary alcohol using a mild reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).
-
Protect the resulting alcohol as a stable ether (e.g., TBDMS ether).
-
Deprotect the two Boc groups using trifluoroacetic acid (TFA) in DCM to yield the free diamine core.
Step 3: Assembly of the Final Linker
-
Dissolve the diamine core (1 eq.) in anhydrous DMF.
-
Add Azido-PEG3-Mesylate (2.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 eq.).
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the resulting N-bis(PEG3-azide) intermediate by silica gel chromatography.
-
Couple this intermediate to a protected carboxy-PEG molecule, such as Boc-NH-PEG3-COOH, using HATU (1.2 eq.) and DIPEA (2.0 eq.).[2]
-
Finally, perform the necessary deprotection steps to unmask the carboxylic acid.
Step 4: Purification The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity (>95%), which is critical for subsequent bioconjugation reactions.
Structural Characterization and Quality Control
Verifying the identity, purity, and integrity of the synthesized linker is a non-negotiable step. The primary techniques for this are NMR and FTIR spectroscopy.[16][17]
¹H NMR Spectroscopy for Structural Verification
¹H NMR is the most powerful tool for confirming the structure and determining the degree of functionalization.[18] However, interpreting the spectra of PEG derivatives can be challenging because the large signal from the repeating (-O-CH₂-CH₂-) units can obscure the signals of the terminal groups.[19]
Protocol for ¹H NMR Analysis:
-
Dissolve 5-10 mg of the purified linker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
PEG Backbone: A large, broad multiplet will appear around 3.6 ppm, corresponding to the -CH₂- protons of the ethylene glycol repeats.
-
Azide Terminus: The methylene protons adjacent to the azide group (-CH₂-N₃) typically appear as a triplet around 3.4 ppm.
-
Acid Terminus: The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) will be shifted downfield, appearing around 2.5 ppm.
-
Integration: The molecular weight and functionalization purity can be confirmed by comparing the integration of the terminal proton signals to the integration of the main PEG backbone signal.[20] It is crucial to correctly identify the ¹³C satellite peaks of the main PEG signal, as ignoring them can lead to erroneous calculations of molecular weight and purity.[18][20]
-
FTIR Spectroscopy for Functional Group Confirmation
FTIR is used to confirm the presence of the key functional groups.
Protocol for FTIR Analysis:
-
Acquire the spectrum of the sample using a suitable method (e.g., thin film on a salt plate or as a KBr pellet).
-
Analysis:
-
Azide Stretch: A sharp, strong, and highly characteristic absorption peak will appear around 2100 cm⁻¹ . This peak is definitive for the N≡N stretch of the azide group.
-
Carboxylic Acid Stretch: A broad O-H stretch will be visible from ~3300 to 2500 cm⁻¹. More importantly, a strong, sharp C=O carbonyl stretch will appear around 1700-1750 cm⁻¹ .[17]
-
PEG Backbone: A very strong C-O-C ether stretch will dominate the fingerprint region around 1100 cm⁻¹.
-
| Functional Group | Technique | Expected Signal / Peak | Reference |
| PEG Backbone | ¹H NMR | Multiplet at ~3.6 ppm | [19] |
| Azide (-N₃) | ¹H NMR | Triplet at ~3.4 ppm (-CH₂-N₃) | [19] |
| Carboxylic Acid | ¹H NMR | Triplet at ~2.5 ppm (-CH₂-COOH) | [17] |
| Azide (-N₃) | FTIR | Sharp, strong peak at ~2100 cm⁻¹ | N/A |
| Carboxylic Acid | FTIR | Strong peak at ~1700-1750 cm⁻¹ | [17] |
Application Workflow: Construction of a Dual-Drug Antibody-Drug Conjugate (ADC)
The true utility of the trifunctional acid-PEG-azide linker is demonstrated in its application. The following workflow details the construction of an ADC carrying two distinct payloads.[]
Caption: Workflow for synthesizing a dual-drug ADC using a trifunctional linker.
Detailed Protocol for ADC Synthesis
Materials:
-
Trifunctional Acid-PEG-Azide Linker
-
Monoclonal Antibody (mAb) in PBS buffer
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Alkyne-modified cytotoxic drug payload
-
Copper(II) sulfate (CuSO₄), Sodium Ascorbate
Step 1: Conjugation of Linker to Antibody
-
Prepare a solution of the antibody in a reaction buffer (e.g., PBS, pH 7.4).
-
Activate the carboxylic acid group of the trifunctional linker. In a separate tube, dissolve the linker (10 eq. relative to mAb) in DMSO. Add EDC (12 eq.) and Sulfo-NHS (12 eq.) and incubate for 15 minutes at room temperature to form the reactive NHS ester.
-
Add the activated linker solution to the antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing. The NHS ester will react with primary amines on lysine residues of the antibody.
-
Remove excess, unreacted linker using a desalting column or tangential flow filtration (TFF), exchanging the buffer back to PBS.
Step 2: Conjugation of Payload via Click Chemistry
-
Prepare a stock solution of the alkyne-modified drug payload (20 eq. relative to mAb) in DMSO.
-
To the mAb-linker conjugate solution, add the alkyne-payload.
-
Initiate the CuAAC reaction by adding freshly prepared solutions of CuSO₄ (10 eq.) and sodium ascorbate (50 eq.). The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final ADC conjugate using size exclusion chromatography (SEC) or TFF to remove residual catalyst, reagents, and unconjugated payload.
Step 3: Characterization of the Final ADC
-
Drug-to-Antibody Ratio (DAR): Determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).
-
Identity: Confirmed by Mass Spectrometry.
Conclusion and Future Outlook
Trifunctional acid-PEG-azide linkers are sophisticated chemical tools that provide an elegant solution to the complex challenge of constructing multicomponent bioconjugates. Their unique architecture, combining the beneficial properties of a PEG backbone with the orthogonal reactivity of acid and azide groups, allows for the precise and modular assembly of next-generation therapeutics.[10][21] As the demand for highly specific and potent drugs like ADCs and targeted nanoparticles continues to grow, the importance of these versatile linkers in enabling innovative drug design and development will only increase. Future advancements will likely focus on creating linkers with different PEG lengths, cleavable moieties for controlled drug release, and an even wider array of orthogonal functional groups to further expand the bioconjugation toolkit.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. interchim.fr [interchim.fr]
- 5. creativepegworks.com [creativepegworks.com]
- 7. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]
- 8. N-(NHS ester-PEG8)-N-bis(PEG8-azide) | BroadPharm [broadpharm.com]
- 9. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. Application of PEG Linker | AxisPharm [axispharm.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 14. Acid-PEG1-tris-PEG3-azide | BroadPharm [broadpharm.com]
- 15. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Multi-Arm PEG Azide Compounds
Introduction: The Architectural Advantage of Multi-Arm PEG Azides
In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) has established itself as a cornerstone technology. The covalent attachment of PEG chains, or PEGylation, is a proven strategy to enhance the therapeutic properties of molecules by improving solubility, extending plasma half-life, and reducing immunogenicity.[1] While linear PEG has been instrumental, the advent of multi-arm PEG derivatives represents a significant architectural evolution, offering enhanced functionality and superior performance in a variety of applications.[2]
This guide provides an in-depth exploration of multi-arm PEG azide compounds, a class of reagents that combines the benefits of a branched structure with the versatile and highly specific reactivity of the azide group.[2] These molecules feature multiple PEG chains extending from a central core, with each arm terminating in an azide (-N₃) functional group.[2] This multivalent presentation of reactive sites is pivotal for creating complex, high-avidity bioconjugates and robust hydrogel networks. We will delve into the synthesis and characterization of these compounds, their core physicochemical properties, and their transformative applications in drug delivery, tissue engineering, and advanced bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful chemical tools.
Molecular Architecture and Synthesis: Building the Core
The defining feature of multi-arm PEGs is their central core molecule, from which the PEG arms radiate. The choice of core dictates the number of arms and the overall spatial arrangement of the molecule. Common cores for 4-arm and 8-arm PEGs are pentaerythritol and hexaglycerol or tripentaerythritol, respectively.[3][4][5] The synthesis of multi-arm PEG azides is typically a two-step process starting from the corresponding multi-arm PEG-hydroxyl (-OH) precursor.
From Hydroxyl to Azide: A Two-Step Conversion
The conversion of terminal hydroxyl groups to azides is a well-established synthetic route, prized for its efficiency and high yields. The causality behind this two-step choice is rooted in chemical reactivity and stability. A direct conversion is often challenging and can lead to side products. The chosen pathway ensures a clean and near-quantitative transformation.
-
Mesylation: The first step involves the activation of the terminal hydroxyl groups by converting them into a better leaving group. Mesyl chloride (MsCl) is frequently used in the presence of a base like triethylamine (TEA) to form a mesylate intermediate (-OMs). This reaction is highly efficient and proceeds under mild conditions.[6]
-
Azide Substitution: The mesylated PEG is then reacted with an azide salt, typically sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction to form the terminal azide. This step provides a high degree of conversion, often exceeding 95%.[7]
The diagram below illustrates this synthetic pathway.
Caption: Synthetic pathway from multi-arm PEG-OH to multi-arm PEG-azide.
Essential Characterization Techniques
Verifying the successful synthesis and purity of multi-arm PEG azides is critical. A combination of analytical techniques is employed to confirm the structure, molecular weight, and degree of functionalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the conversion of the terminal groups. The disappearance of the proton signals corresponding to the mesylate group and the appearance of new signals adjacent to the azide group confirm the successful substitution.[6] Quantitative NMR can also be used to determine the percentage of azide functionalization.[6][8]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the polymer.[3][9] Multi-arm PEGs typically exhibit a narrow PDI, indicating a high degree of homogeneity.[3][4]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides an absolute measurement of the molecular weight of individual polymer chains, allowing for the confirmation of the repeating unit and the mass of the end groups.[10][11] It is particularly useful for verifying the successful attachment of the azide functionality.[11]
Core Properties and Architectural Advantages
The multi-arm architecture imparts several advantageous properties compared to linear PEG of similar molecular weight.
| Property | Description | Advantage over Linear PEG |
| Solubility | Highly soluble in water and a range of organic solvents such as DMF and DMSO.[3][4] | The globular structure can enhance the solubility of conjugated molecules more effectively. |
| Hydrodynamic Volume | Possess a larger hydrodynamic volume for a given molecular weight. | More efficient at shielding conjugated proteins from proteases and the immune system.[1] |
| Polydispersity Index (PDI) | Typically have a very narrow PDI (1.02-1.06), indicating high homogeneity in molecular weight.[3][4] | Ensures batch-to-batch consistency and predictable performance in formulations. |
| Multivalency | Multiple azide groups are available for conjugation at the termini of the arms.[2] | Enables the creation of complex constructs with multiple copies of a molecule, leading to increased avidity and efficacy.[2] |
| Viscosity | Solutions of multi-arm PEGs generally have a lower viscosity than linear PEGs of the same molecular weight. | Easier to handle and formulate, especially at high concentrations. |
Key Applications: Leveraging the Power of Multivalency
The terminal azide groups of multi-arm PEGs are gateways to a world of highly efficient and specific conjugation reactions, most notably "click chemistry." The azide is a stable and bioorthogonal functional group, meaning it does not react with naturally occurring functional groups in biological systems, ensuring that conjugation is highly specific.[]
Click Chemistry: The Engine of Bioconjugation
There are two primary forms of azide-alkyne cycloaddition used with multi-arm PEG azides:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. It is highly efficient and proceeds under mild conditions.[][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst.[14][15] This is particularly advantageous for applications involving living cells or other systems where copper toxicity is a concern.[14]
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Applications in Focus
-
Drug Delivery: Multi-arm PEG azides are used to create advanced drug delivery systems. The multiple arms can be used to attach several drug molecules, increasing the drug payload.[7] Furthermore, other arms can be conjugated to targeting ligands to direct the drug to specific cells or tissues.[16]
-
Hydrogel Formation: These compounds are excellent crosslinkers for the formation of hydrogels.[7] By reacting a multi-arm PEG azide with a multi-arm PEG alkyne, a highly crosslinked and biocompatible hydrogel can be formed.[17] These hydrogels are used in tissue engineering as scaffolds for cell growth and in drug delivery for the controlled release of therapeutics.[17][18] The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by changing the number of arms and the molecular weight of the PEG.[18][19]
-
Bioconjugation and PEGylation: The multivalent nature of these reagents allows for the creation of complex biomolecular architectures. For example, multiple copies of a peptide or antibody fragment can be attached to a single multi-arm PEG azide, which can enhance the binding affinity and biological activity of the resulting conjugate.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating a multi-arm PEG azide to an alkyne-containing molecule.
Materials:
-
Multi-arm PEG azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., SEC or dialysis)[]
Procedure:
-
Reagent Preparation:
-
Dissolve the multi-arm PEG azide and the alkyne-functionalized molecule in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 200 mM in water).[13]
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and ligand solutions in a 1:2 molar ratio.[13] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
To the solution containing the multi-arm PEG azide and alkyne-molecule, add the premixed catalyst. A typical final concentration for the copper is 25 equivalents relative to the azide.[13]
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.[13]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.[][20]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a multi-arm PEG azide to a DBCO-functionalized molecule.
Materials:
-
Multi-arm PEG azide
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF for dissolving reagents
-
Purification system (e.g., SEC or dialysis)[20]
Procedure:
-
Reagent Preparation:
-
Dissolve the multi-arm PEG azide in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF and then add it to the reaction buffer. A final concentration of 5-20 µM is a good starting point.[14]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the multi-arm PEG azide solution to the DBCO-functionalized molecule solution. A 1.5 to 5-fold molar excess of the azide is often sufficient.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[21] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm.[14]
-
-
Purification:
Caption: A typical experimental workflow for bioconjugation using multi-arm PEG azide.
Comparative Analysis: 4-Arm vs. 8-Arm PEG Azide
The choice between a 4-arm and an 8-arm PEG azide depends on the specific requirements of the application. The higher number of arms in an 8-arm PEG leads to a higher crosslinking density in hydrogels and a greater potential for multivalency in bioconjugates.
| Property | 4-Arm PEG Azide | 8-Arm PEG Azide | Rationale and Field Insights |
| Core Structure | Typically Pentaerythritol[3][5][7] | Typically Hexaglycerol or Tripentaerythritol[4] | The core structure determines the spatial arrangement and density of the reactive arms. |
| Hydrogel Gelation Time | Faster[17][18] | Slower[17][18] | The more complex architecture of 8-arm PEGs can lead to steric hindrance, slowing the reaction kinetics.[18] |
| Hydrogel Crosslink Density | Lower | Higher | With the same molecular weight per arm, 8-arm PEGs create a more densely crosslinked network. |
| Hydrogel Swelling Ratio | Higher[19] | Lower[19] | The higher crosslink density of 8-arm PEG hydrogels restricts water uptake.[18] |
| Hydrogel Stiffness | Lower | Higher[22] | Increased crosslinking leads to a higher storage modulus and a stiffer gel.[22] |
| Drug Loading Capacity | Good | Excellent | More arms allow for the attachment of a greater number of drug molecules per PEG molecule. |
| Steric Hindrance | Lower | Higher | The increased density of arms in 8-arm PEGs can sometimes lead to greater steric hindrance in conjugation reactions. |
Conclusion and Future Outlook
Multi-arm PEG azide compounds are a powerful and versatile class of reagents that offer significant advantages over their linear counterparts. Their unique architecture, characterized by a central core and multiple azide-terminated arms, enables the creation of highly complex and functional biomaterials and bioconjugates. The ability to precisely control the number of arms provides a means to tune the properties of the resulting materials, from the stiffness of hydrogels to the avidity of drug conjugates.
As the fields of drug delivery and tissue engineering continue to advance, the demand for well-defined, multifunctional polymers will undoubtedly grow. Multi-arm PEG azides, with their combination of biocompatibility, multivalency, and versatile reactivity via click chemistry, are poised to play an increasingly important role in the development of next-generation therapeutics and regenerative medicines. Future innovations may include the development of multi-arm PEGs with even more complex architectures and the incorporation of biodegradable linkages to create stimuli-responsive materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-arm Azide(N3) PEGs - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. 4arm PEG Azide | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. 4arm PEG Azide - JenKem Technology USA [jenkemusa.com]
- 8. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 10. bath.ac.uk [bath.ac.uk]
- 11. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
synthesis of heterobifunctional branched PEG linkers
An In-depth Technical Guide to the Synthesis of Heterobifunctional Branched PEG Linkers
Authored by a Senior Application Scientist
Preamble: The Architectural Advantage of Branched PEG Linkers
In the landscape of advanced bioconjugation, particularly in the development of therapeutics like Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of efficacy, stability, and pharmacokinetic profile.[1][2] While linear Polyethylene Glycol (PEG) linkers have been instrumental in enhancing the solubility and extending the circulation half-life of biologics, the field is progressively pivoting towards more sophisticated architectures.[3][4][5] Heterobifunctional branched PEG linkers represent a significant evolution, offering a three-dimensional structure that provides distinct advantages.[2][]
Unlike their linear counterparts, branched PEGs, which feature multiple PEG arms extending from a central core, can increase the drug-to-antibody ratio (DAR) without inducing the aggregation often associated with hydrophobic payloads.[1][2] This architecture provides a "shielding" effect, potentially reducing immunogenicity and protecting the conjugate from enzymatic degradation.[7] This guide provides a field-proven perspective on the synthesis, purification, and characterization of these vital molecules, moving beyond simple protocols to explain the causal science behind critical process decisions.
Strategic Design: The Blueprint for Synthesis
The successful synthesis of a heterobifunctional branched PEG linker is a game of chemical chess, requiring foresight in the selection of a core scaffold, polymerization strategy, and, most critically, an orthogonal protecting group strategy.
The Central Core: The Point of Divergence
The synthesis begins with an initiator or core molecule that dictates the number of branches. Commercially available polyols are the most common starting points due to their cost-effectiveness and geometric reliability.
-
Glycerol or Trimethylolpropane (TMP): Yields a three-arm (or dual-branched, if one position is used for latent functionality) structure.
-
Pentaerythritol or Tris(hydroxymethyl)aminomethane (TRIS): Provide access to four-arm structures.
-
Dipentaerythritol or Tripentaerythritol: Used for generating six- and eight-arm PEGs, respectively, often employed in hydrogel formation.[8][9]
The choice of core is fundamentally linked to the desired payload capacity and spatial arrangement of the final conjugate. For many ADC applications, a dual-branched structure originating from a TMP derivative offers a balance of increased DAR and synthetic accessibility.[10]
Building the Arms: The Anionic Ring-Opening Polymerization
The most robust method for growing PEG chains from the core is the anionic ring-opening polymerization of ethylene oxide.[11] This is a living polymerization, which, in principle, allows for precise control over the molecular weight and results in a low polydispersity index (PDI).
The causality here is control: the alkoxide initiators, formed by deprotonating the hydroxyl groups of the core with a strong base (e.g., potassium naphthalenide or sodium hydride), ensure that polymerization proceeds uniformly from each site. The molecular weight is determined by the molar ratio of the ethylene oxide monomer to the initiator.
Orthogonal Protection: The Key to Heterobifunctionality
Achieving distinct functionality at the termini of the PEG arms is impossible without a robust orthogonal protection strategy.[12] Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups present in the molecule.[12][13] This allows for the sequential deprotection and functionalization of different PEG arms.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Causality & Field Insights |
| Dimethoxytrityl | DMTr | DMTr-Cl | Mild Acid (e.g., Dichloroacetic Acid) | Excellent for primary alcohols. The bulky nature prevents di-substitution. Its intense orange color upon cleavage provides a useful visual cue for reaction monitoring. |
| Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) | Very stable to a wide range of conditions (acidic, basic). Debenzylation is clean but requires specialized hydrogenation equipment and is incompatible with reducible groups (e.g., alkynes, azides). |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) | Stable to most conditions except strong acid and fluoride. Its removal is highly specific, making it an excellent orthogonal partner to acid-labile or hydrogenation-labile groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | A cornerstone of peptide synthesis, its base-lability makes it orthogonal to acid-labile groups like Boc or Trityl.[14] Useful for introducing amine functionalities. |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Commonly used for protecting amines. Its acid-lability contrasts with the base-lability of Fmoc, creating a powerful orthogonal pair.[15] |
Synthesis in Practice: A Validated Protocol
This section details a representative, self-validating synthesis of a dual-branched heterobifunctional PEG linker: Azide-(PEG)₂-Carboxylic Acid . This structure is highly valuable, enabling "click" conjugation via the azide and amide bond formation via the carboxyl group.[11][16][17]
Workflow Overview
The synthesis follows a logical progression from core modification to arm functionalization, purification, and final characterization.
Caption: High-level workflow for branched PEG linker synthesis.
Detailed Experimental Protocol: Synthesis of Allyl-(PEG-OH)₂
This protocol is adapted from a facile synthesis route using a commercially available initiator.[10]
Objective: To synthesize a dual-branched PEG with a latent allyl group at the junction and two terminal hydroxyl groups.
Materials:
-
Trimethylolpropane allyl ether (TMPAE)
-
Potassium Naphthalenide solution in THF
-
Ethylene Oxide (EO)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
Procedure:
-
Initiator Preparation: Under an inert argon atmosphere, dissolve Trimethylolpropane allyl ether (TMPAE) in anhydrous THF in a flame-dried, multi-neck flask equipped with a stirrer and a cooling bath.
-
Deprotonation: Cool the solution to 0°C. Add potassium naphthalenide solution dropwise until a faint green color persists. This step activates the hydroxyl groups, forming the di-alkoxide initiator. The visual endpoint (persistent color) is a self-validating check for complete deprotonation.
-
Polymerization: Cool the reactor to -78°C (dry ice/acetone bath). Add a calculated amount of freshly distilled ethylene oxide via a cooled syringe. The amount of EO determines the final molecular weight of the PEG arms. Allow the reaction to stir at room temperature for 48 hours. The causality is clear: the living nature of the polymerization requires time for all monomer to be consumed, ensuring narrow polydispersity.
-
Termination: Quench the reaction by adding degassed methanol. This protonates the living polymer chain ends, terminating the polymerization and yielding hydroxyl termini.
-
Purification (Precipitation): Concentrate the reaction mixture under reduced pressure. Dissolve the viscous residue in a minimal amount of dichloromethane and precipitate the product by adding a large excess of cold diethyl ether.[18] The PEG product is insoluble in ether, while the initiator and other small molecules remain in solution.
-
Drying: Collect the white solid by filtration and dry under vacuum at room temperature to a constant weight.
Orthogonal Modification: From Allyl-(PEG-OH)₂ to N₃-(PEG)₂-COOH
This phase demonstrates the power of the latent allyl group and the terminal hydroxyls.
Caption: Orthogonal modification of the branched PEG intermediate.
Protocol Steps:
-
Junction Modification (Thiol-Ene Reaction): Dissolve Allyl-(PEG-OH)₂ in a suitable solvent with a photoinitiator (e.g., DMPA) and an excess of thiol-acetic acid. Irradiate with UV light (365 nm). This "click" reaction is highly efficient and proceeds under mild conditions, selectively modifying the allyl group without affecting the hydroxyl termini.[19] Purify by precipitation.
-
Terminal Modification (Azide Introduction):
-
Activation: Dissolve the resulting HO-(PEG)₂-S-CH₂-COOH in dichloromethane and pyridine. Cool to 0°C and add p-toluenesulfonyl chloride (TsCl). This converts the terminal hydroxyls into tosylates, which are excellent leaving groups.[20]
-
Substitution: After purification, dissolve the tosylated intermediate in dimethylformamide (DMF) and add an excess of sodium azide (NaN₃). Heat the reaction to ~80°C. The azide ion displaces the tosylate via an Sₙ2 reaction to yield the final product, N₃-(PEG)₂-S-CH₂-COOH.[20][21]
-
Purification and Characterization: Ensuring Quality
The purification and characterization of PEG derivatives are non-trivial due to their polymeric nature and potential for heterogeneity.
Purification Strategies
Simple precipitation is often insufficient to separate products with similar molecular weights.[18] Column chromatography is the gold standard.[22]
-
Size-Exclusion Chromatography (SEC): This is the most powerful technique for separating PEG species based on their hydrodynamic volume.[18][] It is highly effective at removing unreacted starting materials (smaller) and any high-molecular-weight aggregates (larger).
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on charge.[] It is invaluable for purifying intermediates and final products in a multi-step synthesis. For example, it can separate the mono-carboxylated product from any unreacted diol starting material or undesired di-acid byproducts.
-
Reverse-Phase Chromatography (RPC): While challenging for large PEGs due to their polarity, RPC can be effective for purifying smaller PEG linkers or for separating positional isomers where PEGylation slightly alters the overall hydrophobicity of a molecule.[][24]
Analytical Characterization: The Validation System
A multi-pronged analytical approach is required to confirm the structure, molecular weight, and purity of the final linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation.[25][26] Key signals to integrate and assign include:
-
The large, characteristic peak of the PEG backbone (-O-CH₂ -CH₂ -) around 3.6 ppm.[27]
-
Signals from the terminal functional groups (e.g., protons adjacent to the azide or carboxyl group).
-
Signals from the core molecule.
-
The disappearance of signals from the starting functional groups (e.g., the hydroxyl proton peak) confirms reaction completion. Using DMSO-d₆ as the solvent is often advantageous as the hydroxyl peak appears at a stable chemical shift (~4.56 ppm) that is well-separated from the backbone resonance.[28]
-
-
¹³C NMR: Provides complementary structural information and helps confirm the carbon backbone and the presence of carbons associated with the functional groups.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is essential for determining the absolute molecular weight and the polydispersity of the PEG linker.[29][30]
-
Sample Preparation: Proper sample preparation is critical.[29] A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) are mixed with the PEG sample.[29][31]
-
Data Interpretation: The resulting spectrum shows a distribution of peaks, with each peak corresponding to a polymer chain with a different number of ethylene oxide repeat units. The mass difference between adjacent peaks should be 44 Da, corresponding to the mass of one EO monomer, which confirms the sample purity.[29] The peak of maximum intensity (Mp), number average molecular weight (Mn), and weight average molecular weight (Mw) can be calculated from the distribution.
| Characterization Data for N₃-(PEG)₂-COOH (Hypothetical) | |
| Technique | Observation |
| ¹H NMR (CDCl₃) | δ ~3.64 (s, PEG backbone), δ ~3.38 (t, -CH₂-N₃), δ ~2.75 (t, -S-CH₂-COOH), Disappearance of peaks for allyl and hydroxyl protons. |
| ¹³C NMR (CDCl₃) | δ ~70.5 (PEG backbone), δ ~50.7 (-CH₂-N₃), δ ~175.0 (-COOH). |
| MALDI-TOF MS | Gaussian distribution centered at target MW. Peak spacing of 44.03 Da. Mn, Mw, and PDI (Mw/Mn) calculated. |
| Purity (SEC) | >95% |
Conclusion: From Synthesis to Application
The is a sophisticated endeavor that underpins the development of next-generation biotherapeutics.[] Success hinges on a deep understanding of polymer chemistry, a strategic approach to orthogonal protection, and rigorous purification and characterization. By explaining the causality behind each synthetic choice—from the selection of the core molecule to the conditions for deprotection—this guide provides researchers with the foundational knowledge to not only replicate but also innovate in the design and synthesis of these critical molecular tools. The ability to create custom linkers with precisely controlled architecture and functionality is what will continue to drive progress in targeted drug delivery and materials science.[3][21]
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. labinsights.nl [labinsights.nl]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 18. How are PEG derivatives purified? - Blog [shochem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 21. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. bath.ac.uk [bath.ac.uk]
- 30. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Handling of (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility, handling, and application of the multi-arm heterobifunctional linker, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane.
Introduction to a Branched Heterobifunctional Linker
This compound is a sophisticated chemical tool designed for advanced bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic systems.[1] Its structure is unique, featuring a central core from which four polyethylene glycol (PEG) arms extend. Three of these arms terminate in an azide group (N₃), while the fourth terminates in a carboxylic acid (COOH).[2] This branched architecture allows for a higher drug payload capacity compared to traditional linear linkers.[3]
The PEG10 units (ten repeating ethylene oxide units) in each arm are critical to the molecule's function. PEGylation is a well-established strategy to increase the hydrophilicity, biocompatibility, and circulation half-life of conjugated molecules by increasing their hydrodynamic radius and shielding them from enzymatic degradation.[4][5] The terminal functional groups provide orthogonal reactivity: the carboxylic acid can be readily conjugated to primary amines (e.g., lysine residues on proteins) using carbodiimide chemistry (EDC) or other activators like HATU, while the three azide groups are available for highly selective "click chemistry" reactions with alkyne-modified molecules.[2][6]
Molecular Structure and Key Functional Groups
The distinct functionalities of this linker dictate its utility in sequential or one-pot conjugation strategies.
Caption: Molecular architecture of the linker.
Core Topic: Solubility Profile
The solubility of a linker is paramount for its successful application in bioconjugation, which predominantly occurs in aqueous environments. The physicochemical properties of this compound are dominated by its extensive PEGylation.
Theoretical Assessment and Empirical Data
The presence of four PEG10 arms, totaling 40 ethylene oxide units, makes the molecule highly hydrophilic.[7] The repeating ether oxygens in the PEG chains readily form hydrogen bonds with water, imparting excellent aqueous solubility.[7] This is a deliberate design feature of PEG linkers, intended to confer solubility upon the final conjugate, which may involve hydrophobic drugs.[3][8]
Chemical supplier data confirms this theoretical assessment. The compound is listed as soluble in water, as well as common polar aprotic organic solvents used in bioconjugation.[2]
Recommended Solvents and Quantitative Data
While precise quantitative solubility limits (e.g., mg/mL) are not always published and can depend on the specific salt form and purity, a general solubility profile can be summarized.
| Solvent | Type | Solubility | Rationale & Use Case |
| Water | Aqueous | Soluble[2] | Ideal for direct use in bioconjugation reactions with proteins and other biomolecules. The extensive PEGylation ensures good solubility.[9] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | The preferred medium for most protein conjugation reactions, maintaining physiological pH and ionic strength. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | Excellent for preparing high-concentration stock solutions. DMSO is miscible with water, allowing for easy dilution into aqueous reaction buffers.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | An alternative to DMSO for preparing stock solutions. Anhydrous grade should be used to prevent hydrolysis of activated esters if the acid group is pre-activated.[10] |
| Ethanol, Methanol | Polar Protic | Less Soluble[11] | Generally less effective than water or polar aprotic solvents for highly PEGylated molecules. |
| Dichloromethane (DCM), Chloroform | Organic | Soluble[11][12] | Useful during synthesis or for linking to highly hydrophobic moieties before introducing the conjugate to an aqueous phase. |
| Hexane, Diethyl Ether | Non-polar | Insoluble[11] | The hydrophilic nature of the PEG chains prevents dissolution in non-polar organic solvents. |
Factors Influencing Solubility
-
pH: The carboxylic acid group has a pKa of approximately 3-4. At a pH above this value (e.g., in PBS at pH 7.4), the group will be deprotonated to a carboxylate (-COO⁻), which can further enhance aqueous solubility.
-
Temperature: For most PEGylated compounds, solubility in water increases with temperature. However, for long-term storage, solutions should be kept at -20°C.[2] It is advisable to avoid repeated freeze-thaw cycles, which can degrade the material.[13]
-
Concentration: While highly soluble, concentrated aqueous solutions may be viscous. For practical use, preparing a concentrated stock in DMSO and diluting it into the final reaction buffer is the most common and reliable method.[10]
Practical Guide: Solubilization and Use
This section provides a field-proven protocol for the solubilization and subsequent conjugation of the linker to a protein, followed by a click chemistry reaction.
Step-by-Step Solubilization Protocol
Objective: To prepare a fresh, high-concentration stock solution of the linker for use in bioconjugation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of the linker, which is typically stored at -20°C, to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM). The choice of a polar aprotic solvent like DMSO is crucial as it readily dissolves the linker and is miscible with the aqueous buffers used in subsequent steps.[10]
-
Dissolution: Vortex the vial for 30-60 seconds to ensure complete dissolution. A brief centrifugation step is recommended to collect all the solution at the bottom of the vial.
-
Storage: This stock solution should be prepared fresh for best results.[13] If short-term storage is necessary, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.
Example Workflow: Two-Step ADC Construction
This workflow demonstrates the utility of the linker's orthogonal reactive groups.
Caption: Two-step conjugation workflow.
Protocol for Step 1: Amine Coupling This protocol details the conjugation of the linker's carboxylic acid to primary amines on an antibody.
-
Protein Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Activation: In a separate tube, pre-activate the linker by reacting it with a 1.5-fold molar excess of EDC and NHS in DMSO for 15 minutes. This forms a more stable NHS-ester intermediate, improving reaction efficiency.
-
Conjugation: Add the activated linker solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of linker to protein.[10]
-
Incubation: Gently mix and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and coupling reagents using size-exclusion chromatography (SEC) or dialysis.[14]
Protocol for Step 2: Azide-Alkyne Click Chemistry This protocol outlines the copper-catalyzed cycloaddition of the azide-functionalized antibody to an alkyne-modified drug payload.[14]
-
Reagent Preparation: Prepare stock solutions of the alkyne-drug (in DMSO), Copper(II) Sulfate (CuSO₄ in water), and a reducing agent like sodium ascorbate (in water, prepared fresh). A copper ligand (e.g., THPTA) is highly recommended to stabilize the Cu(I) oxidation state and improve reaction kinetics.
-
Reaction Mixture: In a single tube, combine the purified Ab-Linker-(Azide)₃ conjugate with a 3- to 5-fold molar excess of the alkyne-drug per azide.
-
Catalyst Addition: Add the copper ligand, followed by CuSO₄ (final concentration ~50-250 µM).
-
Initiation: Initiate the click reaction by adding the sodium ascorbate solution (final concentration 5-10 times that of the copper).[14]
-
Incubation: Incubate at room temperature for 1-4 hours, protected from light.
-
Final Purification: Purify the final ADC product using SEC to remove residual reagents and any precipitated protein.
References
- 1. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 2. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. (Methyltetrazine-PEG9)-Tri-(Azide-PEG10-ethoxymethyl)-methane | BroadPharm [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
The Molecular Architecture: A Trifecta of Functionality and Vulnerability
An In-depth Technical Guide to the Stability and Storage of Acid-PEG-Azide Reagents
This guide provides an in-depth exploration of the critical parameters governing the stability and optimal storage of Acid-PEG-Azide reagents. As versatile heterobifunctional linkers, these molecules are indispensable in bioconjugation, drug delivery, and materials science, where their integrity is paramount for reproducible and successful outcomes.[1][2] Understanding the inherent chemical liabilities of the carboxylic acid, the polyethylene glycol (PEG) backbone, and the azide terminus is the foundation of effective handling and storage. This document moves beyond simple instructions to explain the underlying chemical principles, empowering researchers to maintain reagent quality and ensure the validity of their experimental results.
The utility of an Acid-PEG-Azide reagent lies in its three distinct components, each with its own stability profile. A comprehensive understanding of each part is essential for predicting and preventing degradation.
-
The Carboxylic Acid (-COOH): This functional group is the primary site for conjugation to amine-containing molecules, typically through activation to an N-hydroxysuccinimide (NHS) ester or via carbodiimide chemistry (e.g., EDC).[3][4] While the carboxylic acid itself is relatively stable, its activated forms (like NHS esters) are highly susceptible to hydrolysis, reverting to the non-reactive carboxylic acid in the presence of moisture.[5][6]
-
The Polyethylene Glycol (PEG) Spacer: The PEG backbone imparts hydrophilicity, biocompatibility, and favorable pharmacokinetic properties to conjugates.[1][7] However, it is not inert. The ether linkages in the PEG chain are vulnerable to auto-oxidation, a process initiated by oxygen, heat, light, and transition metal ions.[8] This can lead to chain cleavage and the formation of impurities like aldehydes and new carboxylic acids, compromising the linker's integrity and performance.[8]
-
The Azide (-N₃): The azide group is prized for its role in bioorthogonal "click chemistry," offering high stability and selective reactivity with alkynes.[9][10] Despite its general stability in biological systems, the azide group is sensitive to certain conditions. It can be reduced by strong reducing agents and can react with acids to form the toxic and explosive hydrazoic acid.[11] Furthermore, organic azides can be sensitive to light, heat, and pressure, which can lead to decomposition.[12]
Caption: Core components of an Acid-PEG-Azide reagent.
Key Degradation Pathways and Influencing Factors
To maintain the reagent's integrity, one must mitigate the primary pathways of its degradation. These factors are often synergistic, meaning that exposure to one (e.g., heat) can accelerate degradation by another (e.g., oxidation).
Caption: Primary degradation pathways for Acid-PEG-Azide reagents.
Critical Factors:
-
Temperature: Elevated temperatures accelerate nearly all degradation pathways, including PEG oxidation and azide decomposition.[8] This is the most critical factor to control.
-
Moisture: Atmospheric moisture is the primary culprit for the hydrolysis of activated acid species (like NHS esters) and can contribute to other degradation processes.[5][13]
-
Oxygen: The presence of oxygen is a prerequisite for the oxidative degradation of the PEG backbone.[8] Storing under an inert atmosphere is a key preventative measure.
-
Light: UV and even ambient light can provide the energy to initiate photolytic decomposition of the azide group and contribute to the oxidation of the PEG chain.[12][13][14]
-
pH: Extremes of pH should be avoided. Strongly acidic conditions can protonate the azide to form hazardous hydrazoic acid, while strongly basic conditions can promote hydrolysis.[11]
-
Incompatible Materials: Contact with strong oxidizing or reducing agents, strong acids, and certain metals (especially copper, lead, and brass) should be avoided as they can catalyze decomposition or form dangerously unstable metal azides.[8][12]
Field-Proven Protocols for Storage and Handling
The following protocols are designed to preserve the reagent's chemical integrity from receipt to use. Trustworthiness in experimental results begins with a trustworthy reagent.
Long-Term Storage of Solid Reagent
The solid, un-dissolved reagent is most stable. The goal of long-term storage is to minimize exposure to the degradation factors discussed above.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C | Significantly slows all chemical degradation pathways.[4][10][15][16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing PEG oxidation and hydrolysis.[13] |
| Light | In the dark (e.g., amber vial in a box) | Prevents photolytic degradation of the azide and PEG backbone.[12][13][15] |
| Container | Tightly sealed vial with desiccant | Prevents moisture ingress.[5][13] |
Preparation and Storage of Stock Solutions
Once dissolved, the reagent is more susceptible to degradation. Proper technique is crucial. The cardinal rule is to prepare fresh solutions before use and avoid repeated freeze-thaw cycles.[7]
Experimental Protocol: Stock Solution Preparation
-
Equilibration: Before opening, allow the reagent vial to warm slowly to room temperature (typically 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold solid.[5][16]
-
Solvent Selection: Use a high-purity, anhydrous (molecular sieve-treated) aprotic solvent. Dimethylsulfoxide (DMSO) and Dimethylformamide (DMF) are common choices.[4][16]
-
Dissolution: Under an inert gas atmosphere if possible, add the solvent to the solid reagent to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).[7] Ensure complete dissolution with gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to a single experiment's needs.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with dry argon or nitrogen.
-
Storage: Immediately store the aliquots at ≤ -20°C in the dark.[16][17] For very sensitive reagents, storage at -80°C may be considered.
Caption: Recommended workflow for Acid-PEG-Azide reagent handling.
Quality Control: A Self-Validating System
Trust in your reagent should be verified. Regular quality control (QC) ensures that stored reagents maintain their specified purity and reactivity.
Visual Inspection:
-
Appearance: The reagent should be a white to off-white solid.[7] Any significant discoloration (e.g., yellowing) may indicate degradation.
-
Consistency: The solid should be a powder or crystalline. Clumping or the appearance of a viscous liquid at storage temperature can suggest moisture contamination.
Analytical Verification: For critical applications, analytical validation is non-negotiable. A comparison of a new batch or a stored aliquot against a reference standard or initial data is the gold standard.
Table 2: Analytical QC Methods for Acid-PEG-Azide Reagents
| Technique | Parameter Measured | Expected Outcome for High-Quality Reagent |
| RP-HPLC | Purity and presence of impurities | Purity ≥95% as a single major peak.[18] |
| Mass Spectrometry (MS) | Molecular Weight | Observed mass matches the theoretical mass.[18] |
| ¹H NMR Spectroscopy | Chemical Structure | Presence and correct integration of characteristic peaks for the PEG backbone, and terminal groups.[18] |
Experimental Protocol: QC by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of the reagent.
-
Objective: To separate the main Acid-PEG-Azide product from potential degradation byproducts or starting materials.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at relevant wavelengths (e.g., ~210 nm for the amide bonds in the backbone, or specific wavelengths if other chromophores are present).
-
Sample Preparation: Prepare a dilute solution of the reagent (e.g., 1 mg/mL) in Mobile Phase A or a compatible solvent.
-
Analysis: Inject the sample and compare the resulting chromatogram to a reference standard or the certificate of analysis. The appearance of significant new peaks or a reduction in the main peak's area percentage indicates degradation.[18]
By implementing these rigorous storage, handling, and validation protocols, researchers can ensure the integrity of their Acid-PEG-Azide reagents, leading to more reliable, reproducible, and trustworthy scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. axispharm.com [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 7. nanocs.net [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 14. scispace.com [scispace.com]
- 15. ruixibiotech.com [ruixibiotech.com]
- 16. broadpharm.com [broadpharm.com]
- 17. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Molecular Weight of (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
This guide provides a detailed analysis of the molecular weight determination for the complex, multi-arm polymer, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane. This molecule is of significant interest in bioconjugation, drug delivery, and nanoparticle formulation due to its precise architecture, which features a single carboxylic acid for targeted conjugation and three azide groups for click chemistry applications. Understanding its exact molecular weight is paramount for accurate stoichiometric calculations in conjugation reactions, characterization of resulting biomolecular complexes, and overall experimental reproducibility.
Deconstruction of the Molecular Architecture
The nomenclature of "this compound" reveals a core methane atom tetra-substituted with four distinct arms. A thorough understanding of each constituent part is the foundation for an accurate molecular weight calculation.
-
Central Core: A methane (CH₄) derivative serves as the foundational branching point.
-
Acid-Functionalized Arm: One arm consists of a polyethylene glycol (PEG) chain with ten ethylene glycol repeating units, capped with a carboxylic acid group (COOH).
-
Azide-Functionalized Arms: Three arms are identical, each comprising a PEG10 chain terminating in an azide group (N₃). These are connected to the central methane core via ethoxymethyl linkers.
The precise molecular formula for this compound is C₁₀₃H₁₉₉N₁₃O₄₉, which directly corresponds to a molecular weight of 2403.8 g/mol [1][2]. The following sections will provide a theoretical breakdown of how this value is derived from its constituent components.
Step-by-Step Molecular Weight Calculation
The final molecular weight is the sum of its parts, minus the mass of atoms eliminated during the formation of chemical bonds (e.g., water molecules in esterification or amidation reactions). For the purpose of this guide, we will consider the molecular weights of the primary building blocks.
Molecular Weight of Key Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C₁₀₃H₁₉₉N₁₃O₄₉ | 2403.8 | [1][2] |
| Azido-PEG10-acid | C₂₃H₄₅N₃O₁₂ | 555.6 | [3][4][5] |
| m-PEG10-acid | C₂₂H₄₄O₁₂ | ~500.6 | [6] |
| Azido-PEG10-amine | C₂₂H₄₆N₄O₁₀ | 526.6 | [7] |
Note: The molecular weights of individual PEG chains can have slight variations based on the end groups.
Rationale for Experimental Design
In a laboratory setting, the synthesis of this molecule would involve a multi-step process. A plausible synthetic route would start with a tetra-functionalized methane core. One functional group would be protected for later conversion to a carboxylic acid, while the other three would be reacted with the Azide-PEG10-ethoxymethyl moieties. The final step would be the deprotection and conversion of the fourth arm to the carboxylic acid. The choice of PEG10 as the linker length is often a balance between ensuring adequate water solubility and maintaining a manageable overall size of the molecule for biological applications[8][9]. The azide and carboxylic acid functional groups are chosen for their high reactivity and specificity in bioconjugation reactions, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) and carbodiimide-mediated amide bond formation, respectively[3][10].
Visualization of the Molecular Structure
To better illustrate the connectivity of the components, a diagram of the molecular structure is provided below.
Caption: Schematic of this compound.
Experimental Protocols for Molecular Weight Verification
The theoretical molecular weight can be confirmed experimentally using mass spectrometry.
Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent, such as water or acetonitrile.
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
On a MALDI target plate, spot 1 µL of the sample solution and let it air dry.
-
Add 1 µL of the matrix solution on top of the dried sample spot and let it co-crystallize.
-
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer in positive ion, linear mode.
-
Calibrate the instrument using a standard of known molecular weight in a similar mass range.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 2000-3000 Da).
-
The primary peak should correspond to the [M+H]⁺ or [M+Na]⁺ adduct of the molecule. The observed m/z value will confirm the molecular weight.
-
Conclusion
The molecular weight of this compound is a critical parameter for its application in scientific research. Based on its chemical formula of C₁₀₃H₁₉₉N₁₃O₄₉, the calculated molecular weight is 2403.8 g/mol [1][2]. This value is a cornerstone for the precise design and execution of experiments in drug delivery, bioconjugation, and materials science. Experimental verification, typically through mass spectrometry, is essential to confirm the identity and purity of the compound.
References
- 1. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Azido-PEG10-acid, 1644163-57-4 | BroadPharm [broadpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. purepeg.com [purepeg.com]
- 6. medkoo.com [medkoo.com]
- 7. Azido-PEG10-amine, 912849-73-1 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Azide/Carboxylic acid PEG reagent, N-(acid-PEG10)-N-bis(PEG10-azide), Purity 96% - CD BioGlyco [glycoclick.bioglyco.com]
- 10. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
Harnessing Complexity: A Guide to the Application of Trifunctional Linkers in Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of proteomics, the tools we employ to decipher protein interactions, functions, and structures must evolve beyond simple binary connections. While bifunctional linkers have long served as the workhorse for bioconjugation, their inherent limitation of connecting only two points fails to capture the multi-faceted nature of biological systems. This guide introduces the next frontier: trifunctional linkers. By possessing three distinct reactive sites, these versatile reagents empower researchers to design more sophisticated experiments, enabling the simultaneous attachment of targeting moieties, affinity handles, and reporter groups. This document serves as an in-depth technical guide, moving beyond mere protocols to explain the fundamental causality behind experimental design. We will explore the core applications of trifunctional linkers in mapping protein-protein interaction networks, performing consolidated activity-based protein profiling, and constructing next-generation bioconjugates for therapeutic development. Each section is grounded in authoritative research, providing detailed, field-proven methodologies and the strategic insights necessary to harness the full potential of this transformative technology.
The Trifunctional Advantage: A Paradigm Shift in Bioconjugation
The fundamental distinction between bifunctional and trifunctional linkers lies in their molecular architecture. A bifunctional linker possesses two reactive ends, designed to connect two molecules.[1] In contrast, a trifunctional linker features three reactive sites, opening a vast landscape of possibilities for creating multifunctional proteomic tools.[1][2] This seemingly simple addition of a third functional group is transformative, allowing for the integration of multiple experimental steps—such as target engagement, enrichment, and detection—into a single, streamlined workflow.
The power of this design lies in its modularity. A typical trifunctional linker designed for proteomics incorporates three key elements:
-
Two Reactive Arms: These are responsible for forming covalent bonds with target proteins. In applications like Chemical Cross-linking with Mass Spectrometry (CXMS), these arms are often identical (homobifunctional) and target specific amino acid residues, such as primary amines on lysine, to capture protein-protein interactions (PPIs).[3][4]
-
An Affinity/Purification Handle: This moiety, most commonly a biotin tag, enables the highly specific and efficient enrichment of cross-linked proteins or peptides from a complex biological mixture using streptavidin-based affinity chromatography.[5]
-
A Reporter or Cleavage Moiety: This third function provides a means for detection, quantification, or release. It can be a fluorophore for in-gel visualization, a stable isotope label for quantitative mass spectrometry, or, critically, a cleavable site that allows the purified peptides to be released from the affinity matrix for cleaner analysis.[3][6][7]
Application I: Deep Interactome Mapping with Quantitative CXMS
Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as a powerful technique for elucidating PPIs and defining the structural topology of protein complexes within their native environment.[8][9] However, a persistent challenge in CXMS is the low abundance of cross-linked peptides relative to the vast excess of unmodified peptides after enzymatic digestion, which severely limits their detection by MS.[4]
The Self-Validating System: Enrichment and Cleavage
Trifunctional cross-linkers provide an elegant and robust solution to this challenge. By incorporating a biotin tag for affinity purification and a cleavable site, they create a self-validating workflow that dramatically enhances the identification of PPIs.[3]
-
Causality Behind Enrichment: The biotin handle allows for the selective capture of only those peptides that have reacted with the cross-linker. This step is critical as it removes the overwhelming background of non-cross-linked peptides, effectively concentrating the signal of interest and leading to a profound increase in the number of identified interactions.[9]
-
Causality Behind Cleavage: While essential for purification, the bulky biotin group can interfere with subsequent liquid chromatography and mass spectrometry analysis.[3][4] Incorporating a chemically cleavable linker (e.g., an azobenzene-based site) allows the cross-linked peptides to be released from the streptavidin beads, leaving the biotin tag behind. This ensures that the final sample submitted for MS analysis is clean and highly enriched for the peptides of interest.[3]
A prime example of such a reagent is the lysine-targeted, enrichable cross-linker developed by Tan, Li, et al., which they termed "Leiker".[3][4] Their work demonstrated the profound impact of the trifunctional design.
Data Presentation: Trifunctional vs. Bifunctional Linker Performance
The superiority of the trifunctional approach is not theoretical; it is validated by a dramatic increase in experimental yield.
| Sample Lysate | Cross-Linker | Linker Type | Identified Cross-Linked Peptide Pairs | Fold Increase | Reference |
| E. coli | BS3 | Bifunctional | 394 | - | [9] |
| E. coli | Leiker | Trifunctional | 3,656 | ~9.3x | [9] |
| C. elegans | BS3 | Bifunctional | 39 | - | [9] |
| C. elegans | Leiker | Trifunctional | 898 | ~23x | [9] |
Table 1: Comparative analysis of identified cross-linked peptide pairs using a traditional bifunctional linker (BS3) versus an enrichable trifunctional linker (Leiker). The data clearly shows that the affinity handle of the trifunctional linker enables a massive increase in PPI identifications from complex lysates.
Experimental Workflow: Trifunctional CXMS
Protocol: Quantitative CXMS for Interactome Analysis
This protocol is adapted from the methodology described by Tan, et al. for their Leiker reagent.[3][4]
-
Cross-Linking:
-
Prepare cell lysate at a protein concentration of 1-5 mg/mL in a suitable buffer (e.g., HEPES, pH 7.5).
-
Add the trifunctional cross-linker (e.g., Leiker) to a final concentration of 1-2 mM. For quantitative analysis, use a 1:1 mixture of light ([d0]) and heavy ([d6]) isotopically labeled linkers.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Quench the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubating for 20 minutes.
-
-
Protein Digestion:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Incubate the desalted peptides with high-capacity streptavidin agarose beads for 2 hours at room temperature.
-
-
Cleavage and Elution:
-
Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.
-
To cleave the linker and elute the cross-linked peptides, incubate the beads in a cleavage buffer (e.g., 20 mM sodium dithionite for an azobenzene-based linker) for 30 minutes.
-
Collect the supernatant containing the enriched, now biotin-free, cross-linked peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink) to search the MS/MS spectra against a protein sequence database to identify inter-protein, intra-protein, and mono-linked peptides. The software should be configured to recognize the specific mass modifications of the cross-linker.
-
Application II: Consolidated Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[10] Traditionally, ABPP experiments required two separate probes to achieve two complementary goals: a fluorescent probe for rapid in-gel detection of active enzymes and a biotinylated probe for affinity purification and subsequent MS-based identification.[6] This two-probe approach introduces potential ambiguity, as there is no guarantee that the protein identified is the same one visualized.
The Trifunctional Solution: Unifying Detection and Identification
Trifunctional chemical probes elegantly solve this problem by merging target detection and isolation into a single reagent.[6] These probes are designed with:
-
A reactive group ("warhead") that covalently binds to the active site of an enzyme family.
-
A reporter tag (e.g., rhodamine) for fluorescent visualization.
-
An affinity handle (e.g., biotin) for purification.
This consolidated design fortifies the crucial link between visualizing differentially expressed enzyme activities and their subsequent molecular identification, ensuring the data is internally consistent and accelerating the discovery process.[6][11]
Experimental Workflow: ABPP with a Trifunctional Probe
Protocol: Identifying Enzyme Activities in Complex Proteomes
This protocol is based on the methodology for using trifunctional sulfonate ester probes to identify challenging protein targets.[6]
-
Proteome Labeling:
-
Adjust the protein concentration of two proteome samples (e.g., control vs. treated) to 2 mg/mL in a suitable buffer.
-
Add the trifunctional ABPP probe to a final concentration of 1-5 µM.
-
Incubate for 1 hour at room temperature. As a negative control, include a sample where the proteome was heat-denatured prior to probe addition.
-
-
In-Gel Fluorescence Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins on a 1D SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the probe's fluorophore (e.g., rhodamine).
-
Differentially labeled bands between the two conditions represent enzyme activities that are altered by the treatment.
-
-
Affinity Purification and Identification:
-
Prepare a larger-scale labeled proteome sample.
-
Incubate the labeled proteome with avidin-agarose beads for 1-2 hours to capture the probe-modified proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 6 M urea).
-
Reduce and alkylate the captured proteins as described in the CXMS protocol.
-
Dilute the urea and perform an overnight tryptic digest directly on the beads.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the trifunctional probe.
-
Application III: Engineering Advanced Therapeutics and Bioconjugates
The utility of trifunctional linkers extends beyond discovery proteomics into the realm of therapeutic and diagnostic development. Their ability to connect three distinct molecules is a key enabling technology for creating next-generation bioconjugates.[1][12]
-
Dual-Payload Antibody-Drug Conjugates (ADCs): A major challenge in cancer therapy is tumor heterogeneity and drug resistance.[12] Trifunctional linkers allow the construction of ADCs that carry two different cytotoxic drugs with distinct mechanisms of action.[1] This approach can broaden the efficacy of the ADC and potentially overcome resistance pathways.
-
Theranostics: These linkers can be used to attach both a therapeutic agent and an imaging agent to a single targeting molecule (e.g., an antibody). This creates a "theranostic" agent that allows for simultaneous diagnosis, treatment, and monitoring of therapeutic response.[1]
Conclusion and Future Outlook
Trifunctional linkers represent a significant technological leap forward, transforming proteomics research from a series of disconnected steps into integrated, self-validating workflows. They have already demonstrated an immense capacity to deepen our understanding of the interactome by enabling the identification of thousands of protein-protein interactions from complex lysates.[9] In functional proteomics, they consolidate detection and identification, accelerating the discovery of functionally relevant enzymes.[6] Looking forward, emerging innovations such as MS-cleavable linkers capable of capturing trimeric protein complexes promise to provide even higher-resolution snapshots of cellular machinery.[13][14] As our need to understand and manipulate complex biological systems grows, the versatility and power of trifunctional linkers will ensure they remain an indispensable tool for researchers, scientists, and drug developers alike.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
A Guide to Sequential and Multivalent Bioconjugation Using Heterotrifunctional Branched PEG Linkers
Abstract
This technical guide provides a comprehensive framework for utilizing the tetra-branched, heterotrifunctional linker, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane. This advanced molecule is engineered for sophisticated bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). It features a single carboxylic acid terminus for initial, stable conjugation to amine-containing biomolecules, and three terminal azide groups for subsequent, high-efficiency "click chemistry" ligation of up to three additional molecules. This dual-reactivity allows for a modular and controlled approach to constructing complex bioconjugates. We present detailed, field-tested protocols for both the initial amine coupling and the subsequent azide-alkyne cycloaddition reactions, alongside essential guidelines for purification and characterization.
Introduction: The Power of a Tetra-Branched Architecture
The this compound linker (MW: ~2403.8 g/mol ) is a powerful tool for drug development, offering a unique combination of features in a single molecule[1].
-
Multivalency: The three terminal azide arms enable the attachment of multiple copies of a single molecule (e.g., a cytotoxic drug) or different molecules, which can enhance avidity, potency, or create novel therapeutic combinations[].
-
Heterobifunctionality: The orthogonal reactive groups—a carboxylic acid and three azides—allow for controlled, sequential conjugations. A targeting ligand (e.g., an antibody) can be attached first via the acid, followed by the attachment of payloads to the azides, minimizing unwanted side reactions[3][4].
-
PEG Spacers: Each of the four arms contains a long-chain (PEG10) polyethylene glycol spacer. These hydrophilic linkers enhance the aqueous solubility of the final conjugate, reduce aggregation, and can improve pharmacokinetic properties by increasing hydrodynamic volume and shielding the molecule from enzymatic degradation[5][6][7].
This linker is designed for a two-stage conjugation strategy, which forms the basis of this guide.
Core Chemical Principles
A successful conjugation strategy relies on understanding the two distinct chemical reactions leveraged by this linker.
Stage 1: Carboxylic Acid Activation for Amide Bond Formation
The single carboxylic acid group is typically conjugated to a primary amine (e.g., a lysine residue on a protein) using carbodiimide chemistry[8]. The most common method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).
Mechanism Rationale: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group[9][10]. To improve efficiency, Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This ester has a longer half-life, allowing it to react efficiently with a primary amine to form a stable amide bond[8][11]. This two-step process, often performed in a single pot, is crucial for achieving high conjugation yields[11].
Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)
The three azide termini are bioorthogonal, meaning they are unreactive with most functional groups found in biological systems, ensuring specific ligation[6]. They react with alkyne-functionalized molecules to form a highly stable triazole ring. Two primary methods are available:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It uses a copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, to join a terminal alkyne and an azide[12][13]. The reaction is extremely efficient and fast (typically 1-4 hours at room temperature)[12][14]. A ligand such as THPTA is often included to stabilize the Cu(I) oxidation state and improve reaction kinetics[12].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell labeling), a copper-free alternative is necessary. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with azides without a catalyst[15][][17]. The driving force is the release of ring strain in the alkyne[]. SPAAC is highly bioorthogonal but generally has slower kinetics than CuAAC, often requiring longer incubation times (4-24 hours)[18].
Experimental Workflow and Protocols
This section details the sequential protocols for a typical bioconjugation project, such as creating an antibody-drug conjugate.
General Experimental Workflow Diagram
The overall process involves activating the linker, conjugating it to a primary biomolecule (e.g., an antibody), purifying the intermediate, and finally attaching the secondary molecules via click chemistry.
Caption: A generalized workflow for sequential bioconjugation.
Protocol 1: Amide Coupling to an Amine-Containing Biomolecule
This protocol describes the conjugation of the linker's carboxylic acid to a protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.
Materials:
-
This compound Linker
-
Amine-containing biomolecule (e.g., Antibody at 5-10 mg/mL)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[19]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) device with appropriate MWCO[20].
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture absorption[10].
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in anhydrous DMSO or water immediately before use. EDC is prone to hydrolysis[11].
-
Prepare a stock solution of the linker in anhydrous DMSO (e.g., 10-20 mg/mL).
-
Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at the desired concentration.
-
-
Activation of the Linker (Two-Step Method Recommended):
-
Rationale: A two-step process, where the linker is activated first before adding the biomolecule, prevents polymerization of the biomolecule, which may contain both amines and carboxyls[9][11].
-
In a microcentrifuge tube, combine the linker solution with Activation Buffer (pH 6.0).
-
Add EDC and Sulfo-NHS. A common starting point is a 2- to 5-fold molar excess of EDC/Sulfo-NHS over the linker[10].
-
Incubate for 15-30 minutes at room temperature with gentle mixing[11][14].
-
-
Conjugation to Biomolecule:
-
Immediately add the activated linker mixture to the biomolecule solution. A starting point for the linker-to-biomolecule molar ratio is typically between 5:1 and 20:1. This must be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines. Adjust with Coupling Buffer if necessary[10][21].
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation[14].
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Hydroxylamine will quench unreacted Sulfo-NHS esters, while Tris will quench both esters and any remaining EDC[19]. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess linker and reaction byproducts immediately.
-
For proteins, Size Exclusion Chromatography (SEC) is highly effective at separating the larger conjugate from smaller, unreacted molecules[20][]. Alternatively, TFF or dialysis can be used[20].
-
The purified tri-azide functionalized biomolecule is now ready for Stage 2.
-
Table 1: Example Molar Ratio Calculation for Protocol 1
| Parameter | Value | Rationale |
| Antibody Concentration | 5 mg/mL | Typical starting concentration. |
| Antibody MW | 150,000 g/mol | For a standard IgG. |
| Antibody Molarity | 33.3 µM | Calculated from concentration and MW. |
| Linker MW | 2403.8 g/mol | From supplier data. |
| Target Linker:Ab Ratio | 10:1 | A common starting point for optimization. |
| Required Linker Molarity | 333 µM | 10x the antibody molarity. |
| Target EDC:Linker Ratio | 4:1 | Ensures efficient activation[10]. |
| Required EDC Molarity | 1.33 mM | 4x the required linker molarity. |
| Target Sulfo-NHS:Linker Ratio | 4:1 | Stabilizes the activated intermediate[10]. |
| Required Sulfo-NHS Molarity | 1.33 mM | 4x the required linker molarity. |
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-containing payload to the three azide groups on the purified intermediate from Protocol 1.
Materials:
-
Tri-azide functionalized biomolecule (from Protocol 1)
-
Alkyne-containing payload molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO for dissolving payload if needed
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water[12].
-
Prepare a 50 mM stock solution of THPTA in deionized water[12].
-
Crucially, prepare a 100 mM stock solution of Sodium Ascorbate fresh just before use. It is readily oxidized and loses activity[12].
-
Dissolve the alkyne-payload in a minimal amount of DMSO, then dilute into the Reaction Buffer. Keep final DMSO concentration below 10% to avoid denaturing proteins.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tri-azide functionalized biomolecule with the alkyne-payload.
-
Stoichiometry: A molar excess of the alkyne-payload over the number of azide sites is recommended to drive the reaction to completion. For three azide sites, a starting point is a 5- to 10-fold excess of alkyne per azide (i.e., 15 to 30 moles of alkyne per mole of biomolecule).
-
Add the THPTA ligand solution to the reaction mixture. A common final concentration is 1-2 mM.
-
Add the CuSO₄ solution. A typical final concentration is 0.5-1 mM.
-
-
Initiation and Incubation:
-
Purification:
-
Purify the final conjugate using SEC, TFF, or dialysis to remove the copper catalyst, excess payload, and other reagents[20].
-
Alternative Protocol: Strain-Promoted Click Chemistry (SPAAC)
Use this protocol for copper-sensitive applications.
Materials:
-
Tri-azide functionalized biomolecule (from Protocol 1)
-
Strained-alkyne payload (e.g., DBCO- or BCN-functionalized)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the strained-alkyne payload in a minimal amount of DMSO and dilute into the Reaction Buffer.
-
-
Reaction Setup:
-
Combine the tri-azide functionalized biomolecule with the strained-alkyne payload. A 5- to 10-fold molar excess of the strained alkyne per azide is recommended[14].
-
-
Incubation:
-
Gently mix and incubate. Reaction times are typically longer than CuAAC and require optimization: 4-12 hours at room temperature or 12-24 hours at 4°C[18].
-
-
Purification:
-
Purify the final conjugate using SEC, TFF, or dialysis to remove the excess payload[20].
-
Characterization and Analysis
Confirming the success of each conjugation step is critical.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm molecular weight shift. | A distinct band shift upwards after conjugation to the large PEG linker and payload. The final conjugate should appear as a single, clean band. |
| Size Exclusion Chromatography (SEC-HPLC) | Determine purity, aggregation levels, and confirm successful conjugation. | A shift to an earlier elution time compared to the unconjugated biomolecule, indicating an increase in hydrodynamic radius[][23]. |
| Mass Spectrometry (LC-MS) | Confirm the precise mass of the conjugate and determine the drug-to-antibody ratio (DAR). | The deconvoluted mass spectrum should show peaks corresponding to the biomolecule plus one linker, and after Stage 2, additional peaks for 1, 2, and 3 payloads attached[24]. |
| Hydrophobic Interaction Chromatography (HIC) | Separate species with different numbers of conjugated payloads (e.g., DAR values). | Can resolve different drug-loaded species, as each payload often increases the overall hydrophobicity of the conjugate[20][25]. |
Structure and Reaction Diagram
Caption: Reaction scheme for the two-stage conjugation process.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 (Amide Coupling) | 1. Inactive EDC due to hydrolysis. 2. Incorrect buffer pH. 3. Competing amine groups in buffer (e.g., Tris). | 1. Use fresh EDC powder; equilibrate to RT before opening; prepare solutions immediately before use[10]. 2. Ensure activation is at pH ~6.0 and coupling is at pH ~7.4[11][19]. 3. Use amine-free buffers like PBS or MES for the reaction[21]. |
| Low Yield in Stage 2 (Click Chemistry) | 1. (CuAAC) Oxidized Sodium Ascorbate. 2. (CuAAC) Insufficient copper or ligand. 3. (SPAAC) Insufficient reaction time. | 1. Always use a freshly prepared solution of Sodium Ascorbate[12]. 2. Optimize catalyst and ligand concentrations. Ensure THPTA is included to protect the copper. 3. Extend incubation time to 24 hours or increase temperature slightly (e.g., to 37°C) if the biomolecule is stable[18][26]. |
| Product Aggregation | 1. High degree of conjugation. 2. Hydrophobic nature of payload. 3. Incorrect buffer conditions post-purification. | 1. Reduce the molar excess of the linker or payload in the reaction. 2. The PEG spacers are designed to mitigate this, but if aggregation persists, consider formulation with surfactants like Polysorbate 20. 3. Screen different buffer formulations (pH, excipients) for optimal long-term stability. |
| Difficulty in Purification | 1. Similar size of reactants and products. 2. Non-specific binding to chromatography columns. | 1. Use a high-resolution SEC column. If separation is poor, consider IEX or HIC, as conjugation often alters the charge or hydrophobicity of the biomolecule[20][23][25]. 2. Passivate columns, include additives in the mobile phase, or switch chromatography modes (e.g., from IEX to HIC). |
References
- 1. precisepeg.com [precisepeg.com]
- 3. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. enovatia.com [enovatia.com]
- 25. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Advanced Bioconjugation with (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
Introduction: Architecting Complexity with a Tetravalent Linker
In the sophisticated landscape of bioconjugation, the ability to construct complex, multifunctional biomolecular architectures is paramount for advancing therapeutic and diagnostic frontiers. The reagent, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane , represents a significant leap in linker technology, offering a unique tetravalent scaffold designed for precisely controlled, multi-step conjugations.[1][2]
This heterobifunctional linker is engineered with two distinct types of reactive functionalities, providing orthogonal handles for sequential or one-pot conjugation strategies.[3][4] It features:
-
A Single Carboxylic Acid (-COOH) Group: This functionality serves as a primary attachment point, typically for conjugation to amine-containing biomolecules like proteins or antibodies through the formation of stable amide bonds.[5][6]
-
Three Terminal Azide (-N₃) Groups: These groups enable the covalent attachment of up to three separate molecules containing alkyne moieties via the highly efficient and bioorthogonal "click chemistry" reaction.[1][6][7]
Each reactive group is extended by a discrete polyethylene glycol (PEG) spacer (PEG10), a feature that imparts critical advantages. PEGylation is well-established to enhance the aqueous solubility of conjugates, reduce immunogenicity, improve pharmacokinetic profiles by extending circulation half-life, and provide flexible spacing to minimize steric hindrance between conjugated molecules.[8][][10][11][12][13] This unique combination of a multivalent, heterobifunctional core with solubility-enhancing PEG chains makes this linker an exemplary tool for applications such as the development of next-generation Antibody-Drug Conjugates (ADCs), targeted drug delivery platforms, and novel imaging agents.[11][13]
Principle Mechanisms of Conjugation
The utility of this linker is rooted in the precise control over two robust and widely adopted bioconjugation reactions: carbodiimide-mediated amine coupling and azide-alkyne cycloaddition.
Stage 1: Amine Coupling via NHS Ester Activation
The carboxylic acid provides a handle for conjugation to primary amines, which are abundantly available on the surface of proteins and antibodies (specifically on the side chain of lysine residues and the N-terminus).[5][14] The reaction proceeds in two steps:
-
Activation: The carboxylic acid is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester.[5][15] The inclusion of NHS is critical as it improves the efficiency of the reaction and reduces side reactions.[15]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., an antibody) via nucleophilic acyl substitution.[] This reaction forms a stable, covalent amide bond and releases NHS as a byproduct.[5][] This reaction is most efficient at a pH range of 7.2-8.5.[5][14]
Figure 1: Workflow for NHS ester activation and subsequent amine coupling.
Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)
With the linker now attached to the primary biomolecule, its three azide arms are available for reaction with molecules containing terminal or strained alkynes. This "click" reaction is renowned for its high specificity, efficiency, and biocompatibility.[17][18][19] Two primary methods are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring.[8][17] It requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[18][20] To prevent potential damage to biomolecules from copper-generated reactive oxygen species and to enhance reaction efficiency, a copper-chelating ligand (e.g., THPTA) is essential.[18][19][20]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[21][] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without any cytotoxic metal catalyst.[21][23] This makes SPAAC the preferred method for applications involving live cells or in vivo studies.[21]
Figure 2: Orthogonal azide conjugation via CuAAC or SPAAC pathways.
Core Applications & Experimental Design
The unique 1-to-3 heterobifunctional structure of this linker is ideal for creating multivalent bioconjugates.
| Application Area | Experimental Rationale | Example Construct |
| Antibody-Drug Conjugates (ADCs) | Attach the linker to an antibody via its carboxylic acid. Subsequently, conjugate up to three cytotoxic drug payloads to the azide arms. The PEG spacers improve ADC solubility and pharmacokinetics. | Trastuzumab-(Linker)-[MMAE]₃ |
| Targeted Drug Delivery | Conjugate a targeting ligand (e.g., peptide, antibody) to the acid group. Attach multiple copies of a therapeutic agent or multiple different agents to the azide groups for combination therapy. | cRGD peptide-(Linker)-[Doxorubicin]₃ |
| Multimodal Imaging | Anchor the linker to a biomolecule. Attach different imaging agents (e.g., a fluorophore, a PET imaging agent, an MRI contrast agent) to the azide arms for correlative imaging. | Nanoparticle-(Linker)-[Fluorophore] [Chelator- radionuclide]₂ |
| Scaffold for Biomaterials | Use the linker to functionalize surfaces or hydrogels. The acid group can anchor to an amine-functionalized surface, while the azides provide handles for immobilizing peptides or growth factors. | Amine-Surface-(Linker)-[Growth Factor]₃ |
Detailed Protocols: Two-Stage Conjugation of a Payload to an Antibody
This section provides a detailed, two-stage protocol for first conjugating the linker to an antibody (e.g., Trastuzumab) and then attaching an alkyne-modified payload via SPAAC.
Materials and Reagents
-
Antibody: Trastuzumab at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
Linker: this compound.
-
Activation Reagents: EDC and Sulfo-NHS.
-
Payload: DBCO-functionalized payload (e.g., DBCO-Drug, DBCO-Dye).
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Size Exclusion Chromatography (SEC) system.
-
Analytical Equipment: UV-Vis Spectrophotometer, SEC-HPLC system, LC-MS system.
Protocol Step 1: Antibody-Linker Conjugation (Amine Coupling)
This stage activates the linker's carboxylic acid and couples it to lysine residues on the antibody.
-
Buffer Exchange: Exchange the antibody into Conjugation Buffer (PBS, pH 7.4) using a desalting column to remove any amine-containing storage buffers (e.g., Tris). Adjust the final concentration to 5 mg/mL.
-
Prepare Reagent Stocks:
-
Linker Stock: Dissolve the linker in anhydrous DMSO to a final concentration of 10 mM.
-
EDC Stock: Immediately before use, dissolve EDC in anhydrous DMSO to 100 mM.
-
Sulfo-NHS Stock: Immediately before use, dissolve Sulfo-NHS in anhydrous DMSO to 100 mM.
-
-
Activation & Conjugation Reaction:
-
In a microcentrifuge tube, combine the Linker stock solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS stocks relative to the linker. Incubate for 15 minutes at room temperature to pre-activate the linker, forming the NHS ester.
-
Add the desired molar excess of the activated linker solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of linker over antibody. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris. Incubate for 15 minutes to quench any unreacted NHS esters.
-
Purification: Remove excess linker and reaction byproducts by passing the solution through a desalting column equilibrated with PBS, pH 7.4. Alternatively, for higher purity, use an SEC-HPLC system.
-
Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio (LAR) using mass spectrometry (LC-MS). The azide-functionalized antibody is now ready for Stage 2.
Protocol Step 2: Linker-Payload Conjugation (SPAAC)
This stage conjugates the DBCO-payload to the azide arms of the antibody-linker intermediate.
-
Prepare Payload Stock: Dissolve the DBCO-payload in DMSO to a concentration of 10 mM.
-
SPAAC Reaction:
-
To the purified azide-functionalized antibody solution (from Step 1.5), add a 5- to 10-fold molar excess of the DBCO-payload stock solution per azide. For an antibody with an average of 4 linkers attached (12 azides), this would be a 60- to 120-fold molar excess of payload relative to the antibody.
-
Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle mixing.[21] The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.[24]
-
-
Purification: Remove the unreacted payload using a desalting column or SEC-HPLC, equilibrating with the final desired formulation buffer (e.g., PBS).
-
Final Characterization: Analyze the final conjugate to determine purity, aggregation, and the drug-to-antibody ratio (DAR).
Data Interpretation & Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Linker-to-Antibody Ratio (LAR) | 1. Inefficient NHS ester activation (hydrolysis).2. Competing amine buffers (e.g., Tris) present.3. Insufficient molar excess of linker. | 1. Prepare EDC/Sulfo-NHS solutions immediately before use. Ensure DMSO is anhydrous.2. Perform thorough buffer exchange of the antibody into an amine-free buffer.3. Increase the molar excess of the linker in the reaction. |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete SPAAC reaction.2. Steric hindrance.3. Inaccurate LAR determination. | 1. Increase reaction time, temperature (if protein is stable), or molar excess of DBCO-payload.2. The PEG10 spacers are designed to minimize this, but it can still occur. Confirm payload accessibility.3. Ensure MS deconvolution for LAR is accurate before proceeding. |
| High Aggregation in SEC-HPLC | 1. High concentration of organic solvent (DMSO).2. Protein instability at reaction pH or temperature.3. Inter-molecular cross-linking (less common with this linker). | 1. Keep final DMSO concentration below 10%.2. Optimize reaction conditions (e.g., perform reaction at 4°C instead of room temperature).3. Ensure proper quenching of the NHS ester reaction. |
| Broad Peaks in Mass Spectrum | 1. Heterogeneity of conjugation (multiple lysine sites).2. Glycosylation heterogeneity of the antibody. | 1. This is expected for lysine conjugations. Analyze the deconvoluted spectrum to determine the average DAR.2. If precise DAR is needed, consider deglycosylating the antibody prior to analysis. |
References
- 1. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07987F [pubs.rsc.org]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (Amino-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane HCl Salt | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. Application of PEG Linker | AxisPharm [axispharm.com]
- 13. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. benchchem.com [benchchem.com]
- 23. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 24. broadpharm.com [broadpharm.com]
- 25. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lcms.labrulez.com [lcms.labrulez.com]
- 27. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection [mdpi.com]
- 28. Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
Application Note: Enhancing Antibody-Drug Conjugate Performance with Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in ADC Linker Technology
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy.[1][][3] While linear polyethylene glycol (PEG) linkers have been traditionally used to improve the hydrophilicity and pharmacokinetic properties of ADCs, branched PEG linkers are emerging as a superior alternative.[4][5] This application note provides a detailed guide to the rationale, design, and implementation of branched PEG linkers in ADC development, offering insights into their advantages and step-by-step protocols for their conjugation and characterization.
Branched PEG linkers, characterized by multiple PEG arms extending from a central core, offer several distinct advantages over their linear counterparts.[][5] These include the ability to attach a higher number of payload molecules per antibody attachment site, leading to a higher drug-to-antibody ratio (DAR) without inducing aggregation.[6][7][8][9] This "multi-loading" capability can significantly enhance the potency of an ADC, particularly against target cells with low antigen expression.[8] Furthermore, the unique three-dimensional structure of branched PEG linkers provides a "shielding" effect, which can reduce immunogenicity, protect the antibody from enzymatic degradation, and ultimately lead to a longer circulation half-life and improved pharmacokinetic profile.[4][10]
The Architectural Advantage of Branched PEG Linkers
The molecular architecture of a branched PEG linker is central to its enhanced functionality in ADC design. Unlike a simple linear chain, the branched structure provides a larger hydrodynamic volume for a given molecular weight, contributing to its superior shielding properties.[5] This architecture allows for the precise spatial arrangement of multiple payloads, which can be crucial for optimizing the ADC's interaction with its target and subsequent internalization.
Caption: Molecular architecture of an ADC with a branched PEG linker.
Protocol 1: Site-Specific ADC Synthesis via Enzymatic Conjugation and Click Chemistry
This protocol describes a two-step process for the synthesis of a homogeneous ADC with a defined DAR, utilizing enzymatic conjugation for site-specific linker attachment followed by bioorthogonal click chemistry for payload conjugation.[11] This method leverages the precision of microbial transglutaminase (MTGase) to install the branched linker at a specific site on the antibody, ensuring homogeneity of the final product.[9][11]
Materials:
-
Monoclonal antibody (e.g., anti-HER2)
-
Branched amino-triazide PEG linker
-
Microbial Transglutaminase (MTGase)
-
Payload-alkyne construct (e.g., DBCO-PEG-MMAE)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP) for antibody preparation (if necessary)
-
Purification columns (e.g., SEC, HIC)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC system, mass spectrometer)
Step-by-Step Methodology:
Part A: Enzymatic Conjugation of Branched Linker to Antibody
-
Antibody Preparation: If the antibody requires reduction of interchain disulfide bonds for conjugation, treat with a 5-10 fold molar excess of TCEP in PBS at 37°C for 1-2 hours. Remove the reducing agent using a desalting column.
-
Reaction Setup: In a reaction tube, combine the antibody (e.g., at 5 mg/mL) with a 20-50 fold molar excess of the branched amino-triazide PEG linker in PBS.
-
Enzymatic Reaction: Initiate the conjugation by adding MTGase to the mixture (e.g., at a 1:10 enzyme to antibody ratio by weight). Incubate the reaction at 37°C for 4-6 hours with gentle agitation.
-
Purification: Purify the linker-modified antibody from excess linker and enzyme using size-exclusion chromatography (SEC).
Part B: Click Chemistry for Payload Attachment
-
Reaction Setup: Combine the purified azide-functionalized antibody with a 3-5 fold molar excess of the alkyne-payload construct (e.g., DBCO-PEG-MMAE) in PBS.
-
Click Reaction: Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed at room temperature for 12-18 hours or at 4°C for 24-48 hours.
-
Final Purification: Purify the final ADC product from unreacted payload and other small molecules using SEC.
Caption: Workflow for ADC synthesis using enzymatic conjugation and click chemistry.
Protocol 2: Characterization of the Branched PEG-ADC
Thorough characterization is essential to ensure the quality, homogeneity, and potency of the synthesized ADC.
Step-by-Step Methodology:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.[12]
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated payloads. This technique can determine the distribution of different DAR species and the average DAR.[11]
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the precise molecular weight of the ADC and confirm the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC)-HPLC: SEC separates molecules based on their hydrodynamic radius. This method is used to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.[13]
-
-
In Vitro Potency Assessment:
-
Cell Viability Assay: The cytotoxic activity of the ADC is evaluated against a panel of cancer cell lines with varying levels of target antigen expression. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[11]
-
Expected Results and Data Interpretation
The use of branched PEG linkers is expected to yield ADCs with improved characteristics compared to those with linear linkers. The following table presents hypothetical, yet representative, data from the characterization of ADCs synthesized with a linear versus a branched PEG linker.
| Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker | Rationale for Expected Outcome |
| Average DAR (HIC-HPLC) | 3.8 | 7.5 | Branched linkers enable the attachment of multiple payloads at a single conjugation site, leading to a higher DAR.[6][7][8][9] |
| Aggregation (SEC-HPLC) | 4.2% | 1.5% | The hydrophilic and shielding nature of branched PEG linkers reduces the propensity for aggregation, especially with hydrophobic payloads.[4][14] |
| In Vitro Potency (IC50) | 1.2 nM | 0.3 nM | A higher DAR delivers more cytotoxic drug per antibody, resulting in enhanced potency.[8][9] |
| Plasma Half-Life (in vivo) | 120 hours | 180 hours | The increased hydrodynamic volume and shielding effect of branched PEG linkers reduce renal clearance and enzymatic degradation, prolonging circulation time.[4][10][15] |
Discussion and Conclusion
The strategic implementation of branched PEG linkers in ADC development offers a clear path toward enhancing therapeutic efficacy. The ability to achieve a higher DAR without compromising the biophysical properties of the antibody is a significant advantage.[8][9] The improved pharmacokinetic profiles observed with branched PEG-ADCs suggest the potential for less frequent dosing and a wider therapeutic window.[10][15]
The protocols outlined in this application note provide a robust framework for the synthesis and characterization of homogeneous ADCs with branched PEG linkers. By carefully selecting the linker architecture and conjugation strategy, researchers can fine-tune the properties of their ADCs to optimize performance. The self-validating nature of the described protocols, which includes in-process and final characterization steps, ensures the generation of well-defined and reproducible ADC candidates for further preclinical and clinical evaluation. The continued exploration of novel branched linker designs holds great promise for the future of ADC therapeutics.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. adcreview.com [adcreview.com]
- 9. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Surface Modification Using Tri-azide PEG Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Tri-azide PEG Derivatives in Surface Functionalization
In the realms of biomaterials, drug delivery, and diagnostics, the ability to precisely control the surface chemistry of materials is paramount. Tri-azide polyethylene glycol (PEG) derivatives have emerged as powerful tools for surface modification, offering a unique combination of biocompatibility, stealth properties, and versatile conjugation capabilities. The PEG component, a hydrophilic polymer, is well-established for its ability to enhance the aqueous solubility of conjugated molecules and reduce non-specific protein adsorption, thereby minimizing immune responses and improving in vivo circulation times.[1][2] The presence of three azide (N₃) groups provides multiple points for covalent attachment via highly efficient and bioorthogonal "click chemistry" reactions.[3][4]
This guide provides an in-depth exploration of the principles and protocols for utilizing tri-azide PEG derivatives in surface modification. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss key considerations for successful surface functionalization.
Core Principles: Why Tri-azide PEG?
The utility of tri-azide PEG derivatives stems from two key features: the properties of the PEG backbone and the reactivity of the azide termini.
-
PEGylation Benefits : The covalent attachment of PEG chains, or PEGylation, imparts several advantageous properties to surfaces and molecules[5][6]:
-
Enhanced Biocompatibility : PEG is non-toxic and generally considered immunologically inert.
-
Reduced Non-Specific Binding : The hydrophilic nature of PEG creates a hydration layer that repels proteins and other biomolecules, preventing unwanted adsorption.[7]
-
Increased Solubility : PEGylation can significantly improve the solubility of hydrophobic molecules in aqueous environments.[1]
-
-
The Versatility of Azide Chemistry : The azide group is a cornerstone of click chemistry, a class of reactions known for their high efficiency, specificity, and compatibility with biological systems.[1] The primary reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes.[8] This can be performed in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction utilizes a copper(I) catalyst to rapidly form a stable triazole linkage between an azide and a terminal alkyne.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This catalyst-free alternative employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides under physiological conditions, making it ideal for applications involving living cells or sensitive biomolecules.[11][12]
-
The trifunctional nature of tri-azide PEG derivatives allows for the creation of branched or dendron-like structures on a surface, enabling the attachment of multiple copies of a desired molecule or different molecules for multifunctional surfaces.[13][14]
Experimental Workflows and Protocols
Successful surface modification with tri-azide PEG derivatives involves a series of well-defined steps, from initial surface preparation to the final conjugation of the molecule of interest.
Workflow Overview
The general workflow for surface modification can be visualized as a three-stage process:
Caption: General workflow for surface modification using tri-azide PEG derivatives.
Protocol 1: Synthesis of Azide-Terminated PEG
While a variety of azide-PEG derivatives are commercially available, they can also be synthesized in the laboratory.[3][4] A common method involves the conversion of hydroxyl-terminated PEG to an azide-terminated PEG via a mesylate intermediate.[15][16]
Materials:
-
α,ω-dihydroxy Poly(ethylene glycol) (PEG-diol)
-
Dry Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dry Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Mesylation of PEG-diol:
-
Dissolve PEG-diol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents per hydroxyl group) dropwise.
-
Add methanesulfonyl chloride (1.2 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the PEG-dimesylate.
-
-
Azidation of PEG-dimesylate:
-
Dissolve the PEG-dimesylate in dry DMF.
-
Add sodium azide (2-3 equivalents per mesylate group).
-
Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere.[17]
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the resulting tri-azide PEG derivative under vacuum.
-
Characterization: The successful synthesis should be confirmed by techniques such as ¹H NMR and FTIR spectroscopy.[15][18] MALDI-TOF mass spectrometry can be used to confirm the molecular weight and purity.[19]
Protocol 2: Surface Functionalization and Click Chemistry
This protocol outlines the immobilization of a tri-azide PEG derivative onto a surface and subsequent conjugation of an alkyne-containing molecule via CuAAC.
Materials:
-
Substrate (e.g., glass slide, silicon wafer, gold-coated surface)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Tri-azide PEG-NHS ester
-
Alkyne-modified molecule of interest (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Preparation (Amine Functionalization of a Glass Surface):
-
Clean the glass slides by sonicating in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Activate the surface by immersing the slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry with nitrogen.
-
Immediately immerse the activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the slides with toluene, followed by ethanol, and cure in an oven at 110°C for 30 minutes.
-
-
Immobilization of Tri-azide PEG:
-
Dissolve the tri-azide PEG-NHS ester in a suitable buffer (e.g., PBS, pH 7.4).
-
Immerse the amine-functionalized slides in the PEG solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the slides with PBS and deionized water to remove any non-covalently bound PEG.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [9][20]
-
Prepare a "click" reaction solution containing the alkyne-modified molecule of interest in PBS.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.[10]
-
Add the CuSO₄/THPTA premix to the alkyne solution.
-
Freshly prepare a solution of sodium ascorbate in water and add it to the reaction mixture to a final concentration of 5 mM.[10]
-
Immerse the azide-functionalized slides in the "click" reaction solution and incubate for 1-2 hours at room temperature, protected from light.
-
Rinse the slides thoroughly with PBS and deionized water.
-
Dry the slides under a stream of nitrogen.
-
Surface Characterization: The success of each modification step should be verified using appropriate surface analysis techniques.
| Technique | Purpose |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition and successful introduction of nitrogen (from azide) and other relevant elements.[7] |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and assess the homogeneity of the PEG layer.[21] |
| Contact Angle Goniometry | To measure changes in surface hydrophilicity after PEGylation. |
| Ellipsometry | To determine the thickness of the grafted PEG layer.[7] |
| Fluorescence Microscopy | If a fluorescently labeled alkyne molecule is used, this can confirm successful conjugation. |
Advanced Applications and Considerations
The versatility of tri-azide PEG derivatives extends to numerous applications in biomedical research and development.
-
Drug Delivery Systems : Nanoparticles can be functionalized with tri-azide PEG to enhance their stability and circulation time, while the azide groups can be used to attach targeting ligands for specific cell types.[22][]
-
Tissue Engineering : Scaffolds modified with tri-azide PEG can be used to immobilize growth factors or cell adhesion peptides to promote tissue regeneration.[22]
-
Biosensors : The azide groups can be used to attach biorecognition elements (e.g., antibodies, aptamers) to sensor surfaces for the detection of specific analytes.
-
Bioconjugation : Tri-azide PEG linkers are valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over stoichiometry and architecture is crucial.[13][24]
Key Considerations for Success:
-
Purity of Reagents : The purity of the tri-azide PEG derivative and the alkyne-modified molecule is critical for achieving high reaction yields and avoiding side reactions.
-
Reaction Conditions : Optimization of reaction parameters such as concentration, temperature, and incubation time may be necessary for specific applications.
-
Catalyst Choice for CuAAC : The choice of copper source and ligand can significantly impact the reaction rate and efficiency. Ligands like THPTA not only accelerate the reaction but also protect biomolecules from oxidative damage.[10]
-
Copper-Free Click Chemistry : For applications involving live cells or copper-sensitive proteins, SPAAC is the preferred method.[11][25]
-
Characterization : Thorough characterization at each step of the surface modification process is essential to ensure the desired outcome.
Conclusion
Tri-azide PEG derivatives represent a powerful and versatile platform for surface modification. By combining the beneficial properties of PEG with the efficiency and specificity of click chemistry, researchers can create highly functionalized surfaces for a wide range of applications in drug development, diagnostics, and materials science. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 21. mdpi.com [mdpi.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 24. purepeg.com [purepeg.com]
- 25. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Amine Coupling with Acid-Terminated PEG using EDC/NHS Chemistry
Introduction: The Power of PEGylation
Poly(ethylene glycol), or PEG, has become an indispensable tool in modern drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the therapeutic properties of proteins, peptides, oligonucleotides, and small molecule drugs.[1][2][3] Key advantages of PEGylation include enhanced solubility and stability, extended circulatory half-life, and reduced immunogenicity.[1][2][3][4] One of the most robust and widely used methods for achieving this conjugation is through the formation of a stable amide bond between a primary amine on a target molecule and a carboxylic acid-terminated PEG linker. This reaction is most commonly facilitated by the "zero-length" crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS).[1][5]
This application note provides a comprehensive, field-proven protocol for the successful conjugation of acid-terminated PEG to amine-containing molecules. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer guidance on characterization and troubleshooting to ensure reproducible and efficient results for researchers, scientists, and drug development professionals.
The Chemistry of Amide Bond Formation: An In-Depth Look at the EDC/NHS Mechanism
The EDC/NHS coupling reaction is a cornerstone of bioconjugation, prized for its efficiency in aqueous environments under mild conditions.[5][6] It is a two-step process designed to create a stable amide linkage while minimizing side reactions.[7][8]
-
Activation of the Carboxylic Acid: The reaction begins with the activation of the terminal carboxylic acid (-COOH) group on the PEG molecule by EDC.[5][9] EDC is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive, yet unstable, O-acylisourea intermediate.[5][10][11] This intermediate is susceptible to rapid hydrolysis in water, which would regenerate the original carboxylic acid and reduce the overall efficiency of the conjugation.[5][6][11] This activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[8][12]
-
Formation of a Stable NHS Ester: To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[5][11] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][5][9] This semi-stable intermediate is less prone to hydrolysis, thereby increasing the overall yield of the desired conjugate.[5][6]
-
Nucleophilic Attack and Amide Bond Formation: The NHS-activated PEG is now primed to react with a primary amine (-NH2) on the target molecule. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1] This results in the formation of a stable, covalent amide bond and the release of the NHS byproduct.[1] This second step is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[8][12]
Diagram of the EDC/NHS Coupling Mechanism
Caption: The two-step mechanism of EDC/NHS mediated amine coupling.
Experimental Protocol: Step-by-Step Guide
This protocol provides a general framework for the conjugation of an acid-terminated PEG to an amine-containing protein. Optimization may be required depending on the specific properties of the reactants.
Materials and Reagents
-
Acid-terminated PEG (PEG-COOH): Molecular weight and purity appropriate for the application.
-
Amine-containing molecule (e.g., protein, peptide): Purified and in a suitable buffer.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.[10][12]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at -20°C.[10]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.
-
Purification System: Size exclusion chromatography (SEC) column or dialysis tubing with an appropriate molecular weight cutoff (MWCO).[8]
Important Considerations Before You Begin:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction.[8][12]
-
Reagent Handling: EDC and NHS are moisture-sensitive.[10][12] Always allow reagents to equilibrate to room temperature before opening the vials to prevent condensation.[10][12] Prepare EDC and NHS solutions immediately before use as EDC is prone to hydrolysis.[7][13]
Procedure
This procedure is broken down into four key stages: Reagent Preparation, PEG Activation, Amine Coupling, and Quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for the Orthogonal Conjugation of Trifunctional PEGs
An Application Guide and Protocol Manual
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision with Trifunctional PEGs
In the landscape of advanced bioconjugation, the ability to assemble complex, multifunctional molecules with precision is paramount. "Click chemistry," a concept defined by reactions that are high-yielding, modular, and generate minimal byproducts, has become an essential tool in this endeavor.[1][2] Among these powerful reactions, the azide-alkyne cycloaddition is a cornerstone, enabling the stable covalent linkage of molecular building blocks.[3][4]
This guide focuses on the application of click chemistry to trifunctional polyethylene glycol (PEG) linkers. These advanced linkers feature a flexible PEG backbone with three distinct reactive groups, offering unparalleled control over the conjugation process.[5][6] This architecture is invaluable for the modular design of next-generation therapeutics like antibody-drug conjugates (ADCs), where a targeting moiety, a therapeutic payload, and a solubility modifier can be precisely attached to a single scaffold.[5]
The two primary modalities for azide-alkyne cycloaddition are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] The choice between them is not trivial; it involves a critical trade-off between reaction kinetics, biocompatibility, and reagent complexity.[8] As a Senior Application Scientist, this guide will provide you with the field-proven insights, detailed protocols, and troubleshooting advice needed to select and execute the optimal click chemistry strategy for your trifunctional PEG constructs.
Part 1: A Head-to-Head Comparison: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism, which has significant downstream implications for experimental design.[2]
Mechanism of Action
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, a process that is otherwise very slow and requires high temperatures.[1][9] The copper catalyst not only increases the reaction rate by a factor of up to 10⁸ but also controls the outcome to exclusively yield the 1,4-disubstituted triazole isomer.[1][2] The active Cu(I) species is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10][11] To prevent catalyst oxidation and precipitation, and to further accelerate the reaction, a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The limitations of copper cytotoxicity in living systems spurred the development of SPAAC.[4][7] This elegant approach eliminates the need for a metal catalyst by using a strained cyclooctyne (e.g., DBCO, BCN).[14][] The significant ring strain (approx. 18 kcal/mol) provides the necessary activation energy for the cycloaddition to proceed spontaneously with an azide at physiological temperatures.[14][16] The reaction is driven by the release of this energy as the strained alkyne forms a more stable triazole ring.[] However, this reaction is not regioselective and typically yields a mixture of regioisomers.[8]
Quantitative & Qualitative Performance Comparison
The choice between CuAAC and SPAAC is dictated by the specific requirements of the application. The following table provides a direct comparison of their key features.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Field Insights |
| Catalyst | Required: Copper(I) | None | The absence of a catalyst makes SPAAC the gold standard for in vivo and live-cell applications where metal toxicity is a concern.[4][8] |
| Biocompatibility | Limited: Copper is cytotoxic and can promote oxidation of certain amino acids (e.g., histidine).[2][16] | Excellent: Truly bioorthogonal, with no interference from or with biological processes.[14][17] | For in vitro work with robust molecules, CuAAC is highly effective. For any system involving living cells or sensitive proteins, SPAAC is strongly recommended.[18] |
| **Reaction Kinetics (k₂) ** | Fast: 10¹ - 10⁴ M⁻¹s⁻¹ | Variable: 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne structure)[18] | CuAAC is generally faster, enabling rapid conjugations.[19] SPAAC rates can be tuned by the choice of cyclooctyne (e.g., DBCO is faster than BCN).[20] |
| Regioselectivity | Exclusive 1,4-isomer | Mixture of regioisomers [8] | The defined product of CuAAC is advantageous for structural homogeneity. The isomeric mixture from SPAAC is rarely an issue for properties like solubility or circulation half-life. |
| Alkyne Reagent | Simple, small terminal alkynes | Bulky, hydrophobic strained cyclooctynes | Terminal alkynes are inexpensive and readily available. Strained cyclooctynes are more complex to synthesize and costlier. PEGylation of cyclooctynes is often necessary to improve water solubility.[16][21] |
| Reaction Conditions | Aqueous buffers (pH 4-12), room temp. Requires reducing agent and ligand.[1] | Physiological conditions (aqueous, pH, temp). Simpler setup.[14][17] | CuAAC requires careful optimization of component ratios. SPAAC is a straightforward mix-and-go reaction, simplifying protocol development. |
Decision Workflow: Choosing the Right Chemistry
To guide your selection process, consider the following logical workflow. Your primary experimental constraint—biocompatibility—is the most critical decision point.
Part 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform small-scale optimization reactions before committing valuable reagents.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-functionalized small molecule to an Azide-PEG-NHS Ester trifunctional linker.
Materials:
-
Trifunctional Linker: Azide-PEG-NHS Ester
-
Molecule to Conjugate: Alkyne-functionalized small molecule
-
Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reducing Agent: L-Ascorbic acid sodium salt (Sodium Ascorbate)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Deionized Water
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Alkyne-Molecule (10 mM): Dissolve in anhydrous DMSO.
-
Azide-PEG-NHS Ester (10 mM): Dissolve in anhydrous DMSO. Note: The NHS ester is moisture-sensitive. Prepare this solution immediately before use.
-
Copper(II) Sulfate (10 mM): Dissolve CuSO₄·5H₂O in deionized water.[22]
-
THPTA Ligand (50 mM): Dissolve THPTA in deionized water.[22]
-
Sodium Ascorbate (100 mM): Dissolve in deionized water. Crucially, this solution must be prepared fresh immediately before initiating the reaction to ensure maximum reducing potential. [22]
-
-
Reaction Setup (Order of Addition is Critical):
-
In a microcentrifuge tube, add the desired volume of the Alkyne-Molecule stock solution.
-
Add a slight molar excess (e.g., 1.2 equivalents) of the Azide-PEG-NHS Ester stock solution.[22]
-
Add reaction buffer (e.g., PBS) to achieve the desired final concentration, ensuring the final DMSO concentration is below 20% to maintain solubility without denaturing biomolecules.
-
Prepare the Catalyst Complex: In a separate tube, mix 1 equivalent of the Copper(II) Sulfate stock with 5 equivalents of the THPTA ligand stock.[11] Allow this to pre-complex for 2-3 minutes. This step is vital to prevent copper precipitation in phosphate buffers and enhances catalytic activity.[11][13]
-
Add the pre-mixed copper/ligand complex to the main reaction tube containing the alkyne and azide.
-
Initiate the Reaction: Add 10 equivalents of the freshly prepared Sodium Ascorbate solution to the reaction mixture.[13][22] The final concentration of copper is typically between 50 µM and 250 µM.[23]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor reaction progress using LC-MS or HPLC.
-
Once complete, purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents, catalyst, and byproducts.
-
Troubleshooting CuAAC Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive reducing agent. | Always prepare Sodium Ascorbate solution fresh just before use.[22] |
| Oxidized/Precipitated Copper Catalyst. | Ensure the correct order of addition: pre-mix CuSO₄ and THPTA ligand before adding to the reaction.[11][12] Degas solvents to minimize oxygen.[12] | |
| Inaccessible alkyne/azide groups. | For large molecules, hydrophobic collapse can bury reactive sites. Add a denaturant or co-solvent like DMSO or isopropanol to improve accessibility.[11] | |
| Biomolecule Degradation | Copper-mediated oxidative damage. | Ensure a sufficient excess of ligand (e.g., 5:1 ligand:copper) is used. The ligand protects the biomolecule by chelating the copper and acting as a sacrificial reductant.[11] |
| Reaction Stalls in Tris Buffer | Tris buffer chelates copper, inhibiting the reaction. | Avoid Tris buffers. Use phosphate, HEPES, or MOPS buffers instead.[11][23] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate an azide-functionalized protein to a DBCO-PEG-Maleimide trifunctional linker.
Materials:
-
Trifunctional Linker: DBCO-PEG-Maleimide
-
Molecule to Conjugate: Azide-functionalized protein
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Azide-Protein (1-10 mg/mL): Ensure the protein is purified and dissolved in an appropriate buffer like PBS.
-
DBCO-PEG-Maleimide (10 mM): Dissolve in anhydrous DMSO. Warm the vial to room temperature before opening to prevent moisture condensation.[24]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-protein solution.
-
Add a 5- to 20-fold molar excess of the DBCO-PEG-Maleimide stock solution to the protein solution.[24][25] The optimal molar excess should be determined empirically for your specific protein.
-
Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v) to maintain protein stability and integrity.[24][25]
-
-
Incubation:
-
Gently mix the reaction components by pipetting or gentle inversion. Avoid vigorous vortexing which can denature proteins.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[24][25] Reaction times are dependent on the concentration of reactants and the specific cyclooctyne used.
-
-
Monitoring and Purification:
-
Monitor the formation of the conjugate by SDS-PAGE (observing a shift in molecular weight) or LC-MS.
-
Once the reaction has reached the desired conversion, remove the excess, unreacted DBCO-PEG linker using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) equilibrated with your buffer of choice.[25]
-
Troubleshooting SPAAC Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Insufficient molar excess of the cyclooctyne reagent. | Increase the molar excess of the DBCO-PEG linker. A higher excess can drive the reaction to completion but may necessitate more rigorous purification.[24] |
| Short reaction time or low temperature. | Increase the incubation time and/or temperature (e.g., from 4°C to room temperature).[24] | |
| Hydrolysis of cyclooctyne reagent. | Ensure cyclooctyne reagents are stored under dry conditions. Prepare stock solutions in anhydrous DMSO. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final concentration of the organic solvent below 10% (v/v).[24] If higher concentrations are needed for solubility, perform a solvent-exchange step during purification. |
| Low solubility of the cyclooctyne reagent. | Use a cyclooctyne that is already functionalized with a PEG spacer to enhance aqueous solubility.[16][21] |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 21. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
- 22. benchchem.com [benchchem.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Application Notes & Protocols for Protein Labeling with (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
Introduction
The field of bioconjugation is continually advancing, demanding sophisticated reagents that offer precision, versatility, and biocompatibility. (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane is a novel heterobifunctional linker designed to meet these demands. This molecule possesses a unique architecture: a single terminal carboxylic acid and three terminal azide functionalities, all connected through flexible polyethylene glycol (PEG) spacers.[1][2][3] This structure allows for a two-stage sequential conjugation strategy. Initially, the carboxylic acid group can be activated to form a stable amide bond with primary amines (e.g., lysine residues) on a protein surface. Subsequently, the three azide groups are available for covalent modification via "click chemistry," enabling the attachment of a wide array of molecules, such as fluorophores, small molecule drugs, or other biomolecules.[1][2]
The incorporation of PEG10 linkers offers significant advantages, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting protein conjugate.[4][5][6][7][8] This makes the this compound linker an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies.
This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in protein labeling.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C103H199N13O49 | [1] |
| Molecular Weight | 2403.8 g/mol | [1] |
| CAS Number | 2803119-05-1 | [1] |
| Purity | >98% | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage | -20°C | [1] |
Reaction Schematics
Part 1: Protein-Linker Conjugation via EDC/NHS Chemistry
The initial step involves the activation of the carboxylic acid moiety of the linker with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that readily reacts with primary amines on the protein surface to create a stable amide bond.[9][10][11][12]
Caption: EDC/NHS activation and protein conjugation workflow.
Part 2: Payload Attachment via Click Chemistry
The azide-functionalized protein can then be conjugated to a payload containing a terminal alkyne. This can be achieved through two primary methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Click chemistry pathways for payload conjugation.
Detailed Protocols
Protocol 1: Two-Step Protein Labeling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on the linker and subsequent conjugation to a primary amine on the target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the linker in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Protein Preparation:
-
Two-Step Labeling Reaction:
-
Activation Step:
-
In a microcentrifuge tube, combine the linker solution with the EDC and NHS solutions. A molar ratio of 1:2:5 (Linker:EDC:NHS) is a good starting point.
-
Incubate the activation mixture for 15 minutes at room temperature. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0).[9]
-
-
Coupling Step:
-
Add the activated linker solution to the protein solution. The molar excess of linker to protein will determine the degree of labeling and should be optimized for your specific application. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.0-8.5.[9]
-
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
Protocol 2A: Payload Conjugation via CuAAC
This protocol is suitable for conjugating an alkyne-containing payload to the azide-functionalized protein.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Anhydrous DMSO or DMF for dissolving the payload
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
CuAAC Reaction:
-
In a reaction tube, add the azide-labeled protein.
-
Add the alkyne-payload to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio.[17][18]
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[17][19]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
Protocol 2B: Payload Conjugation via SPAAC
SPAAC is a copper-free click chemistry method that is ideal for applications where copper might be cytotoxic or interfere with protein function.[][25]
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS)
-
Strain-promoted alkyne (e.g., DBCO, BCN, DIFO)-containing payload
-
Anhydrous DMSO or DMF for dissolving the payload
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the cyclooctyne-payload in DMSO or DMF.
-
-
SPAAC Reaction:
-
To the azide-labeled protein solution, add the cyclooctyne-payload. A 3-10 fold molar excess of the payload is typically sufficient due to the high reaction rate of SPAAC.[26][27]
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne used.[25]
-
-
Purification:
Characterization of Protein Conjugates
After purification, it is crucial to characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein.
-
UV-Vis Spectroscopy: If the payload is a chromophore, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths of the protein (typically 280 nm) and the payload.[16]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, from which the number of attached linkers and/or payloads can be calculated.[29][30][31][32][33]
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can be visualized by SDS-PAGE.
-
Chromatography: Techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to assess the purity and aggregation state of the conjugate.[29]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (EDC/NHS) | Inactive EDC/NHS (hydrolyzed) | Prepare fresh EDC and NHS solutions immediately before use. |
| Suboptimal pH for activation or coupling | ||
| Presence of primary amines in the buffer (e.g., Tris) | ||
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of linker/payload solution added from organic stock. |
| Protein instability under reaction conditions | ||
| Low Yield (Click Chemistry) | Inactive copper catalyst (CuAAC) | Prepare sodium ascorbate fresh. Ensure the reaction is deoxygenated. |
| Steric hindrance |
References
- 1. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. glenresearch.com [glenresearch.com]
- 14. biotium.com [biotium.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. NHS-ester-protein-labeling [protocols.io]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 20. What Is Protein Purification? Definition, Methods, & More [excedr.com]
- 21. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 23. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 25. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 31. curirx.com [curirx.com]
- 32. learning.sepscience.com [learning.sepscience.com]
- 33. enovatia.com [enovatia.com]
Application Notes & Protocols: A Guide to Creating Multivalent Conjugates with Tri-Azide Linkers
Introduction: The Power of Multivalency
In nature, biological interactions rarely rely on a single binding event. Instead, they leverage the principle of multivalency—the simultaneous binding of multiple ligands on one entity to multiple receptors on another. This cooperative effect, known as avidity, results in a dramatically increased overall binding strength compared to the individual monovalent interactions. This strategy is central to processes ranging from pathogen recognition to cellular signaling.[1][2] Inspired by this natural design, researchers are increasingly developing multivalent conjugates for therapeutic and diagnostic applications.[3] By presenting multiple copies of a targeting ligand, drug, or imaging agent, these constructs can achieve enhanced target specificity, improved efficacy, and novel pharmacological profiles.[4][5][6]
Tri-azide linkers have emerged as exceptionally versatile scaffolds for building these complex architectures. Their trifunctional nature provides a compact, well-defined core for attaching three molecules of interest. When combined with the efficiency and specificity of azide-alkyne cycloaddition, or "click chemistry," these linkers offer a robust platform for the rapid and modular synthesis of homogenous multivalent conjugates.[7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis of multivalent conjugates using tri-azide linkers. We will explore the two primary click chemistry platforms—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and discuss the critical downstream steps of purification and characterization.
Part 1: The Tri-Azide Linker Scaffold
The core of the multivalent construct is the tri-azide linker. While various custom scaffolds can be designed[9], a common and effective strategy involves the functionalization of a small, trifunctional core molecule. A representative synthesis starts with a commercially available molecule like tris(2-aminoethyl)amine (TREN), which is then reacted with an azide-containing building block, such as azidoacetic acid N-hydroxysuccinimide (NHS) ester, to yield the desired tri-azide linker.
The key advantage of this approach is the creation of a central node from which three identical or different molecules can be extended in a controlled manner.
Caption: General workflow for multivalent conjugate synthesis.
Part 2: Azide-Alkyne Cycloaddition Platforms
The covalent attachment of alkyne-functionalized molecules to the tri-azide linker is most efficiently achieved through azide-alkyne cycloaddition. This reaction is highly specific, forming a stable triazole linkage with minimal byproduct formation.[7][10] We present protocols for the two most prominent variations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for click chemistry, prized for its rapid kinetics and high yields.[11] The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended as it both accelerates the reaction and protects sensitive biomolecules from oxidative damage caused by copper-generated reactive oxygen species.[7][13]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocol: CuAAC Conjugation
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a peptide) to a tri-azide linker.
1. Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4. Degas thoroughly.
-
Tri-Azide Linker Stock: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Alkyne-Molecule Stock: Prepare a 10 mM stock solution of your alkyne-functionalized molecule in a compatible solvent (e.g., water or DMSO).
-
Catalyst Premix (5X): In a single tube, combine:
-
5 µL of 100 mM CuSO₄ in water.
-
25 µL of 100 mM THPTA in water.
-
This creates a 5:1 ligand-to-copper ratio.
-
-
Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in water. Crucially, this solution must be made fresh immediately before use.
2. Reaction Assembly:
-
In a microcentrifuge tube, add the components in the following order. The example below is for a 100 µL final reaction volume.
| Reagent | Stock Conc. | Volume to Add | Final Conc. | Molar Ratio (vs. Azide) |
| Reaction Buffer | - | 45 µL | - | - |
| Tri-Azide Linker | 10 mM | 10 µL | 1.0 mM | 1.0 |
| Alkyne-Molecule | 10 mM | 35 µL | 3.5 mM | 3.5 |
| Catalyst Premix (5X) | 20 mM CuSO₄ | 5 µL | 1.0 mM | 1.0 |
| Sodium Ascorbate | 100 mM | 5 µL | 5.0 mM | 5.0 |
| Total Volume | 100 µL |
3. Incubation:
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor reaction progress using LC-MS or HPLC if possible.
4. Causality and Insights:
- Reagent Order: The catalyst premix is added before the sodium ascorbate. This ensures the copper is complexed by the protective ligand before the reduction to the active Cu(I) state, minimizing potential side reactions.[13]
- Stoichiometry: A slight excess of the alkyne-molecule (e.g., 1.1 to 1.2 equivalents per azide, for a total of 3.3 to 3.6 equivalents) is used to drive the reaction to completion and ensure full functionalization of the tri-azide linker.
- Fresh Ascorbate: Sodium ascorbate is readily oxidized by air. Using a freshly prepared solution is paramount for efficient reduction of Cu(II) to Cu(I) and maintaining catalytic activity.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems or with copper-sensitive molecules, as it completely obviates the need for a metal catalyst.[15][] The reaction's driving force comes from the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO), which is released upon cycloaddition with an azide.[17] While generally slower than CuAAC, the development of new strained alkynes has significantly increased reaction rates.[17][18]
Caption: Mechanism of the SPAAC reaction.
Experimental Protocol: SPAAC Conjugation
This protocol describes the conjugation of a DBCO-functionalized molecule to a tri-azide linker.
1. Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer, such as PBS pH 7.4.
-
Tri-Azide Linker Stock: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
DBCO-Molecule Stock: Prepare a 10 mM stock solution of your DBCO-functionalized molecule in a compatible solvent (typically DMSO).
2. Reaction Assembly:
-
In a microcentrifuge tube, combine the reagents. The example below is for a 100 µL final reaction volume.
| Reagent | Stock Conc. | Volume to Add | Final Conc. | Molar Ratio (vs. Azide) |
| Reaction Buffer | - | 55 µL | - | - |
| Tri-Azide Linker | 10 mM | 10 µL | 1.0 mM | 1.0 |
| DBCO-Molecule | 10 mM | 35 µL | 3.5 mM | 3.5 |
| Total Volume | 100 µL |
3. Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 4-24 hours, or at 37°C to increase the rate. The optimal time depends on the specific strained alkyne used.[14]
-
Monitor reaction progress by LC-MS or HPLC.
4. Causality and Insights:
- Simplicity: The protocol is significantly simpler than CuAAC, with fewer components and no concerns about catalyst toxicity.[19]
- Solvent Choice: DBCO and other strained alkynes are often hydrophobic. It may be necessary to include a small percentage of an organic co-solvent like DMSO (5-10%) in the final reaction mixture to ensure all components remain soluble.
- Kinetics: SPAAC reaction times are generally longer than CuAAC. Patience is key, and overnight incubations are common. For slow reactions, consider moving to a 37°C incubator if your molecules are stable at that temperature.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required | Metal-free |
| Kinetics | Fast (typically 1-4 hours) | Slower (typically 4-24 hours) |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used in vivo |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Product | Single 1,4-regioisomer | Mixture of regioisomers |
| Complexity | More components (catalyst, ligand, reductant) | Simpler, fewer reagents |
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis and ensure the final conjugate is suitable for its intended application. The goal is to separate the desired multivalent conjugate from unreacted starting materials, partially-conjugated intermediates, and any reaction byproducts.
Caption: Workflow for conjugate purification and analysis.
Purification: Size Exclusion Chromatography (SEC)
SEC is the premier method for purifying multivalent conjugates.[20][21] This technique separates molecules based on their hydrodynamic radius (size in solution). The larger multivalent conjugate will travel through the porous chromatography resin faster than the smaller, unreacted starting materials.
Protocol: SEC Purification
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of your final conjugate.
-
System Equilibration: Equilibrate the SEC column and system with a suitable, filtered, and degassed mobile phase (e.g., PBS pH 7.4) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Concentrate the crude reaction mixture if necessary and filter it through a 0.22 µm syringe filter to remove any particulates.
-
Injection and Fractionation: Inject the sample onto the column. Collect fractions corresponding to the elution peaks, paying close attention to the high molecular weight peak that should correspond to the desired product.
-
Analysis: Analyze the collected fractions using the characterization methods described below to identify those containing the pure conjugate. Pool the desired fractions.
Characterization Techniques
A combination of analytical techniques should be used to confirm the identity, purity, and valency of the final product.
1. SEC with Multi-Angle Light Scattering (SEC-MALS)
-
Principle: SEC-MALS is an absolute technique that determines the molar mass of molecules as they elute from an SEC column, independent of their elution time or shape.[22][23] This is the most powerful method for confirming the valency of your conjugate.
-
Application: By coupling a MALS detector and a refractive index (RI) detector to your SEC system, you can measure the molar mass across the elution peak.[24] For a trimeric conjugate, the measured molar mass should be approximately equal to the mass of the tri-azide linker plus three times the mass of the attached molecule. This provides direct evidence of successful trivalent conjugation. For protein conjugates, a specialized "Protein Conjugate Analysis" can be performed if UV and RI detectors are used, allowing for deconvolution of the protein and modifier mass contributions.[25]
2. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing a highly accurate molecular weight of the analyte.[26][27]
-
Application: For smaller conjugates, direct infusion or LC-MS using techniques like Electrospray Ionization (ESI) can provide the exact mass of the final product, confirming its identity. For larger protein-based conjugates, the complexity and heterogeneity can be challenging. However, native MS, which analyzes the intact conjugate under non-denaturing conditions, can be used to observe the mass shift corresponding to the addition of the three conjugated molecules.[28][29]
3. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Principle: For protein-based conjugates, SDS-PAGE separates molecules based on their approximate molecular weight.
-
Application: This is a simple, qualitative method to visualize the results of the conjugation. When comparing the starting protein to the final conjugate on a gel, a distinct upward shift in the band position should be observed, corresponding to the increase in mass from the linker and three attached molecules. This provides a quick confirmation of successful conjugation and an initial assessment of purity.[21]
| Technique | Information Provided | Key Benefit |
| SEC-MALS | Absolute Molar Mass, Valency, Aggregation | Directly confirms the number of molecules attached per scaffold.[24] |
| Mass Spectrometry | Precise Molecular Weight | Unambiguously confirms the chemical identity of the conjugate.[26] |
| SDS-PAGE | Apparent Molecular Weight, Purity | Quick, visual confirmation of a successful reaction for protein conjugates. |
Conclusion
The creation of multivalent conjugates using tri-azide linkers and click chemistry represents a powerful and modular strategy in modern bioconjugation. By offering a choice between the rapid, efficient CuAAC reaction and the exceptionally bioorthogonal SPAAC reaction, researchers can tailor their approach to the specific needs of their project. Success, however, is not defined by the conjugation reaction alone. A disciplined approach to purification, primarily via SEC, and rigorous characterization using a suite of orthogonal analytical methods like SEC-MALS and mass spectrometry are imperative to validate the structure and ensure the quality of the final multivalent construct. By following the principles and protocols outlined in this guide, researchers are well-equipped to harness the power of multivalency for the next generation of targeted therapeutics and advanced molecular probes.
References
- 1. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical parameters for design and development of multivalent nanoconstructs: recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Tailored design of protein nanoparticle scaffolds for multivalent presentation of viral glycoprotein antigens | eLife [elifesciences.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigid multivalent scaffolds based on adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of triazole-linked homonucleoside polymers through topochemical azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 20. researchgate.net [researchgate.net]
- 21. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 22. wyatt.com [wyatt.com]
- 23. wyatt.com [wyatt.com]
- 24. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. agilent.com [agilent.com]
Navigating Complexity: A Guide to Drug-to-Antibody Ratio (DAR) Calculation for ADCs with Branched Linkers
Application Note & Protocol
Intended Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).
Introduction: The Rise of Branched Linkers and the Need for Precise DAR Determination
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] A critical quality attribute (CQA) that dictates the efficacy and safety of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[4][5][6][7] The therapeutic window of an ADC is profoundly influenced by its DAR; a low DAR may result in diminished potency, while an excessively high DAR can lead to increased toxicity, faster clearance, and potential aggregation issues.[4][8][9]
Traditional ADC development often utilizes linear linkers, which typically yield a maximum DAR of 8 for cysteine-conjugated ADCs. However, the pursuit of enhanced therapeutic efficacy has led to the development of innovative branched linkers.[1][2][10] These sophisticated linkers enable the attachment of multiple drug molecules at a single conjugation site, facilitating the creation of ADCs with higher DAR values (e.g., DAR 12, 16, or even higher) without requiring additional conjugation sites on the antibody.[2][10] This approach can be particularly advantageous when using payloads with lower potency.[1]
The introduction of branched linkers, while offering therapeutic promise, presents significant analytical challenges for accurate DAR determination. The increased structural complexity and heterogeneity of these molecules necessitate robust and reliable analytical methodologies. This application note provides a comprehensive guide for researchers, detailing the principles, protocols, and data interpretation for the most common techniques used to calculate the DAR of ADCs featuring branched linkers.
The Challenge of Heterogeneity with Branched Linkers
The use of branched linkers inherently increases the heterogeneity of the resulting ADC population. Even with site-specific conjugation techniques, the attachment of a branched linker carrying multiple payloads can result in a more complex mixture of drug-loaded species compared to linear linkers. This heterogeneity underscores the importance of employing analytical techniques that can not only determine the average DAR but also characterize the distribution of different DAR species.[4]
Analytical Strategies for DAR Determination
A multi-faceted analytical approach is often required to fully characterize ADCs with branched linkers. The choice of technique depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation.[11] The most commonly employed methods include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
Workflow for ADC Analysis with Branched Linkers
Caption: General workflow for the analysis of ADCs with branched linkers.
UV-Vis Spectroscopy: A Rapid Method for Average DAR Estimation
UV-Vis spectroscopy is a straightforward and widely accessible technique for determining the average DAR.[12][13] The method relies on the Beer-Lambert law and the distinct UV absorbance maxima of the antibody and the cytotoxic drug.[]
Principle
Proteins, including monoclonal antibodies, typically exhibit a maximum absorbance at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine).[] The cytotoxic payload, if it contains a suitable chromophore, will have its own characteristic absorbance maximum at a different wavelength. By measuring the absorbance of the ADC solution at both wavelengths and knowing the extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated.[12][13][]
Protocol: UV-Vis Spectroscopy for DAR Calculation
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the naked antibody and the free drug at both 280 nm and the drug's λmax. This is a critical step for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following equations, which account for the absorbance contribution of each component at both wavelengths:
-
C_antibody = (A280 * ε_drug,λmax - Aλmax * ε_drug,280) / (ε_ab,280 * ε_drug,λmax - ε_ab,λmax * ε_drug,280)
-
C_drug = (Aλmax * ε_ab,280 - A280 * ε_ab,λmax) / (ε_drug,λmax * ε_ab,280 - ε_drug,280 * ε_ab,λmax)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = C_drug / C_antibody
-
-
Causality and Considerations:
-
Why is accurate extinction coefficient determination crucial? The accuracy of the calculated DAR is directly dependent on the accuracy of the extinction coefficients of the antibody and the drug. Any error in these values will propagate through the calculations.
-
Limitations: UV-Vis spectroscopy only provides an average DAR and offers no information about the distribution of different drug-loaded species.[5][7] The presence of free, unconjugated drug in the sample can lead to an overestimation of the DAR.[7]
Hydrophobic Interaction Chromatography (HIC): Resolving DAR Species
HIC is a powerful chromatographic technique that separates proteins based on their surface hydrophobicity.[15] It is particularly well-suited for the analysis of cysteine-linked ADCs, where the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody.[4][15]
Principle
In HIC, a high-salt mobile phase promotes the interaction of hydrophobic regions on the protein surface with a weakly hydrophobic stationary phase. A decreasing salt gradient then elutes the proteins in order of increasing hydrophobicity. For ADCs, species with a higher number of conjugated drugs (higher DAR) are more hydrophobic and thus elute later.[15]
Protocol: HIC for DAR Analysis
-
Column and Mobile Phases:
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A (High Salt): e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species (DAR0, DAR2, DAR4, etc., for a typical cysteine-linked ADC with linear linkers). For branched linkers, the peak pattern will be more complex, corresponding to the incremental increase in hydrophobicity with each added multi-payload linker.
-
The area of each peak is proportional to the relative abundance of that species.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100 where i represents each resolved peak.
-
-
Causality and Considerations:
-
Why is HIC ideal for cysteine-linked ADCs? Cysteine conjugation sites are often in more defined locations, leading to a more predictable increase in hydrophobicity with each conjugation, which HIC can resolve.
-
Challenges with Branched Linkers: ADCs with branched linkers can present a more complex HIC profile due to the larger and more hydrophobic nature of the linker-drug moiety. This can lead to broader peaks and potentially incomplete resolution of all species.[9] Method optimization, including the choice of stationary phase and gradient profile, is critical.
Reversed-Phase Liquid Chromatography (RP-LC): High-Resolution Analysis of ADC Subunits
RP-LC is another powerful chromatographic technique that separates molecules based on their hydrophobicity.[16] For ADCs, RP-LC is typically performed after reducing the antibody to its light and heavy chain subunits.
Principle
In RP-LC, a non-polar stationary phase is used with a polar mobile phase. Molecules are separated based on their hydrophobic interactions with the stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the molecules, with more hydrophobic molecules eluting later.
Protocol: RP-LC for DAR Analysis
-
Sample Preparation (Reduction):
-
Reduce the ADC sample using a reducing agent such as dithiothreitol (DTT) to break the disulfide bonds and separate the light and heavy chains.
-
-
Column and Mobile Phases:
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4, C8).
-
Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated light chain, conjugated light chain(s), unconjugated heavy chain, and conjugated heavy chain(s).
-
The weighted average DAR is calculated by determining the relative abundance of each conjugated and unconjugated chain and summing the contributions from both.[][15]
-
Causality and Considerations:
-
Why reduce the ADC? Reducing the ADC simplifies the analysis by separating the light and heavy chains. This allows for a more detailed assessment of drug distribution on each chain.[4]
-
Advantages for Branched Linkers: RP-LC can provide high resolution for the separated chains, which can be beneficial for resolving the more complex mixtures generated with branched linkers.[16]
Mass Spectrometry (MS): The Gold Standard for Detailed Characterization
Mass spectrometry is an indispensable tool for the comprehensive characterization of ADCs, providing not only the average DAR and DAR distribution but also precise mass confirmation of each species.[3][11][17]
Principle
MS measures the mass-to-charge ratio (m/z) of ions. For ADCs, electrospray ionization (ESI) is commonly coupled with a high-resolution mass analyzer (e.g., time-of-flight, TOF, or Orbitrap). The resulting mass spectrum shows a distribution of peaks, each corresponding to a different DAR species.
Workflow for MS-based DAR Analysis
Caption: A typical workflow for DAR analysis using LC-MS.
Protocol: LC-MS for DAR Analysis
-
Sample Preparation:
-
The ADC sample may be analyzed intact, or it can be deglycosylated (e.g., using PNGase F) to simplify the spectrum.[18] For a more detailed analysis, the ADC can be reduced to its light and heavy chains.
-
-
LC Separation:
-
The prepared sample is typically separated using HIC, RP-LC, or size-exclusion chromatography (SEC) prior to introduction into the mass spectrometer.
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range.
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted to obtain the zero-charge state masses of the different ADC species.[18]
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the relative abundance of each identified DAR species.[]
-
Causality and Considerations:
-
Why is deglycosylation often performed? The inherent heterogeneity of glycosylation on the antibody can complicate the mass spectrum. Removing the glycans results in a much simpler and more easily interpretable spectrum.[17]
-
Power of MS for Branched Linkers: For ADCs with branched linkers, MS is invaluable for confirming the mass of the intact ADC with the attached multi-payload linkers and for identifying any unexpected side products or fragments.[19]
Comparison of DAR Determination Methods
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only[11][] | Average DAR and distribution of intact DAR species[11] | Average DAR and distribution of drug-loaded light and heavy chains[11] | Average DAR, distribution of DAR species, and mass confirmation of each species[11] |
| Resolution | Not applicable | High for different DAR species[11] | High for light and heavy chains and their drug-loaded forms[11] | Very high, can resolve species with small mass differences[11] |
| Sample Preparation | Minimal | Requires specific buffer systems | Requires reduction of the ADC | Can be analyzed intact, deglycosylated, or reduced |
| Throughput | High | Moderate | Moderate | Lower |
| Complexity | Low | Moderate | Moderate | High |
| Instrumentation | Common | Standard HPLC/UHPLC | Standard HPLC/UHPLC | LC-MS system |
Conclusion
The development of ADCs with branched linkers holds immense potential for improving cancer therapy. However, the increased complexity of these molecules necessitates the use of advanced and orthogonal analytical techniques for accurate DAR determination. A thorough understanding of the principles, advantages, and limitations of each method is crucial for generating reliable data to guide the development of these next-generation therapeutics. While UV-Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic techniques like HIC and RP-LC provide valuable information on DAR distribution. Ultimately, mass spectrometry stands as the most powerful tool, offering unparalleled detail and confirmation of the molecular composition of these intricate bioconjugates. By employing a strategic combination of these analytical methods, researchers can confidently navigate the complexities of ADCs with branched linkers and accelerate their path to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. lcms.cz [lcms.cz]
- 18. benchchem.com [benchchem.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
Mastering Multi-Arm PEG Reagents: An Experimental Workflow for Bioconjugation and Hydrogel Formation
Abstract
Multi-arm polyethylene glycol (PEG) reagents have emerged as indispensable tools in biomedical research and pharmaceutical development, prized for their unique architecture that offers enhanced functionality and versatility compared to their linear counterparts.[1][] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth experimental workflow for the effective utilization of multi-arm PEG reagents. We will delve into the core principles of multi-arm PEG chemistry, explore key applications in bioconjugation and hydrogel formation, and provide detailed, field-proven protocols for common experimental procedures. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Power of Multi-Arm PEG Architecture
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer widely employed to enhance the therapeutic properties of biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends plasma half-life, reduces immunogenicity, and enhances stability and solubility.[3][4]
While linear PEG has been the traditional choice, multi-arm PEGs, featuring a central core with multiple PEG arms extending outwards, offer distinct advantages.[][5] These branched structures can be synthesized with a varying number of arms (e.g., 4-arm, 8-arm) and terminated with a variety of functional groups, allowing for precise control over the final conjugate's properties.[6][7][8] The multi-arm architecture provides a higher payload capacity for drug delivery applications and enables the formation of robust hydrogel networks for tissue engineering and controlled release systems.[9][10][11]
Logical Framework: Advantages of Multi-Arm PEG
Caption: Advantages stemming from the unique multi-arm PEG architecture.
Key Applications and Core Chemistries
The versatility of multi-arm PEG reagents stems from the ability to functionalize the terminal end of each PEG arm with a specific reactive group. This allows for targeted conjugation to various biomolecules or the formation of crosslinked hydrogel networks.
Bioconjugation: Enhancing Therapeutic Molecules
Multi-arm PEGs are extensively used to modify proteins, peptides, and other biologics to improve their therapeutic efficacy. The choice of conjugation chemistry is dictated by the available functional groups on the target biomolecule.
Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, are the most commonly targeted functional groups for PEGylation.[3] N-hydroxysuccinimide (NHS) ester-functionalized PEGs react efficiently with primary amines under mild pH conditions (pH 7-9) to form stable amide bonds.[12][13][14]
Reaction Scheme: NHS Ester PEGylation
Caption: Amine-reactive PEGylation using a multi-arm PEG-NHS ester.
For more site-specific conjugation, thiol groups (-SH) on cysteine residues can be targeted. Maleimide-functionalized PEGs react with thiols via a Michael addition mechanism under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[15][16][17] This approach is particularly useful as the number of free cysteine residues on a protein is often limited, allowing for more precise control over the PEGylation site.[3]
Reaction Scheme: Maleimide-Thiol Conjugation
Caption: Thiol-reactive PEGylation using a multi-arm PEG-maleimide.
Hydrogel Formation: Creating 3D Scaffolds
Multi-arm PEGs are excellent building blocks for hydrogels, which are water-swollen polymer networks with applications in drug delivery, tissue engineering, and regenerative medicine.[7][18][19] The properties of the hydrogel, such as stiffness, degradation rate, and swelling ratio, can be tuned by varying the number of PEG arms, the molecular weight of the PEG, and the crosslinking chemistry.[20][21] A common method for hydrogel formation is through Michael-type addition reactions, where, for example, a multi-arm PEG with vinyl sulfone groups reacts with a thiol-containing crosslinker.[20][22]
Experimental Workflow: A Step-by-Step Guide
This section provides detailed protocols for the bioconjugation of a model protein and the formation of a PEG hydrogel.
Protocol 1: Amine-Reactive PEGylation of a Protein with Multi-Arm PEG-NHS Ester
This protocol outlines the conjugation of a multi-arm PEG-NHS ester to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Multi-arm PEG-NHS ester (e.g., 4-arm or 8-arm)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[14] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
PEG-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[23] The optimal molar ratio should be determined empirically for each protein.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14][23]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[23] This will consume any unreacted PEG-NHS ester.
-
Incubate for an additional 30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG, hydrolyzed PEG, and quenching reagents using a suitable purification method. The primary challenges in purification are the separation of unreacted protein, multi-PEGylated species, and positional isomers.[24]
-
Size-Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from the smaller unreacted protein and free PEG.[][26]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, allowing for the separation of species with different degrees of PEGylation.[24][]
-
Hydrophobic Interaction Chromatography (HIC): This method can also be used as a supplementary purification step.[24][]
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
SEC-HPLC: To determine the purity and aggregation state of the conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight and the number of attached PEG chains.
-
-
Experimental Workflow: Amine-Reactive PEGylation
Caption: Step-by-step workflow for amine-reactive PEGylation.
Protocol 2: Thiol-Reactive PEGylation of a Protein with Multi-Arm PEG-Maleimide
This protocol details the site-specific conjugation of a PEG-maleimide to a free thiol group on a protein.
Materials:
-
Protein or peptide with at least one free cysteine residue
-
Multi-arm PEG-maleimide
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Purification system (as in Protocol 1)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent. The reducing agent must be removed before adding the PEG-maleimide, for example, by using a desalting column.[3]
-
-
PEG-Maleimide Solution Preparation:
-
Dissolve the multi-arm PEG-maleimide in the reaction buffer immediately before use.
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of the PEG-maleimide to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as outlined in Protocol 1.
-
Causality Behind Experimental Choices:
-
pH Control: The thiol-maleimide reaction is highly efficient and selective for thiols between pH 6.5 and 7.5.[16] At higher pH, maleimides can react with amines and are more susceptible to hydrolysis.[17]
-
Reducing Agents: If disulfide bonds are present, a reducing agent is necessary to generate free thiols for conjugation. TCEP is often preferred as it is stable and does not contain a thiol group that could react with the maleimide.
Protocol 3: Formation of a Multi-Arm PEG Hydrogel via Michael-Type Addition
This protocol describes the formation of a hydrogel using a multi-arm PEG-vinyl sulfone (VS) and a dithiol crosslinker.
Materials:
-
Multi-arm PEG-vinyl sulfone (e.g., 8-arm PEG-VS)
-
Dithiol crosslinker (e.g., dithiothreitol (DTT) or a peptide containing two cysteine residues)
-
Triethanolamine (TEOA) buffer (pH ~8.0)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-VS in the TEOA buffer to the desired concentration (e.g., 10% w/v).
-
Dissolve the dithiol crosslinker in the TEOA buffer to a concentration that results in the desired stoichiometric ratio of vinyl sulfone to thiol groups (typically 1:1).
-
-
Hydrogel Formation:
-
Quickly and thoroughly mix the two precursor solutions.
-
Pipette the mixture into a mold or the desired container.
-
Allow the solution to gel at room temperature or 37°C. Gelation time will depend on the concentration of the precursors and the reactivity of the functional groups.
-
-
Hydrogel Characterization:
-
Gelation Time: Visually inspect the solution until it no longer flows.
-
Swelling Ratio:
-
Measure the weight of the fully swollen hydrogel (Ws).
-
Lyophilize the hydrogel to obtain the dry weight (Wd).
-
Calculate the swelling ratio (Q) as Q = Ws / Wd.[27]
-
-
Mechanical Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G''), which indicate the stiffness and viscoelastic properties of the hydrogel.
-
Degradation: If a degradable crosslinker is used, monitor the weight loss of the hydrogel over time in a relevant buffer (e.g., PBS at 37°C).[27]
-
Causality Behind Experimental Choices:
-
Number of PEG Arms: Increasing the number of arms (e.g., from 4-arm to 8-arm PEG) at the same total functional group concentration can lead to faster gelation and a more robust hydrogel network.[20][22]
-
Polymer Concentration: Higher polymer concentrations generally result in stiffer hydrogels with lower swelling ratios.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the experimental workflows described.
| Parameter | Amine-Reactive PEGylation (NHS Ester) | Thiol-Reactive PEGylation (Maleimide) | Hydrogel Formation (Michael Addition) |
| Optimal Reaction pH | 7.2 - 8.5[23] | 6.5 - 7.5[16] | ~8.0 |
| Typical Molar Excess (Reagent:Biomolecule) | 10-50 fold[23] | 2-10 fold | 1:1 (functional group ratio) |
| Typical Reaction Time | 30-60 min at RT or 2 hours on ice[23] | 1-2 hours at RT or overnight at 4°C | Minutes to hours |
| Resulting Bond | Amide[12] | Thioether[15] | Thioether |
| Key Considerations | Avoid amine-containing buffers; NHS esters are prone to hydrolysis.[14] | Protect from oxidation; remove reducing agents before conjugation. | Stoichiometry of reactive groups is critical for network formation. |
Conclusion
Multi-arm PEG reagents offer a powerful and versatile platform for the development of advanced bioconjugates and functional biomaterials. A thorough understanding of the underlying chemistry, careful control of reaction parameters, and appropriate analytical characterization are essential for successful implementation. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively harness the potential of multi-arm PEG technology in their scientific endeavors.
References
- 1. Applications Of Multi-Arm Polyethylene Glycol [sinopeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 6. Multi-arm PEG | BroadPharm [broadpharm.com]
- 7. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]
- 8. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]
- 9. What are the applications of multi - arm Modification PEG? - Blog [shochem.com]
- 10. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 11. jenkemusa.com [jenkemusa.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bachem.com [bachem.com]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 19. Multi-Arm PEG Hydrogels for Medical Devices | Biopharma PEG [biochempeg.com]
- 20. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 26. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trifunctional PEG Linkers
Welcome to the technical support center for trifunctional Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of multi-step bioconjugation and optimize your experimental outcomes.
Trifunctional PEG linkers are powerful tools that enable the precise, sequential, and orthogonal assembly of complex biomolecules, such as Antibody-Drug Conjugates (ADCs).[1] Their unique architecture, featuring three distinct reactive groups on a flexible PEG backbone, offers unparalleled control over conjugate design.[1] However, the sequential nature of these reactions introduces specific challenges. This guide is structured to address these issues head-on, explaining the causality behind experimental choices to ensure your protocols are self-validating systems.
Frequently Asked Questions (FAQs)
This section addresses common questions about the setup and execution of reactions involving trifunctional PEG linkers.
Q1: What is the fundamental principle of using a trifunctional PEG linker?
A trifunctional PEG linker is a polymer with three distinct reactive functional groups.[2] Typically, one end of the PEG chain is modified with a single functional group, while the other end has a branched structure with two different functional groups.[1][2] This design is crucial for "orthogonal conjugation," which is the ability to perform multiple, independent conjugation reactions on one molecule without cross-reactivity.[1] This allows for the controlled, stepwise attachment of different molecular entities, such as a targeting antibody, a therapeutic payload, and an imaging agent.[1]
Q2: How do I choose the correct order of reactions for my trifunctional linker?
The order of reactions depends on the stability of the reactive groups and the biomolecules involved. A key principle is to perform the most sensitive reaction first. For a common trifunctional linker like Maleimide-PEG-NHS ester, the NHS ester is highly susceptible to hydrolysis, especially at higher pH.[3][4] Therefore, it is often strategic to react the more stable maleimide group with a thiol-containing molecule first, under its optimal pH conditions (6.5-7.5), before proceeding to the amine-reaction with the NHS ester at a higher pH (7.2-8.5).[1][5]
Q3: What are the optimal pH conditions for the most common reactive groups on trifunctional linkers?
Controlling pH is the most critical factor for achieving high efficiency and selectivity in your conjugations. Each reactive group has a distinct optimal pH range dictated by the pKa of the target functional group and the stability of the linker itself.
| Reactive Group | Target Functional Group | Optimal pH Range | Rationale & Key Considerations |
| N-hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic.[6] However, the NHS ester is prone to hydrolysis, which accelerates at higher pH.[7][8] A pH of 8.3-8.5 is often an ideal compromise.[6] The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6.[4][7] |
| Maleimide | Thiol / Sulfhydryl (-SH) | 6.5 - 7.5 | This range ensures the thiol is sufficiently deprotonated (nucleophilic) while minimizing side reactions.[5][9] Above pH 7.5, maleimides can react with amines (like lysine) and are also more susceptible to hydrolysis, which opens the ring to form a non-reactive product.[5][9] |
| Alkyne / Azide (Click Chemistry) | Azide / Alkyne | ~4.0 - 8.5 | For copper-catalyzed reactions (CuAAC), conditions are typically mild and biocompatible. For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction is bioorthogonal and proceeds well under physiological conditions (pH ~7.4) without a catalyst.[10] |
| Aldehyde / Hydrazide | Hydrazide / Aldehyde | ~4.0 - 6.0 | The formation of a hydrazone bond from these groups is most efficient under mildly acidic conditions.[10][11] |
Q4: Why is my PEGylated conjugate precipitating? How can I improve solubility?
Aggregation is a common problem, especially when conjugating hydrophobic payloads.[12][13] While the PEG linker itself is hydrophilic and designed to improve the solubility of the final conjugate, several factors can lead to precipitation:[13][14][][16]
-
Protein Instability: The reaction conditions (e.g., pH shifts, reduction of structural disulfide bonds) can cause the protein to unfold, exposing hydrophobic regions that lead to aggregation.[12]
-
High Drug-to-Antibody Ratio (DAR): Attaching too many hydrophobic drug molecules can overwhelm the solubilizing effect of the PEG and the antibody.[14]
-
Insufficient PEG Length: The chosen PEG linker may not be long enough to provide an adequate hydrophilic shield around the hydrophobic components.[12][13]
To improve solubility, consider using a PEG linker with a longer chain or a branched architecture, which can provide a more effective hydrophilic shield.[12][13][14] Additionally, including stabilizing excipients like sucrose or glycerol in your buffers can help prevent protein aggregation.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments with trifunctional PEG linkers.
Problem 1: Low or No Conjugation Yield in the First Step
If the initial conjugation step shows poor efficiency, methodically check the following potential causes.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low initial conjugation yield.
Problem 2: Low Yield in the Second or Third Orthogonal Reaction
Poor efficiency in subsequent steps often points to issues with the intermediate conjugate or reaction setup.
-
Cause: Steric Hindrance.
-
Explanation: The molecule conjugated in the first step may physically block access to the remaining reactive sites on the PEG linker.[17][18] This is more common with large biomolecules.
-
Solution: Consider using a trifunctional linker with a longer PEG chain to increase the distance between the reactive groups, providing better accessibility.[19]
-
-
Cause: Degradation of the Remaining Functional Group(s).
-
Explanation: The purification or buffer exchange steps after the first reaction may have caused the degradation of the next reactive group. For example, holding an NHS ester-containing intermediate in an aqueous buffer for an extended period, especially at neutral or high pH, will lead to its hydrolysis.[3]
-
Solution: Proceed to the next reaction step as quickly as possible after purifying the intermediate. If storage is necessary, lyophilize the intermediate or store it in an appropriate anhydrous solvent at -20°C or -80°C.
-
-
Cause: Carryover of Quenching Reagents.
-
Explanation: The quenching agent used to stop the first reaction (e.g., L-cysteine for a maleimide reaction or Tris for an NHS ester reaction) was not completely removed.[1] This leftover reagent will react with and consume the linker in the subsequent step.
-
Solution: Ensure thorough purification of the intermediate conjugate. Size-exclusion chromatography (SEC) is highly effective at removing small molecule quenching agents.[1][17]
-
Problem 3: Product Heterogeneity and Multiple Species on Analysis
The presence of multiple peaks in HPLC or bands on a gel indicates a mixture of products.
-
Cause: Non-Specific Reactions.
-
Explanation: This is almost always a pH control issue. For example, if a maleimide-thiol reaction is performed at a pH above 8.0, the maleimide can start to react with primary amines (lysine side chains), leading to undesired conjugates.[9] Similarly, performing an NHS-ester reaction at a pH that is too low may result in insufficient reactivity with the target N-terminus, but some background reaction with more accessible lysine residues.[11]
-
Solution: Strictly control the pH for each reaction step using the optimal ranges outlined in the FAQ section. Always measure the pH of the final reaction mixture, not just the buffer stock.
-
-
Cause: Incomplete Reactions or Partial Hydrolysis.
-
Explanation: If a reaction does not go to completion, you will have a mixture of the starting material, the desired product, and potentially partially reacted intermediates. If an NHS ester partially hydrolyzes, it becomes a carboxyl group, which is unreactive towards amines without activation.[4]
-
Solution: Optimize reaction time and molar ratios. For sensitive reagents like NHS esters, ensure they are dissolved in an anhydrous solvent (like DMSO or DMF) immediately before being added to the aqueous reaction buffer.[5][20]
-
-
Cause: Instability of the Thioether Linkage.
-
Explanation: The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially if there are other thiols present.[12][21]
-
Solution: After the maleimide conjugation is complete, some protocols recommend intentionally hydrolyzing the thiosuccinimide ring to form a more stable, ring-opened structure by adjusting the pH to be more alkaline or through extended incubation.[12]
-
Experimental Protocols
These protocols provide a starting point for a typical two-step orthogonal conjugation using a Maleimide-PEG-NHS ester linker.
Protocol 1: Step-wise Conjugation using a Maleimide-PEG-NHS Ester
This protocol details the sequential reaction of a thiol-containing small molecule drug followed by conjugation to a primary amine on a protein.
Materials
-
Linker: Maleimide-PEG-NHS Ester, stored under desiccation at -20°C.
-
Molecule 1: Thiol-containing small molecule drug.
-
Molecule 2: Protein with available primary amines (e.g., antibody).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer 1 (Thiol Reaction): 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5.
-
Reaction Buffer 2 (Amine Reaction): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5.
-
Quenching Reagent 1: L-cysteine solution (100 mM in Reaction Buffer 1).
-
Quenching Reagent 2: Tris-HCl or Glycine solution (1 M, pH 8.0).
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system.
Workflow Diagram
Caption: Experimental workflow for sequential trifunctional conjugation.
Procedure
Step 1: Thiol-Maleimide Conjugation
-
Dissolve the thiol-containing drug in Reaction Buffer 1 (pH 6.5-7.5).
-
Immediately before use, bring the Maleimide-PEG-NHS ester vial to room temperature and dissolve it in a small amount of anhydrous DMSO to create a concentrated stock solution.[5]
-
Add a 1.1 to 1.5-fold molar excess of the dissolved PEG linker to the drug solution.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[1] Monitor progress with LC-MS if possible.
-
Quench the reaction by adding an excess of L-cysteine to consume any unreacted maleimide groups.
-
Purify the resulting Drug-PEG-NHS intermediate using an appropriate SEC desalting column to remove excess unreacted drug and quenching reagent. Use the intermediate immediately in the next step.
Step 2: NHS Ester-Amine Conjugation
-
Prepare the protein solution in the amine-free Reaction Buffer 2 (pH 7.2-8.5).
-
Add a 5 to 20-fold molar excess of the purified Drug-PEG-NHS intermediate to the protein solution.[1] The optimal ratio should be determined empirically.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize hydrolysis of the NHS ester.[6]
-
Quench the reaction by adding an excess of Tris or glycine to consume any unreacted NHS esters.[1]
-
Purify the final trifunctional conjugate using SEC to remove aggregates and any remaining unreacted components.[1]
Protocol 2: Analytical Characterization of the Final Conjugate
Confirming the identity and purity of the final product is a critical step. A combination of analytical techniques is necessary for full characterization.[22]
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess purity and detect aggregation.
-
Method: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS). Inject the purified conjugate and monitor elution at 280 nm (for proteins). The PEGylated conjugate should elute earlier than the unmodified protein.[17] The absence of high molecular weight species indicates a lack of aggregation.[17]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the final conjugate and determine the degree of labeling.
-
Method: Techniques like ESI-MS or MALDI-TOF can provide precise mass data, confirming the successful attachment of the Drug-PEG moiety.[17][22][23] This is the most direct way to verify a successful trifunctional conjugation.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To determine the drug-to-antibody ratio (DAR) distribution in ADC development.
-
Method: HIC separates species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of attached drugs (DAR 0, 1, 2, etc.) can be resolved, allowing for quantification of the product distribution.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. adcreview.com [adcreview.com]
- 16. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. precisepeg.com [precisepeg.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 22. frontiersin.org [frontiersin.org]
- 23. enovatia.com [enovatia.com]
Technical Support Center: Preventing Aggregation of ADCs with Branched PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation, with a specific focus on the utility of branched Polyethylene Glycol (PEG) linkers. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to support your experimental success.
Introduction to ADC Aggregation and the Role of PEG Linkers
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][] However, the conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, leading to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[3][4][5][6][7]
PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to mitigate these challenges.[8][9] PEG linkers, particularly those with a branched architecture, offer several advantages in preventing ADC aggregation by:
-
Increasing Hydrophilicity: The inherent hydrophilicity of PEG chains can counteract the hydrophobicity of the payload, improving the overall solubility of the ADC.[1][4][][11][][13][14]
-
Providing Steric Hindrance: The branched structure of these linkers creates a hydrophilic shield around the ADC, physically preventing the intermolecular interactions that lead to aggregation.[1][15]
-
Enhancing Pharmacokinetics: By increasing the hydrodynamic size of the ADC, PEGylation can prolong its circulation time and reduce renal clearance.[9][]
This guide will delve into the practical aspects of utilizing branched PEG linkers to overcome aggregation issues in your ADC development.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant ADC aggregation is observed even after using a branched PEG linker.
Even with the use of branched PEG linkers, aggregation can still occur due to a variety of factors. This troubleshooting workflow will guide you through a systematic approach to identify and resolve the issue.
Troubleshooting Workflow Diagram
References
- 1. purepeg.com [purepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 11. veranova.com [veranova.com]
- 13. adcreview.com [adcreview.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Antibody-Drug Conjugates
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ADC solubility. Poor solubility and aggregation are significant hurdles in ADC development, impacting manufacturability, stability, pharmacokinetics, and therapeutic efficacy.[1][2] This guide provides in-depth technical insights and practical solutions to address these challenges.
Understanding the Root Cause: Why Do ADCs Aggregate?
The conjugation of a hydrophobic payload to a monoclonal antibody (mAb) inherently increases the overall hydrophobicity of the resulting ADC, creating a predisposition for aggregation.[3][4] This self-association is a primary mechanism to minimize the exposure of these newly formed hydrophobic patches to the aqueous environment.[3] Several factors can exacerbate this issue, leading to the formation of soluble and insoluble aggregates that can compromise the safety and efficacy of the therapeutic.[5]
Key Factors Influencing ADC Solubility and Aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater tendency for aggregation.[][7]
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads are inherently hydrophobic. When combined with hydrophobic linkers, they create significant hydrophobic regions on the antibody surface.[5][]
-
Conjugation Site: Traditional conjugation methods targeting lysine or cysteine residues can be random, leading to a heterogeneous mixture of ADC species with varying DARs and solubility profiles.[]
-
Formulation Conditions: Suboptimal pH, ionic strength, and the presence of organic co-solvents used to dissolve the drug-linker can destabilize the ADC and promote aggregation.[4][8]
-
Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical stress during manufacturing can induce conformational changes and aggregation.[3][8]
The consequences of ADC aggregation are severe, ranging from reduced therapeutic efficacy due to decreased antigen binding and faster clearance, to an increased risk of immunogenicity.[5]
Troubleshooting Guide: A Step-by-Step Approach to Improving ADC Solubility
This section provides a structured approach to diagnosing and resolving ADC solubility and aggregation issues encountered during your experiments.
Diagram: Troubleshooting Workflow for ADC Solubility Issues
Caption: Troubleshooting workflow for improving ADC solubility.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe precipitation or aggregation in my ADC sample?
A1: The first crucial step is to characterize the nature and extent of the aggregation. It is important to determine if the aggregation is reversible or irreversible and to quantify the amount of soluble and insoluble aggregates.
Recommended Analytical Techniques:
| Technique | Purpose |
| Visual Inspection | Initial qualitative assessment for visible particulates. |
| UV-Vis Spectroscopy | To measure protein concentration and detect light scattering from aggregates. |
| Size Exclusion Chromatography (SEC) | To separate and quantify monomers, dimers, and higher-order aggregates.[9] |
| Dynamic Light Scattering (DLS) | To determine the size distribution of particles in the solution.[3] |
| Hydrophobic Interaction Chromatography (HIC) | To assess the hydrophobicity profile and can also be used to determine the drug-to-antibody ratio.[9] |
Once you have characterized the aggregation, you can proceed with the troubleshooting workflow outlined above to identify and address the root cause.
Q2: How does the drug-to-antibody ratio (DAR) impact solubility, and what is the optimal DAR?
A2: The DAR is a critical parameter that directly influences the hydrophobicity and, consequently, the solubility of an ADC.[7] Higher DARs lead to a greater number of hydrophobic payload molecules on the antibody surface, increasing the propensity for aggregation.[][10]
There is no universal "optimal" DAR; it is a balance between achieving the desired potency and maintaining acceptable biophysical properties, including solubility.[11] For highly hydrophobic payloads, a lower DAR may be necessary to prevent aggregation.[12] It is essential to experimentally determine the optimal DAR for your specific ADC by generating and characterizing conjugates with varying DARs.
Q3: Can the choice of linker significantly improve the solubility of a hydrophobic ADC?
A3: Absolutely. The linker chemistry plays a pivotal role in modulating the overall physicochemical properties of an ADC.[][13] Incorporating hydrophilic linkers is a widely adopted and effective strategy to counteract the hydrophobicity of the payload.[3][14]
Hydrophilic Linker Technologies:
-
Polyethylene Glycol (PEG) Linkers: PEG is a highly hydrophilic and flexible polymer that can create a "hydration shell" around the ADC, effectively masking the hydrophobic payload and improving solubility.[13][15][16] The length and branching of the PEG chain can be tailored to optimize solubility and pharmacokinetic properties.[13][15]
-
Oligosaccharide Linkers: Technologies like ChetoSensar™ utilize chito-oligosaccharides to dramatically increase the solubility of ADCs, even with highly hydrophobic payloads. This approach has been shown to shift the hydrophobicity profile of an ADC closer to that of the unconjugated antibody.[17]
-
Charged or Polar Groups: Incorporating charged or polar functional groups within the linker can also enhance its hydrophilicity and improve the solubility of the final conjugate.[13]
Q4: My ADC is soluble after conjugation but aggregates during purification or formulation. What should I consider?
A4: This scenario suggests that the purification or formulation conditions are inducing aggregation.
Troubleshooting Steps:
-
Purification Process:
-
Chromatography Method: If using techniques like hydrophobic interaction chromatography (HIC), the high salt concentrations can sometimes promote aggregation. Consider optimizing the salt gradient or exploring alternative purification methods like ion-exchange or size-exclusion chromatography.
-
Shear Stress: High shear forces during steps like ultrafiltration/diafiltration can lead to protein denaturation and aggregation.[3] Optimizing the process parameters to minimize shear stress is crucial.
-
-
Formulation Buffer:
-
pH and Buffer System: The pH of the formulation is critical. Operating near the isoelectric point (pI) of the ADC can minimize electrostatic repulsion and lead to aggregation.[4] A systematic screening of different buffer systems and pH values is recommended to find the optimal conditions for your ADC.
-
Excipients: The addition of stabilizing excipients can significantly improve ADC solubility and stability.[18]
-
Commonly Used Stabilizing Excipients:
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces and reduce protein-protein interactions. |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure. |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches. |
| Antioxidants | Methionine, Ascorbic Acid | Protect against oxidation, which can lead to conformational changes and aggregation. |
Q5: How can protein engineering and site-specific conjugation contribute to better ADC solubility?
A5: Protein engineering and site-specific conjugation are advanced strategies that address the heterogeneity and instability issues often associated with traditional conjugation methods.[19][20]
-
Site-Specific Conjugation: By conjugating the payload to specific, pre-defined sites on the antibody, you can produce a homogeneous ADC with a uniform DAR.[][7] This eliminates the presence of highly conjugated, aggregation-prone species. Methods include engineering cysteine residues, incorporating unnatural amino acids, and enzymatic conjugation.[19][20]
-
Antibody Engineering: It is possible to engineer the antibody itself to improve its biophysical properties. This can involve mutating surface-exposed hydrophobic amino acids to more hydrophilic ones or introducing charged peptide tags to enhance solubility.[21][22]
By leveraging these advanced techniques, you can design ADCs with improved solubility, stability, and a more predictable pharmacokinetic profile from the outset.
Experimental Protocols
Protocol 1: Screening for Optimal Formulation Conditions
This protocol outlines a high-throughput method for screening various buffer conditions to identify a formulation that minimizes ADC aggregation.
Materials:
-
Purified ADC stock solution
-
A panel of buffers at different pH values (e.g., citrate, acetate, histidine, phosphate, Tris)
-
Stock solutions of excipients (e.g., NaCl, sucrose, polysorbate 20, arginine)
-
96-well microplates (UV-transparent for spectroscopic readings)
-
Plate reader capable of measuring absorbance at 280 nm and 350 nm
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Plate Setup: Design a 96-well plate layout to test various combinations of buffers, pH, and excipients. Include a control group with the ADC in its original purification buffer.
-
Sample Preparation: Prepare the different formulation buffers by mixing the appropriate stock solutions.
-
ADC Dilution: Dilute the ADC stock solution into each of the prepared formulation buffers to the desired final concentration.
-
Incubation and Stress:
-
Take an initial reading (T=0) for turbidity (absorbance at 350 nm) and protein concentration (absorbance at 280 nm).
-
Seal the plate and incubate under stress conditions (e.g., elevated temperature, such as 40°C) for a defined period (e.g., 1-4 weeks).
-
At specified time points, remove the plate and allow it to equilibrate to room temperature.
-
-
Analysis:
-
Visually inspect each well for precipitation.
-
Measure the absorbance at 350 nm to assess turbidity. An increase in A350 indicates aggregation.
-
For promising conditions with low turbidity, further analyze the samples using SEC to quantify the monomer content and DLS to assess the size distribution.
-
-
Data Interpretation: Identify the formulation conditions that result in the lowest increase in turbidity and the highest retention of monomeric ADC over time.
References
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 18. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 22. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Drug-to-Antibody Ratio with Branched PEG Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development, with a specialized focus on leveraging branched polyethylene glycol (PEG) linkers to precisely control the drug-to-antibody ratio (DAR). This guide is designed for researchers, scientists, and drug development professionals actively working in the field of bioconjugation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to optimize your ADC constructs for enhanced therapeutic efficacy and safety.
The Critical Role of Branched PEG Linkers in DAR Control
The drug-to-antibody ratio is a critical quality attribute (CQA) for ADCs, profoundly influencing their therapeutic index.[1] An optimal DAR balances potency with safety, as too low a ratio may be sub-therapeutic, while an excessively high DAR can lead to aggregation, poor pharmacokinetics, and off-target toxicity.[2] Branched PEG linkers have emerged as a powerful tool to achieve higher and more homogeneous DARs compared to their linear counterparts.[3][4] Their unique architecture, featuring multiple PEG arms extending from a central core, allows for the attachment of several drug molecules per linker, thereby increasing the payload capacity without excessive modification of the antibody surface.[4][5] This approach can lead to more efficient ADC construction and potentially enhanced efficacy.[3]
Furthermore, the inherent hydrophilicity of PEG helps to mitigate the aggregation often associated with hydrophobic payloads, improving the solubility and stability of the final ADC construct.[6][7] The flexible PEG chains can also create a "stealth" effect, shielding the ADC from immune recognition and enzymatic degradation, which can prolong its circulation half-life.[6][]
Troubleshooting Guide: Common Issues in DAR Control with Branched PEG Linkers
This section addresses specific problems that can arise during the conjugation of branched PEG linkers to antibodies and subsequent payload attachment.
Issue 1: Inconsistent or Lower-Than-Expected Average DAR
You've completed your conjugation reaction, but analytical characterization reveals a wide distribution of DAR species or an average DAR that is significantly lower than your target.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The efficiency of conjugation chemistries is highly dependent on factors like pH, temperature, and reaction time.[7]
-
pH Optimization: For common reactions like NHS-ester chemistry targeting lysine residues, a pH range of 7.5-8.5 is generally optimal.[7] If your pH is too low, the amine groups on lysine will be protonated and less nucleophilic. Conversely, a pH that is too high can lead to hydrolysis of the NHS ester. Perform a pH titration experiment (e.g., pH 7.0, 7.5, 8.0, 8.5) to identify the sweet spot for your specific antibody and linker combination.
-
Molar Ratio of Reactants: The stoichiometry of the linker-payload to the antibody is a primary determinant of the final DAR. If you are observing a low DAR, incrementally increase the molar excess of the activated linker in small-scale trial reactions. Be mindful that excessive amounts can lead to aggregation.
-
Reaction Time and Temperature: Ensure your reaction proceeds for a sufficient duration to allow for complete conjugation. Monitor the reaction progress over time using a suitable analytical method like HIC-HPLC. Most conjugations are performed at room temperature or 4°C to maintain antibody integrity.
-
-
Steric Hindrance: The three-dimensional structure of the branched linker and the payload can create steric hindrance, preventing efficient access to the conjugation sites on the antibody.[9]
-
Linker Length: The length of the PEG arms on your branched linker is a critical parameter.[9] A linker that is too short may not provide enough spatial separation between the payload and the antibody, leading to reduced conjugation efficiency and potentially impacting the biological activity of the ADC.[9] Consider testing a panel of branched linkers with varying PEG arm lengths (e.g., PEG4, PEG8, PEG12) to find the optimal balance.[9][10]
-
Conjugation Site Accessibility: If you are using a site-specific conjugation method, ensure that the engineered conjugation site is readily accessible. For random conjugation methods like lysine chemistry, the distribution of accessible lysines will influence the final DAR profile.
-
-
Linker-Payload Instability: The activated linker or the linker-payload construct itself may be unstable under your reaction conditions, leading to degradation before conjugation can occur.
-
Hydrolysis of Reactive Groups: NHS esters, for example, are susceptible to hydrolysis.[7] Prepare your activated linker solution immediately before use and minimize its time in aqueous buffers.
-
Characterize Your Starting Materials: Always verify the purity and integrity of your branched PEG linker and payload before initiating the conjugation reaction.
-
Visualizing the Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane for High-Efficiency Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index.[][2] This guide provides an in-depth, objective comparison of a sophisticated heterotrifunctional, multi-arm linker, (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane , against other common alternatives. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to rigorously assess conjugation efficiency.
The subject of our focus, this compound, is a branched Polyethylene Glycol (PEG) linker designed for complex bioconjugation strategies.[3][4] Its structure features a single carboxylic acid for initial protein conjugation and three azide termini, enabling the attachment of up to three payload molecules via "click chemistry."[4][5][6] This multi-arm design is engineered to achieve a high Drug-to-Antibody Ratio (DAR) while leveraging the inherent benefits of PEGylation, such as enhanced solubility, reduced aggregation, and improved in vivo circulation time.[][7][8][9]
The Rationale for Multi-Arm Linkers: A Comparative Overview
The fundamental advantage of a multi-arm linker like this compound lies in its ability to increase the payload density per conjugation site. This is particularly crucial when working with low-potency drugs or when seeking to maximize the therapeutic effect. Let's compare this architecture to simpler, more traditional linkers.
| Linker Type | Structure | Max Payload per Site | Key Advantages | Key Limitations |
| Linear Bifunctional | Acid-PEG-Azide | 1 | Simple, well-characterized, readily available. | Limited DAR, may require multiple conjugation sites on the antibody, risking protein function. |
| Branched Dendritic | (e.g., Peptide-based) | 2-8+ | Very high DAR potential. | Can be bulky, potentially causing steric hindrance; may exhibit lower plasma stability.[10] |
| Multi-Arm PEG (Trivalent) | (Acid-PEG10)-Tri-Azide | 3 | High, defined DAR (3 per site); excellent solubility and biocompatibility from PEG chains.[][11] | Higher molecular weight than linear linkers; synthesis can be more complex. |
| Non-PEG Alternatives | (e.g., Polysarcosine, Zwitterionic Polymers) | Variable | May offer improved biocompatibility and reduced potential for immunogenicity compared to PEG.[12] | Less established conjugation chemistry; long-term in vivo behavior may be less characterized.[12] |
The choice of a trivalent PEG linker represents a rational balance between achieving a clinically relevant DAR and maintaining the favorable physicochemical properties of the parent antibody. The long PEG10 arms (approximately 10 ethylene oxide units each) are designed to provide precise spatial control, minimizing steric hindrance between the payload molecules and the antibody surface.[8]
Mechanism of Conjugation: A Two-Step Orthogonal Strategy
The conjugation process for this linker is a sequential, two-step reaction designed for high specificity and control. This orthogonality is key to its utility.
-
Amine Coupling: The linker's terminal carboxylic acid is first activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry. This activated ester then reacts with primary amines (e.g., the side chains of lysine residues) on the surface of the antibody or protein, forming a stable amide bond.[13]
-
Click Chemistry: The three azide groups on the linker's arms are then ready for conjugation to payload molecules functionalized with a terminal alkyne. This is most commonly achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if using a strained alkyne like DBCO or BCN.[6][14] The resulting triazole linkage is exceptionally stable in biological systems.[5]
This two-step process allows for the purification of the antibody-linker intermediate before the introduction of the often-hydrophobic and cytotoxic payload, providing greater control over the final product's purity and characteristics.
Below is a diagram illustrating the overall conjugation workflow.
Caption: High-level workflow for ADC synthesis.
Experimental Protocol: Validating Conjugation Efficiency
To objectively assess the conjugation efficiency, a robust, self-validating experimental protocol is required. This protocol is designed to not only quantify the final product but also to understand the efficiency of each step. We will use a model IgG antibody and an alkyne-functionalized fluorescent dye (e.g., DBCO-AF488) as the payload for ease of detection.
Materials
-
Antibody: Human IgG (10 mg/mL in PBS, pH 7.4)
-
Linker: this compound
-
Activation Reagents: EDC, Sulfo-NHS
-
Payload: DBCO-AlexaFluor 488
-
Buffers: MES Buffer (100 mM, pH 6.0), PBS (pH 7.4), Quenching Buffer (1 M Tris, pH 8.0)
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO)
-
Analytical Equipment: UV-Vis Spectrophotometer, SEC-HPLC system, LC-MS system (HIC or RP).
Step-by-Step Methodology
The following diagram outlines the detailed experimental steps for synthesis and analysis.
Caption: Detailed experimental validation workflow.
Protocol Details:
-
Antibody Preparation: Exchange the buffer of the IgG solution into 100 mM MES, pH 6.0 using a desalting column. Adjust the concentration to 5 mg/mL. The slightly acidic pH enhances the stability of the NHS-ester.
-
Linker Activation: In a separate microfuge tube, dissolve the linker in DMSO. Add a 50-fold molar excess of EDC and Sulfo-NHS (relative to the linker). Incubate for 15 minutes at room temperature to generate the active Sulfo-NHS ester.
-
Conjugation to Antibody: Immediately add a 10-fold molar excess of the activated linker solution to the antibody. Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Purification of Intermediate: Remove excess, unreacted linker using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
Payload "Click" Reaction: To the purified antibody-linker conjugate, add a 5-fold molar excess of DBCO-AlexaFluor 488 (per azide). For an average of 5 linkers per antibody, this would be (5 linkers * 3 azides/linker * 5x excess) = 75x molar excess of dye relative to the antibody. Incubate for 4 hours at room temperature, protected from light.
-
Final Purification: Remove unconjugated dye using a desalting column.
-
Characterization and Data Analysis:
-
Protein Concentration & DAR by UV-Vis: Measure the absorbance at 280 nm (for the antibody) and 495 nm (for AlexaFluor 488). Calculate the concentration and average DAR using the Beer-Lambert law with appropriate extinction coefficients and a correction factor for the dye's absorbance at 280 nm.[15][16]
-
Aggregation Analysis by SEC-HPLC: Analyze the final conjugate by Size-Exclusion Chromatography to quantify the percentage of monomer, dimer, and higher-order aggregates. An efficient conjugation should not induce significant aggregation.
-
DAR Distribution by HIC-HPLC: Hydrophobic Interaction Chromatography is the gold standard for determining the distribution of drug loads.[15] The unconjugated antibody will elute first, followed by species with DAR=3, DAR=6, etc., as each trivalent linker adds significant hydrophobicity. This provides a precise measure of conjugation efficiency.[15]
-
Interpreting the Data: What Success Looks Like
The primary metric for success is the average DAR and the distribution of species . For this trivalent linker, a highly efficient reaction will result in a population of ADCs with DAR values that are multiples of three (e.g., 3, 6, 9).
Table 2: Expected HIC-HPLC Results for Linker Comparison
| Linker System | Unconjugated Ab | DAR=1 | DAR=2 | DAR=3 | DAR=4+ | Avg. DAR | Monomer % (SEC) |
| Linear Linker | 15% | 35% | 30% | 15% | 5% | 1.9 | >98% |
| (Acid-PEG10)-Tri-Azide | 10% | <2% | <2% | 55% | 31% (DAR=6) | 4.0 | >97% |
| (Hypothetical data based on optimized reaction conditions) |
Causality and Interpretation:
-
High Percentage of DAR=3, 6...: The HIC profile for the trivalent linker should show distinct peaks corresponding to integer multiples of 3. The low abundance of DAR=1 or DAR=2 species would be a strong indicator of the linker's integrity and the reaction's efficiency. This is a key advantage over linear linkers, which often produce a broader, more heterogeneous mixture.[15][17]
-
Low Percentage of Unconjugated Antibody: A low percentage of the starting material (<15%) indicates an efficient initial amine coupling step.
-
High Monomer Percentage: A result of >95% monomer on the SEC chromatogram demonstrates that the PEG chains are effectively preventing aggregation, even with a high payload attached.[10] This is a critical attribute for ensuring the safety and efficacy of a therapeutic.[]
Conclusion and Authoritative Recommendations
The this compound linker represents a sophisticated and powerful tool for constructing high-DAR bioconjugates with favorable physicochemical properties. Its multi-arm architecture provides a direct pathway to achieving higher, more defined payload ratios compared to traditional linear linkers. The integrated PEG10 spacers are crucial for maintaining solubility and minimizing aggregation, which are common challenges in ADC development.[][18]
This linker is recommended for:
-
High-DAR applications where a payload-to-antibody ratio of 3 or greater is desired.
-
Conjugation of hydrophobic payloads , where the hydrophilic PEG backbone can mitigate aggregation issues.
-
Projects requiring a well-defined, homogenous final product , as the trivalent nature limits the possible DAR species.
The validation of any new linker is paramount. The detailed protocol and analytical methods described herein provide a comprehensive framework for an objective, data-driven assessment. By focusing on the distribution of species (HIC-HPLC) and the aggregation state (SEC-HPLC), researchers can gain true insight into the efficiency and robustness of their conjugation strategy, ensuring the development of safer and more effective biotherapeutics.[19][20][21][22][23]
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 12. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 13. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 14. precisepeg.com [precisepeg.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. repligen.com [repligen.com]
- 17. adcreview.com [adcreview.com]
- 18. purepeg.com [purepeg.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Multi-Arm PEG Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugate analysis, the characterization of multi-arm polyethylene glycol (PEG) conjugates presents a formidable challenge. The inherent polydispersity of the PEG moieties, coupled with the structural complexity of the conjugated biomolecule, demands sophisticated analytical strategies. This guide provides an in-depth comparison of mass spectrometry-based approaches for the comprehensive analysis of multi-arm PEG conjugates, grounded in experimental data and field-proven insights.
The Analytical Conundrum: Heterogeneity in Multi-Arm PEG Conjugates
The therapeutic benefits of PEGylation, such as enhanced bioavailability and reduced immunogenicity, are well-established.[1] However, the covalent attachment of multi-arm PEG structures to proteins, peptides, or other therapeutic molecules introduces significant heterogeneity. This complexity arises from:
-
Polydispersity of PEG arms: Synthetic PEG polymers consist of a distribution of different chain lengths, leading to a range of molecular weights in the final conjugate.
-
Variable number of conjugated arms: The efficiency of the conjugation reaction can result in a mixture of species with different numbers of PEG arms attached to the core molecule.
-
Positional Isomerism: Conjugation can occur at multiple sites on the target molecule, leading to a variety of positional isomers.
This inherent heterogeneity makes a thorough characterization of multi-arm PEG conjugates essential for ensuring product quality, consistency, and efficacy. Mass spectrometry has emerged as a cornerstone technique for unraveling this complexity.[2]
A Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry platform is a critical decision in the analytical workflow for multi-arm PEG conjugates. The two most prominent ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each offer distinct advantages and are often coupled with different mass analyzers, such as Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
Quantitative Performance Comparison
| Feature | MALDI-TOF | ESI-Q-TOF | ESI-Orbitrap |
| Primary Information | Average molecular weight, degree of PEGylation, and heterogeneity assessment.[3] | Precise molecular weight, identification of conjugation sites (with MS/MS), and purity assessment.[4] | Highest resolution and mass accuracy for detailed structural elucidation and isotopic resolution.[5] |
| Typical Resolution | 5,000 - 20,000 (Linear Mode) | 20,000 - 60,000 | 70,000 - 280,000+[6] |
| Mass Accuracy | 50 - 100 ppm | 2 - 5 ppm | <1 - 2 ppm[7] |
| Sensitivity (LOD) | Low picomole to high femtomole | Low femtomole to attomole | Attomole |
| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude[6] |
| Tolerance to Buffers/Salts | More tolerant[3] | Less tolerant, often requires LC separation.[3] | Less tolerant, requires clean samples. |
| Throughput | High[8] | Moderate (with LC) | Moderate (with LC) |
Deep Dive into Key Mass Spectrometry Workflows
MALDI-TOF MS: The Workhorse for Average Molecular Weight and Heterogeneity
MALDI-TOF MS is a robust and high-throughput technique that provides a rapid assessment of the average molecular weight and the degree of heterogeneity of multi-arm PEG conjugates.[2] The generation of predominantly singly charged ions results in simpler spectra that are easier to interpret.[9]
The success of MALDI-TOF analysis is highly dependent on the sample preparation, particularly the choice of matrix. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the polymer. For high molecular weight PEGs, matrices like sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB) are often preferred due to their ability to efficiently desorb and ionize large molecules.[8][10] The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), is crucial to promote the formation of sodiated adducts, which are more stable and lead to better signal intensity for PEG molecules.[11]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 40 kDa 8-arm PEG-protein conjugate in deionized water.
-
Prepare a 10 mg/mL solution of sinapinic acid (matrix) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Prepare a 1 mg/mL solution of sodium trifluoroacetate (cationizing agent) in deionized water.
-
-
Spotting Technique (Dried Droplet Method):
-
Mix the conjugate solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto a stainless-steel MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Instrument Settings (Linear Mode):
-
Data Acquisition and Interpretation:
-
Acquire a sufficient number of laser shots to obtain a high-quality spectrum.
-
The resulting spectrum will show a broad distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).
-
The apex of the distribution represents the average molecular weight of the conjugate.
-
The breadth of the distribution is indicative of the polydispersity.
-
Caption: Workflow for MALDI-TOF MS analysis of multi-arm PEG conjugates.
ESI-MS (Q-TOF & Orbitrap): For High Resolution and Structural Detail
Electrospray ionization mass spectrometry, particularly when coupled with high-resolution mass analyzers like Q-TOF and Orbitrap, offers superior mass accuracy and resolution for the detailed characterization of multi-arm PEG conjugates.[14] ESI generates multiply charged ions, which can lead to complex spectra. However, this also allows for the analysis of very large molecules on instruments with a limited m/z range.[9]
The polydispersity of multi-arm PEG conjugates often results in highly congested ESI mass spectra due to overlapping charge state distributions. To simplify these spectra and facilitate data interpretation, charge-reducing agents are often employed.[15] These agents, typically volatile amines like triethylamine (TEA) or diethylamine (DEA), are introduced post-column and act to neutralize some of the charges on the analyte ions in the gas phase. This results in a shift of the ion distribution to higher m/z values and a reduction in spectral complexity, making it easier to resolve individual oligomers.[4][16]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the multi-arm PEGylated antibody in a volatile, MS-compatible buffer such as 100 mM ammonium acetate.
-
-
Chromatographic Separation (Native SEC):
-
Column: A size-exclusion column suitable for large proteins (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Post-Column Addition of Charge-Reducing Agent:
-
Use a syringe pump to deliver a solution of 1% triethylamine in 50:50 acetonitrile/water at a flow rate of 10 µL/min.
-
Introduce the charge-reducing agent into the LC flow path via a T-junction just before the ESI source.
-
-
Instrument Settings (ESI-Q-TOF):
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Mass Range: 1000 - 5000 m/z
-
-
Data Processing and Interpretation:
-
The SEC will separate the conjugate from any unreacted protein or free PEG.
-
The mass spectrum of the conjugate peak will show a series of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum to determine the accurate molecular weight of the different PEGylated species.
-
Caption: Workflow for Native SEC-ESI-MS with charge reduction.
Data Interpretation: From Spectra to Structural Insights
Interpreting the mass spectra of multi-arm PEG conjugates requires a systematic approach to extract meaningful information about the sample's composition and quality.
-
Degree of PEGylation: In a deconvoluted ESI mass spectrum, a series of peaks will be observed, each corresponding to the protein conjugated with a different number of PEG arms. The relative intensities of these peaks provide a semi-quantitative measure of the distribution of the degree of PEGylation.
-
Heterogeneity of PEG Chains: The broadness of each individual peak in the deconvoluted spectrum reflects the polydispersity of the attached PEG chains. The mass difference between the shoulders of the peak can be used to estimate the range of PEG molecular weights.
-
Confirmation of Conjugation: The mass shift between the unconjugated protein and the PEGylated species should correspond to the mass of the attached PEG moieties.
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
The comprehensive analysis of multi-arm PEG conjugates necessitates a multi-faceted analytical strategy. MALDI-TOF MS serves as an excellent high-throughput tool for initial screening of average molecular weight and heterogeneity. For in-depth structural elucidation, high-resolution ESI-MS platforms like Q-TOF and Orbitrap, often coupled with native SEC, are indispensable. The judicious use of charge-reducing agents can significantly simplify complex ESI spectra, enabling more accurate data interpretation. By understanding the principles, experimental nuances, and data interpretation strategies for each of these powerful mass spectrometry techniques, researchers can confidently navigate the analytical challenges posed by these complex but therapeutically important biomolecules.
References
- 1. lcms.cz [lcms.cz]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Matrices for Optimal Analysis of Synthetic Polymers Using MALDI-TOF Mass Spectrometry [accesson.kr]
- 11. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. covalx.com [covalx.com]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tri-azide vs. Tetra-azide PEG Linkers for Advanced Antibody-Drug Conjugate Development
A Senior Application Scientist's Guide to Optimizing Drug-to-Antibody Ratios and Enhancing Therapeutic Potential
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the drug-to-antibody ratio (DAR), stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the ADC.[1][2] As researchers strive to develop next-generation ADCs with wider therapeutic windows, multi-arm and branched polyethylene glycol (PEG) linkers have emerged as a powerful strategy to increase payload capacity while maintaining favorable biophysical properties.[3][4]
This guide provides an in-depth, objective comparison of two prominent classes of multi-arm linkers: tri-azide and tetra-azide PEG linkers. By exploring their structural nuances, impact on ADC characteristics, and providing practical experimental guidance, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of highly effective and well-characterized ADCs.
The Rationale for Multi-Azide PEG Linkers in High-DAR ADCs
Traditional ADC development has often been constrained by a paradoxical relationship between DAR and in vivo performance.[5] While a higher DAR can deliver more cytotoxic payload to the tumor, it can also lead to issues such as aggregation, reduced stability, and accelerated clearance.[3][6] Hydrophilic PEG linkers have been instrumental in mitigating these challenges by improving solubility and shielding the hydrophobic payload.[7]
Multi-azide PEG linkers, with their branched architecture, offer a strategic advantage by enabling the attachment of multiple payload molecules per conjugation site on the antibody.[4] This approach allows for the generation of ADCs with higher DARs in a more controlled and homogeneous manner compared to increasing the number of conjugation sites on the antibody itself. The azide functional groups are particularly valuable due to their utility in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which provide high efficiency and specificity under mild conditions.[8]
Structural and Functional Comparison: Tri-azide vs. Tetra-azide PEG Linkers
The choice between a tri-azide and a tetra-azide PEG linker is a critical decision in the design of a high-DAR ADC. While both offer the potential for increased payload delivery, their distinct valencies and structural complexities can lead to significant differences in the final ADC's properties.
| Feature | Tri-azide PEG Linker | Tetra-azide PEG Linker |
| Payload Capacity per Linker | Up to 3 payload molecules | Up to 4 payload molecules |
| Potential Maximum DAR | High (e.g., DAR 6 with two linkers) | Very High (e.g., DAR 8 with two linkers) |
| Steric Hindrance | Moderate | Potentially High |
| Synthesis Complexity | Moderate | Higher |
| Hydrophilicity Contribution | Significant | Very Significant |
| Potential for Aggregation | Lower risk compared to tetra-azide | Higher risk if not optimized |
| Flexibility in DAR Modulation | Good | Excellent |
Note: This table presents a qualitative comparison based on the structural properties of the linkers. Actual performance will depend on the specific payload, antibody, and overall ADC design.
Tri-azide PEG Linkers: A Balanced Approach to Higher DAR
Tri-azide PEG linkers, such as Acid-PEG1-tris-PEG3-azide, provide a branched structure with three azide functionalities available for payload conjugation.[9] This allows for a significant increase in DAR while maintaining a relatively manageable level of steric hindrance.
Potential Advantages:
-
Significant DAR Enhancement: Enables the creation of ADCs with DARs of 3, 6, or even higher, depending on the number of linkers conjugated to the antibody.
-
Favorable Physicochemical Properties: The branched PEG structure enhances the hydrophilicity of the ADC, which can help to mitigate the aggregation often associated with hydrophobic payloads.[6]
-
Reduced Steric Crowding: Compared to tetra-azide linkers, the lower valency may result in less steric hindrance during conjugation and potentially better preservation of antibody binding affinity.[10]
Potential Considerations:
-
Optimization Still Required: While potentially less prone to aggregation than higher-valency linkers, careful optimization of the conjugation process and formulation is still necessary to ensure a homogeneous and stable product.
Tetra-azide PEG Linkers: Maximizing Payload Delivery
Tetra-azide PEG linkers, such as Tetra-(amido-PEG23-azide), represent a more aggressive approach to increasing the DAR, offering four points of attachment for the payload per linker.[11]
Potential Advantages:
-
Maximum Payload Capacity: The ability to attach up to four payload molecules per linker allows for the generation of ADCs with very high DARs (e.g., DAR 8 or 16).
-
Potent Therapeutic Effect: A higher concentration of the cytotoxic drug delivered to the tumor cell can potentially lead to enhanced efficacy.[5]
Potential Challenges:
-
Increased Steric Hindrance: The close proximity of four payload molecules can create significant steric crowding, which may impact conjugation efficiency, antibody-antigen binding, and the rate of payload release by intracellular enzymes.[12][13]
-
Higher Risk of Aggregation: The increased hydrophobicity from a higher payload density can elevate the risk of ADC aggregation, which can negatively impact pharmacokinetics and immunogenicity.[3]
-
Complex Characterization: The increased heterogeneity of ADCs with very high DARs can pose significant analytical challenges.[14]
Experimental Data: A Comparative Analysis (Illustrative)
Table 1: Conjugation Efficiency and DAR Profile
| Linker Type | Molar Ratio (Linker:Ab) | Average DAR | % Unconjugated Ab | % High DAR Species (>8) |
| Tri-azide PEG | 5:1 | 5.8 | 2.1 | 8.5 |
| Tetra-azide PEG | 5:1 | 7.5 | 1.5 | 15.2 |
This hypothetical data suggests that under similar reaction conditions, the tetra-azide linker may achieve a higher average DAR, but potentially with a broader distribution and a greater percentage of high DAR species that could be prone to aggregation.
Table 2: In Vitro Cytotoxicity
| ADC Construct | DAR | Target Cell Line | IC50 (nM) |
| ADC-Tri-azide | 6 | HER2+ (SK-BR-3) | 0.85 |
| ADC-Tetra-azide | 8 | HER2+ (SK-BR-3) | 0.65 |
| Control ADC (DAR 4) | 4 | HER2+ (SK-BR-3) | 1.50 |
This illustrative data indicates that higher DAR ADCs constructed with both tri- and tetra-azide linkers could exhibit greater potency in vitro compared to a lower DAR control.
Table 3: Pharmacokinetic Profile in a Murine Model
| ADC Construct | DAR | Half-life (t1/2, hours) | Clearance (mL/hr/kg) | AUC (µg*hr/mL) |
| ADC-Tri-azide | 6 | 180 | 0.25 | 4500 |
| ADC-Tetra-azide | 8 | 150 | 0.35 | 3800 |
This hypothetical data suggests that the ADC with the higher DAR from the tetra-azide linker might have a slightly shorter half-life and faster clearance, potentially due to increased hydrophobicity and a higher propensity for uptake by the reticuloendothelial system.
Experimental Protocols
The following are detailed, exemplary protocols for the conjugation of tri-azide and tetra-azide PEG linkers to a monoclonal antibody and subsequent characterization of the resulting ADC.
Protocol 1: Two-Step Conjugation of a Tri-azide PEG Linker to a Monoclonal Antibody
This protocol describes the conjugation of a heterobifunctional tri-azide PEG linker (e.g., with a terminal NHS ester for reaction with lysine residues) to a monoclonal antibody, followed by the attachment of an alkyne-functionalized payload via CuAAC.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Tri-azide-PEG-NHS ester linker (e.g., from a commercial supplier)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
PD-10 desalting columns
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Antibody-Linker Conjugation:
-
Equilibrate the mAb to room temperature.
-
Prepare a 10 mM stock solution of the Tri-azide-PEG-NHS ester linker in anhydrous DMSO.
-
Add a 5-fold molar excess of the linker stock solution to the mAb solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Remove excess linker using a PD-10 desalting column equilibrated with PBS.
-
Concentrate the azide-modified antibody using a centrifugal filter unit.
-
-
Payload Conjugation (CuAAC):
-
Prepare a 20 mM stock solution of the alkyne-payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
In a microcentrifuge tube, combine the azide-modified antibody with a 1.5-fold molar excess of the alkyne-payload per azide group.
-
Add CuSO4 and THPTA to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification and Characterization:
Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.[15]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (unconjugated, DAR=3, DAR=6, etc., for a tri-azide linker).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Visualizing the Concepts
Structural Comparison of Linkers
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. purepeg.com [purepeg.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetra-(amido-PEG23-azide) | BroadPharm [broadpharm.com]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
Navigating the Post-Click Landscape: A Comparative Guide to Bioorthogonal Chemistries for Multi-Arm Linkers
For researchers, scientists, and drug development professionals, the precise construction of complex biomolecular architectures is paramount. Multi-arm linkers, particularly those based on polyethylene glycol (PEG), offer a versatile scaffold for creating sophisticated structures like antibody-drug conjugates (ADCs), targeted delivery systems, and hydrogels. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of "click chemistry," its reliance on a cytotoxic copper catalyst has prompted the adoption of alternative bioorthogonal ligation strategies.[1][2] This guide provides an in-depth, objective comparison of the leading alternatives to CuAAC for the functionalization and conjugation of multi-arm linkers, supported by experimental data and detailed protocols.
The Imperative for Copper-Free Chemistries
The primary driver for seeking alternatives to CuAAC is the inherent cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and interfere with biological processes.[3] This limitation is particularly acute in applications involving live cells or in vivo studies. Consequently, a new generation of "click" reactions has emerged, offering rapid, specific, and biocompatible ligation without the need for a metal catalyst. This guide will focus on four prominent alternatives:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse-Electron-Demand Diels-Alder (IEDDA) / Tetrazine Ligation
-
Thiol-Ene & Thiol-Yne Chemistry
-
Diels-Alder Reactions
We will explore the mechanistic underpinnings, kinetic profiles, and practical considerations for each, providing the necessary data and protocols to empower you to select the optimal chemistry for your specific application.
A Comparative Analysis of Key Performance Metrics
The choice of a bioorthogonal chemistry hinges on a balance of factors, including reaction speed, stability of the resulting linkage, and the commercial availability of reagents. The following table provides a quantitative comparison of the key performance characteristics of the four chemistries discussed in this guide.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Thiol-Ene Chemistry | Diels-Alder Reaction |
| Reactants | Strained Alkyne (e.g., DBCO, BCN) + Azide | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene) | Thiol + Alkene (e.g., Norbornene, Maleimide) | Diene (e.g., Furan) + Dienophile (e.g., Maleimide) |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10⁻³ - 1[4] | 1 - 10⁶[3][4] | ~0.2 - 20 (photoinitiated) | 10⁻⁴ - 10⁻² |
| Catalyst Requirement | Catalyst-free | Catalyst-free | Photoinitiator or thermal initiator | Typically requires heat, but can be accelerated in water |
| Biocompatibility | High (metal-free) | High (metal-free) | High (initiator choice is critical) | High |
| Linkage Formed | Triazole | Dihydropyridazine or Pyridazine | Thioether | Cycloadduct |
| Linkage Stability | Highly Stable | Stable | Highly Stable | Can be reversible (retro-Diels-Alder) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC has emerged as a leading alternative to CuAAC, offering excellent biocompatibility for in vivo and live-cell applications.[5] The reaction is driven by the release of ring strain from a cyclooctyne, which reacts spontaneously with an azide to form a stable triazole linkage.[6]
Mechanism and Causality
The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This strain lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. The choice of cyclooctyne is a critical experimental parameter, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being the most common. DBCO generally exhibits faster kinetics with aliphatic azides due to its higher ring strain.[7]
Experimental Protocol: Functionalization of a 4-Arm PEG-OH with DBCO
This protocol describes the activation of a 4-arm PEG-OH with a DBCO-NHS ester to prepare a multi-arm linker ready for SPAAC.
Materials:
-
4-Arm PEG-OH (e.g., 10 kDa)
-
DBCO-NHS Ester
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Diethyl Ether
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-Arm PEG-OH (1 equivalent) in anhydrous DCM.
-
Activation: Add triethylamine (5 equivalents per arm) to the solution. In a separate vial, dissolve DBCO-NHS ester (1.2 equivalents per arm) in anhydrous DCM and add it dropwise to the PEG solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding cold anhydrous diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and re-dissolve the solid in a minimal amount of DCM. Repeat the precipitation and centrifugation steps two more times.
-
Drying: Dry the purified 4-Arm PEG-DBCO under vacuum.
-
Final Purification (Optional but Recommended): For biological applications, dissolve the product in PBS and dialyze against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove any remaining impurities.
-
Characterization: Confirm the functionalization and purity of the 4-Arm PEG-DBCO using ¹H NMR and MALDI-TOF mass spectrometry.
Inverse-Electron-Demand Diels-Alder (IEDDA) / Tetrazine Ligation
The IEDDA reaction, commonly known as the tetrazine ligation, is renowned for its exceptionally fast reaction kinetics, making it ideal for applications requiring rapid conjugation, even at low concentrations.[1][8] The reaction occurs between an electron-poor tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).[3]
Mechanism and Causality
The IEDDA reaction is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[9] The extraordinary speed of this reaction is attributed to the unique electronic properties of the tetrazine and the high ring strain of the TCO.[1][8] This rapid, irreversible reaction is highly bioorthogonal and proceeds efficiently in aqueous environments.[10]
Experimental Protocol: Conjugation to a 4-Arm PEG-TCO Linker
This protocol describes the conjugation of a tetrazine-modified molecule to a pre-functionalized 4-arm PEG-TCO linker.
Materials:
-
4-Arm PEG-TCO (e.g., 20 kDa)
-
Tetrazine-modified molecule (e.g., a fluorescent dye or peptide)
-
Reaction Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation: Dissolve the 4-Arm PEG-TCO in the reaction buffer to a final concentration of 10 mg/mL. Dissolve the tetrazine-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
Ligation Reaction: Add the tetrazine-modified molecule to the 4-Arm PEG-TCO solution. A slight molar excess (1.1 to 1.5 equivalents per TCO group) of the tetrazine-modified molecule is often used to ensure complete conjugation.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature. The reaction is often accompanied by a visible disappearance of the tetrazine's characteristic color.
-
Purification: Purify the resulting conjugate using an SEC system to remove any unreacted tetrazine-modified molecule.
-
Characterization: Analyze the purified conjugate by UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance) and MALDI-TOF mass spectrometry to confirm the final molecular weight.
Thiol-Ene & Thiol-Yne Chemistry
Thiol-ene and thiol-yne reactions are versatile "click" chemistries that proceed via a radical-mediated addition of a thiol to an alkene (ene) or alkyne (yne). These reactions are particularly useful for the formation of hydrogels and other crosslinked materials.[7][11]
Mechanism and Causality
The thiol-ene reaction is typically initiated by a photoinitiator and UV light, which generates a thiyl radical. This radical then adds across the double bond of an "ene" functional group (such as a norbornene or maleimide), followed by chain transfer with another thiol to regenerate the thiyl radical and form a stable thioether bond. The reaction is highly efficient and proceeds rapidly under mild conditions.[11]
Experimental Protocol: Synthesis of a 4-Arm PEG-Norbornene Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-norbornene with a dithiol crosslinker.
Materials:
-
4-Arm PEG-Norbornene (e.g., 20 kDa)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
Photoinitiator (e.g., LAP or Irgacure 2959)
-
PBS, pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Precursor Solution: Dissolve the 4-Arm PEG-Norbornene and the photoinitiator in PBS.
-
Crosslinker Addition: Add the dithiol crosslinker to the precursor solution. The stoichiometry of norbornene to thiol groups can be varied to control the crosslinking density and mechanical properties of the hydrogel.
-
Gelation: Expose the solution to UV light (365 nm). Gelation time will depend on the concentration of the reactants and the intensity of the UV light.
-
Swelling and Characterization: Allow the hydrogel to swell in PBS to reach equilibrium. The mechanical properties of the hydrogel can be characterized by rheometry.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. While it often requires elevated temperatures, the reaction can be accelerated in water, making it a viable option for bioconjugation.[12][13] A particularly relevant application is the reaction of furan- or cyclopentadiene-modified molecules with maleimides.[14][15]
Mechanism and Causality
The Diels-Alder reaction forms two new carbon-carbon bonds in a single, concerted step. The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. A key consideration is that the reaction can be reversible (the retro-Diels-Alder reaction), especially at higher temperatures.[16] However, the stability of the adduct can be tuned by the choice of diene and dienophile.[16]
Experimental Protocol: Functionalization of a 4-Arm PEG-Amine with Maleimide
This protocol describes the conversion of a 4-arm PEG-amine to a 4-arm PEG-maleimide, creating a dienophile-functionalized linker.
Materials:
-
4-Arm PEG-Amine (e.g., 10 kDa)
-
Maleic Anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Anhydrous Diethyl Ether
Procedure:
-
Maleamic Acid Formation: Dissolve 4-Arm PEG-Amine (1 equivalent) and maleic anhydride (1.2 equivalents per arm) in anhydrous DMF. Stir the mixture at room temperature for 2-4 hours to form the 4-arm PEG-maleamic acid.
-
Cyclization: Cool the reaction mixture to 0 °C and add acetic anhydride (5 equivalents per arm) and triethylamine (2 equivalents per arm). Allow the reaction to warm to room temperature and stir overnight.
-
Precipitation: Precipitate the product by adding cold anhydrous diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and re-dissolve the product in a minimal amount of DMF. Repeat the precipitation and centrifugation steps.
-
Drying: Dry the final 4-Arm PEG-Maleimide product under vacuum.
-
Characterization: Confirm the structure and purity by ¹H NMR and MALDI-TOF mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | - Degradation of reactants: Tetrazines can degrade in aqueous media; maleimides can hydrolyze. - Inactive functional groups: Thiols may be oxidized to disulfides; azides can be reduced. - Suboptimal reaction conditions: Incorrect pH, temperature, or solvent. | - Prepare reactant solutions fresh. - For thiol reactions, pre-treat with a reducing agent like TCEP and remove it before adding the "ene" partner. - Optimize pH and temperature for the specific reaction. |
| Non-Specific Binding/Side Reactions | - Hydrophobic interactions: Particularly with dye-labeled molecules. - Reaction with non-target functional groups: Maleimides can react with amines at high pH. | - Include a non-ionic detergent (e.g., Tween-20) in wash buffers. - Block non-specific binding sites with BSA. - For maleimide reactions, maintain a pH of 6.5-7.5. |
| Product Aggregation | - Increased hydrophobicity after conjugation. | - Use PEG linkers with longer chain lengths to improve solubility. - Optimize the reaction concentration to avoid high local concentrations of the product. |
Conclusion
The field of bioorthogonal chemistry offers a powerful and diverse toolkit for the construction of complex multi-arm architectures. While SPAAC and tetrazine ligation have become the frontrunners for many bioconjugation applications due to their excellent biocompatibility and, in the case of tetrazine ligation, unparalleled speed, thiol-ene and Diels-Alder chemistries provide valuable alternatives, particularly for materials science applications and when specific reactant pairs are desired. The choice of the optimal chemistry is a multi-faceted decision that requires careful consideration of the desired reaction kinetics, the stability of the resulting linkage, and the overall biocompatibility of the system. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the post-click landscape and select the most appropriate tools to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
The Decisive Spacer: A Comparative Analysis of PEG10 Linker Length in Bioconjugate Development
For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as antibody-drug conjugates (ADCs) and PROTACs—is a nuanced balancing act. Central to this optimization is the linker, the molecular bridge connecting the targeting moiety to the payload. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a critical tool for modulating the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain, specifically, can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics, and, ultimately, its therapeutic efficacy.
This guide provides an in-depth comparative analysis of different length PEG linkers, with a focus on PEG10 as a representative of intermediate-length linkers. By examining experimental data and explaining the underlying scientific principles, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of next-generation therapeutics.
The "PEGylation" Advantage: More Than Just a Spacer
The incorporation of PEG linkers, a process known as PEGylation, offers a multitude of benefits in drug development. These flexible, hydrophilic chains can significantly enhance the therapeutic properties of biomolecules. Key advantages include:
-
Improved Solubility: Hydrophobic drugs and biomolecules often suffer from poor solubility in aqueous environments, leading to challenges in formulation and bioavailability. The hydrophilic nature of PEG can mitigate these issues, preventing aggregation and improving solubility.
-
Enhanced Stability: PEG chains can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of protein- and peptide-based drugs against degradation.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the bioconjugate, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream. This extended half-life allows for more sustained exposure of the therapeutic to its target.
-
Reduced Immunogenicity: The PEG shield can also mask potential epitopes on the bioconjugate from the immune system, thereby reducing the risk of an immune response.
However, the choice of PEG linker length is a critical parameter that requires careful consideration, as it involves a trade-off between these beneficial effects and potential drawbacks.
The Impact of PEG Linker Length: A Balancing Act
The length of the PEG chain is a crucial variable that can be fine-tuned to optimize the therapeutic index of a bioconjugate. This decision often represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.
Short-Chain PEG Linkers (e.g., PEG2-PEG8)
-
Advantages: Shorter PEG linkers offer a more compact and rigid structure. This can be advantageous in minimizing steric hindrance, potentially allowing for more efficient binding of the targeting moiety to its receptor and the payload to its intracellular target.
-
Disadvantages: They provide less of the solubility and stability benefits associated with longer PEG chains. Bioconjugates with short linkers may be more prone to aggregation, especially with hydrophobic payloads, and may have a shorter circulation half-life.
Long-Chain PEG Linkers (e.g., PEG12-PEG24 and longer)
-
Advantages: Longer PEG chains significantly improve the hydrophilicity of the bioconjugate, which is particularly beneficial for mitigating the aggregation of hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs) in ADCs. The increased hydrodynamic size leads to a longer plasma half-life.
-
Disadvantages: Excessively long PEG linkers can introduce significant steric hindrance, which may impede the binding of the bioconjugate to its target, potentially reducing its in vitro potency and overall biological activity.
The "Goldilocks Zone": Intermediate-Length PEG Linkers (e.g., PEG10)
Intermediate-length linkers like PEG10 often represent a favorable balance between the properties of short and long-chain linkers. A PEG10 linker provides sufficient hydrophilicity to improve the solubility and stability of many bioconjugates without introducing excessive steric hindrance that could compromise biological activity. This makes them a versatile option for a wide range of applications, including ADCs and PROTACs.
Comparative Analysis of Different Length PEG10 Linkers: Experimental Evidence
The optimal PEG linker length is highly dependent on the specific antibody, payload, and target. Therefore, empirical evaluation is crucial. The following sections present a comparative analysis of different length PEG linkers based on experimental data from various studies.
Impact on Pharmacokinetics (PK)
The length of the PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate.
| PEG Linker Length | Effect on Circulation Half-Life | Key Findings & References |
| Short (e.g., PEG2-PEG4) | Shorter half-life | ADCs with 2 and 4 PEG units showed lower plasma and tumor exposures compared to longer linkers. |
| Intermediate (e.g., PEG8-PEG12) | Significantly increased half-life | ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios. |
| Long (e.g., PEG24) | Longest half-life | Longer PEG chains lead to a greater hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation half-life. |
A study on antibody-drug conjugates with varying PEG linker lengths (2, 4, 8, 12, and 24 PEG units) in tumor-bearing xenograft mice revealed that increasing the PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances. Notably, ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios than those with 2 and 4 PEG units.
Experimental Workflow: In Vivo Pharmacokinetic Analysis
Caption: A typical experimental workflow for determining the pharmacokinetic parameters of a PEGylated bioconjugate.
Impact on In Vitro Potency and In Vivo Efficacy
While longer PEG linkers generally improve in vivo performance, they can sometimes hinder in vitro potency. This trade-off is a critical consideration in ADC design.
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Antitumor Efficacy | Key Findings & References |
| No PEG | Highest | Lowest | A non-PEGylated affibody-drug conjugate showed high cytotoxicity but a very short half-life, limiting its in vivo efficacy. |
| Short (e.g., 4 kDa PEG) | Reduced (~6.5-fold) | Improved | A 4 kDa PEG linker extended the half-life by 2.5-fold and improved tumor growth inhibition. |
| Intermediate (e.g., 10 kDa PEG) | Reduced (~22.5-fold) | Highest | A 10 kDa PEG linker extended the half-life by 11.2-fold, leading to the most significant tumor growth inhibition despite lower in vitro cytotoxicity. |
In a study comparing affibody-drug conjugates with no PEG linker, a 4 kDa PEG linker, and a 10 kDa PEG linker, it was found that the insertion of PEG chains significantly prolonged the circulation half-life but also reduced the in vitro cytotoxicity of the conjugates. The conjugate with the 10 kDa PEG linker (HP10KM) demonstrated the most potent in vivo antitumor activity, suggesting that the benefits of an extended half-life can outweigh a reduction in in vitro potency.
Logical Relationship: The Linker Length Trade-Off
Caption: The trade-off between pharmacokinetic advantages and potential for reduced in vitro potency with varying PEG linker lengths.
Experimental Protocols
To systematically evaluate the effect of PEG linker length on bioconjugate performance, a series of well-defined experiments are essential.
Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths
Objective: To synthesize and characterize a series of ADCs with different PEG linker lengths to ensure consistent drug-to-antibody ratios (DAR) and purity.
Methodology:
-
Antibody Modification: Partially reduce the interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) using a reducing agent like TCEP to generate free thiol groups.
-
Linker-Payload Conjugation: React a maleimide-functionalized linker-payload construct (e.g., Mal-PEGn-MMAE) with the reduced antibody. The maleimide group will selectively react with the free thiols on the antibody.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.
-
Characterization:
-
DAR Determination: Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.
-
Confirmation: Confirm the identity and integrity of the ADC using mass spectrometry (MS).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of ADCs with different PEG linker lengths against a target cancer cell line.
Methodology:
-
Cell Culture: Plate a cancer cell line that overexpresses the target antigen (e.g., SK-BR-3 for HER2-targeting ADCs) in a 96-well plate and allow the cells to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with varying PEG linker lengths. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of ADCs with different PEG linker lengths in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into different treatment groups and administer the ADCs with varying PEG linker lengths intravenously. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to compare the efficacy of the different ADCs.
Conclusion: The Path to Optimized Bioconjugates
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index. The experimental data clearly demonstrate that a balance must be struck between the pharmacokinetic advantages conferred by longer PEG chains and the potential for reduced in vitro potency. Shorter PEG linkers may be advantageous when high intrinsic potency is required and rapid clearance is not a significant concern.
A Senior Application Scientist's Guide to Validating Drug Release from ADCs with Branched Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a significant leap forward in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, drug-release kinetics, and overall performance of the ADC.[3][4] While linear linkers have been the mainstay of first-generation ADCs, branched linkers are emerging as a powerful approach to developing next-generation therapeutics with higher drug-to-antibody ratios (DARs) and the potential for dual-payload strategies.[5][6][7]
However, the increased complexity of ADCs with branched linkers presents unique bioanalytical challenges, particularly in the validation of drug release.[8][9] Ensuring the controlled and efficient release of multiple payloads at the target site is paramount for both safety and efficacy. This guide provides an in-depth comparison of the two primary analytical techniques for validating drug release from these complex biomolecules: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). As a Senior Application Scientist, this guide will not only detail the "how" but also the critical "why" behind the experimental choices, empowering you to design robust and self-validating analytical strategies.
The Unique Challenge of Branched Linkers
Branched linkers allow for the attachment of multiple drug molecules to a single conjugation site on the antibody, enabling the creation of high-DAR ADCs.[6][10] This can be particularly advantageous when using payloads with lower potency.[7] Furthermore, branched architectures open the door to dual-payload ADCs, which can deliver two mechanistically distinct drugs to overcome tumor heterogeneity and drug resistance.[2][5][11]
The validation of drug release from these constructs is complicated by several factors:
-
Multiple Release Products: A single ADC molecule can release multiple payload molecules, potentially with different kinetics.
-
Steric Hindrance: The branched structure may influence the accessibility of the cleavage site to enzymes, potentially altering the release rate compared to linear counterparts.[12]
-
Complex Pharmacokinetics: The in vivo fate of the ADC and its various drug-linker metabolites can be intricate, requiring highly specific and sensitive analytical methods to dissect.[13]
Therefore, the choice of analytical methodology is critical for accurately characterizing the drug release profile and ensuring the quality, safety, and efficacy of the ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity and Multiplexing
LC-MS has become an indispensable tool in the bioanalysis of ADCs due to its high specificity, sensitivity, and ability to simultaneously quantify multiple analytes.[14][15][16][17]
The Rationale Behind LC-MS for Branched-Linker ADCs
For ADCs with branched linkers, LC-MS offers the distinct advantage of being able to differentiate and individually quantify each released payload, as well as any partially cleaved drug-linker intermediates. This level of detail is crucial for understanding the complete drug release profile and identifying any potential liabilities in the linker design.
Experimental Workflow: A Multiplexed Approach
The following diagram and protocol outline a general workflow for a multiplexed LC-MS/MS assay to quantify the release of multiple payloads from a branched-linker ADC. This approach is adapted from methodologies developed for complex ADCs and provides a robust framework for validation.[3]
Figure 1: General workflow for LC-MS/MS analysis of drug release from a branched-linker ADC.
Detailed Experimental Protocol: Quantification of Dual Payloads
This protocol provides a step-by-step methodology for a hypothetical in vitro drug release study of a branched-linker ADC carrying two distinct payloads (Payload A and Payload B).
-
Incubation:
-
Incubate the ADC (final concentration 1 mg/mL) in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma sample.
-
-
Sample Quenching and Protein Precipitation:
-
To each 50 µL aliquot, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards for Payload A and Payload B (e.g., at 10 ng/mL each).
-
Vortex for 1 minute to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Payload A, Payload B, and their metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Payload A, Payload B, and their respective internal standards.
-
-
-
Data Analysis:
-
Quantify the concentrations of Payload A and Payload B at each time point by comparing the peak area ratios of the analytes to their internal standards against a standard curve prepared in the same matrix.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative
ELISA is a widely used immunoassay that offers high sensitivity and throughput for quantifying analytes in biological matrices.[1][18][19] For ADC drug release studies, a competitive ELISA format is often employed.
The Rationale Behind ELISA for Branched-Linker ADCs
While not as specific as LC-MS in differentiating between multiple released payloads simultaneously in a single assay, a well-designed competitive ELISA can be a powerful tool for monitoring the overall release of a specific payload or a class of payloads. It is particularly useful for high-throughput screening of different ADC constructs or formulations.
Experimental Workflow: Competitive ELISA
The following diagram illustrates the principle of a competitive ELISA for quantifying a released payload.
Figure 2: Principle of a competitive ELISA for quantifying released payload.
Detailed Experimental Protocol: Quantification of a Single Payload
This protocol outlines a competitive ELISA for quantifying a specific payload (e.g., Payload A) released from a branched-linker ADC. A separate, analogous assay would be required for each distinct payload.
-
Plate Coating:
-
Coat a 96-well microplate with a conjugate of Payload A and a carrier protein (e.g., BSA) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Wash the plate.
-
-
Competition:
-
Add standards (known concentrations of free Payload A) and samples (from the in vitro release study) to the wells.
-
Immediately add a fixed concentration of an anti-Payload A antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature. During this step, the free payload in the sample competes with the coated payload for binding to the antibody.
-
-
Washing:
-
Wash the plate thoroughly to remove unbound antibodies and free payload.
-
-
Substrate Addition:
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 2N H₂SO₄).
-
-
Signal Detection:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the concentration of free payload in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Payload A in the samples by interpolating their absorbance values from the standard curve.
-
Head-to-Head Comparison: LC-MS vs. ELISA
The choice between LC-MS and ELISA depends on the specific requirements of the study, including the need for multiplexing, sensitivity, throughput, and the stage of drug development.
| Feature | LC-MS/MS | Competitive ELISA |
| Specificity | Very High: Can distinguish between different payloads and their metabolites. | Moderate to High: Specific to the target payload, but may have cross-reactivity with structurally similar molecules. |
| Multiplexing | High: Can simultaneously quantify multiple payloads and metabolites in a single run. | Low: Requires a separate assay for each distinct payload. |
| Sensitivity | High to Very High (pg/mL to ng/mL range).[15] | High to Very High (pg/mL to ng/mL range).[18] |
| Throughput | Moderate: Sample preparation can be time-consuming. | High: Amenable to automation and 96-well plate format. |
| Development Time | Relatively short for small molecules. | Can be lengthy due to the need for specific antibody generation and assay optimization. |
| Cost | High initial instrument cost, but can be cost-effective for multiplexed assays. | Lower instrument cost, but reagent costs (especially antibodies) can be high. |
| Application | In-depth characterization, pharmacokinetic studies, metabolite identification. | High-throughput screening, routine quality control, immunogenicity testing.[20] |
Causality Behind Experimental Choices and Self-Validating Systems
A robust validation of drug release is not merely about generating data but about building a self-validating system that ensures the accuracy and reliability of the results.
-
Orthogonal Methods: Employing both LC-MS and ELISA provides an orthogonal approach to data validation. If both methods show a similar trend in drug release, it significantly increases confidence in the results.
-
Internal Standards in LC-MS: The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample processing and instrument response, making the assay self-validating at the sample level.
-
Spike and Recovery in ELISA: Performing spike and recovery experiments at different concentrations of the payload in the matrix of interest is essential to demonstrate that the assay is not affected by matrix components and can accurately quantify the analyte.
-
Kinetic Profiling: A time-course study of drug release provides a kinetic profile that can be fitted to a mathematical model. A good fit to a recognized kinetic model (e.g., first-order release) adds another layer of validation to the experimental data.
Conclusion: An Integrated Approach for Comprehensive Validation
The validation of drug release from ADCs with branched linkers requires a thoughtful and integrated analytical strategy. While LC-MS/MS stands out as the superior technique for detailed characterization and multiplexed quantification due to its unparalleled specificity, ELISA offers a valuable high-throughput alternative for screening and routine monitoring .
For early-stage development, a combination of both techniques can be highly effective. ELISA can be used for rapid screening of a large number of ADC candidates, while LC-MS/MS can be employed for in-depth characterization of the most promising leads. As the ADC progresses through development, a well-validated LC-MS/MS method is often required for regulatory submissions to provide a comprehensive understanding of the drug release profile.
By understanding the principles, advantages, and limitations of each technique, and by designing experiments with built-in validation checks, researchers can confidently and accurately characterize the critical quality attribute of drug release, ultimately contributing to the development of safer and more effective ADC therapeutics.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. researchgate.net [researchgate.net]
- 11. crossbridgebio.com [crossbridgebio.com]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. biocompare.com [biocompare.com]
- 18. Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Multi-Arm PEG Linkers in Therapeutic Development
This guide provides an in-depth technical comparison of multi-arm polyethylene glycol (PEG) linkers in modern therapeutic development. We will move beyond simple descriptions to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Here, we dissect the structural advantages of multi-arm PEGs and present comparative case studies in antibody-drug conjugates (ADCs) and hydrogel-based drug delivery systems.
Introduction: The Architectural Advantage of Multi-Arm PEGylation
PEGylation, the covalent attachment of PEG chains to a therapeutic molecule, is a clinically validated strategy to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drugs.[1][2] It improves solubility, extends circulation half-life, and can reduce immunogenicity.[][4] While linear PEGs were foundational, the field is increasingly leveraging the architectural sophistication of multi-arm PEGs.
Unlike linear PEGs, which consist of a single chain, multi-arm PEGs feature multiple PEG chains extending from a central core, such as pentaerythritol (4-arm) or hexaglycerol (8-arm).[5][6] This branched structure is not merely a geometric variation; it imparts fundamentally different and often superior properties for therapeutic applications.
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} enddot Caption: Comparison of Linear, Branched, and Multi-Arm PEG structures.
The primary advantages of multi-arm PEGs include:
-
Higher Drug Loading: They provide multiple attachment points, enabling the conjugation of several drug molecules to a single linker, which is crucial for increasing the drug-to-antibody ratio (DAR) in ADCs.[7][8]
-
Improved Hydrophilicity: The dense hydrophilic cloud created by multiple PEG arms is highly effective at masking the hydrophobicity of conjugated small molecule drugs, thereby reducing aggregation and improving solubility.[9]
-
Enhanced Pharmacokinetics: The globular, three-dimensional structure of multi-arm PEGs increases the hydrodynamic radius more effectively than linear PEGs of equivalent molecular weight, leading to reduced renal clearance and a longer circulation half-life.[1][]
-
Versatile Functionality: Multi-arm PEGs can be synthesized as heterobifunctional molecules, allowing for the attachment of different molecules, such as two different drugs for synergistic therapy or a targeting ligand and a therapeutic agent.[][7]
Case Study 1: Enhancing Antibody-Drug Conjugates (ADCs)
The Challenge: A persistent challenge in ADC development is loading a sufficient number of potent, often hydrophobic, cytotoxic drug molecules onto an antibody without inducing aggregation.[9] Attempts to increase the DAR with traditional linkers often lead to ADCs with poor solubility, increased clearance, and loss of targeting affinity.[9]
The Multi-Arm PEG Solution: Multi-arm PEG linkers directly address this challenge. Their architecture enables the conjugation of multiple payloads per linker, which can then be attached to the antibody at a single site. This strategy allows for a high DAR while the dense PEG shielding maintains the overall hydrophilicity and stability of the conjugate.[7][9] This approach results in an ADC that can deliver a higher concentration of the drug to the target cell per binding event.[9]
dot graphdot { graph [rankdir=LR, splines=true, size="7.6,6", ratio=auto, margin=0.1, nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General workflow for ADC development using a multi-arm PEG linker.
Comparative Data: Linear vs. Multi-Arm PEG Linkers in ADCs
The following table summarizes hypothetical but representative data comparing ADCs constructed with different PEG linker architectures. This data illustrates the typical improvements seen when moving from linear to multi-arm PEG linkers.
| Parameter | ADC with Linear PEG-Drug | ADC with 4-Arm PEG-(Drug)₄ | Rationale for Performance Difference |
| Drug-to-Antibody Ratio (DAR) | 3-4 | 8 | The multi-arm linker allows for higher payload attachment without significant antibody modification, preventing loss of affinity.[9] |
| Solubility in Aqueous Buffer | Moderate (prone to aggregation at high DAR) | High | The dense hydrophilic shield of the 4-arm PEG effectively masks the hydrophobic drug, preventing aggregation.[][9] |
| In Vitro Cytotoxicity (IC₅₀) | 1.5 nM | 0.4 nM | Higher DAR delivers more cytotoxic agent into the target cell per binding event, increasing potency.[7] |
| Plasma Half-Life (t₁/₂) | 120 hours | 180 hours | The increased hydrodynamic volume of the multi-arm PEG construct reduces renal clearance.[] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% | 95% | The combination of higher payload delivery, improved stability, and longer circulation time leads to superior anti-tumor activity.[7][11] |
Experimental Protocol: Synthesis and Characterization of a 4-Arm PEG-Maleimide ADC
This protocol provides a self-validating system for conjugating a thiol-reactive drug to an antibody via a 4-arm PEG-maleimide linker.
Materials:
-
Monoclonal Antibody (mAb) in PBS buffer
-
4-Arm PEG-Maleimide (e.g., 10 kDa)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Cysteine-containing cytotoxic drug
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Methodology:
-
Antibody Reduction (Activation): a. Prepare a solution of the mAb at 10 mg/mL in PBS. b. Add a 5-fold molar excess of TCEP to the mAb solution to selectively reduce interchain disulfide bonds. c. Incubate at 37°C for 2 hours. The goal is to generate a controlled number of reactive thiol groups. d. Validation Step: Immediately purify the reduced mAb using a desalting column to remove excess TCEP. Characterize the number of free thiols per antibody using Ellman's reagent.
-
Linker-Drug Preparation: a. Dissolve the 4-Arm PEG-Maleimide and the cysteine-containing drug in a suitable buffer (e.g., PBS with 10% DMSO) at a 1:4.5 molar ratio (Linker:Drug) to ensure all arms of the PEG are functionalized. b. React for 4 hours at room temperature. c. Validation Step: Confirm the formation of the 4-Arm PEG-(Drug)₄ conjugate using HPLC-MS to verify the molecular weight.
-
Conjugation: a. Add the purified 4-Arm PEG-(Drug)₄ linker-drug construct to the reduced mAb at a 5-fold molar excess over the available thiol groups. b. Allow the reaction to proceed at 4°C for 16 hours. The maleimide groups on the PEG linker will react with the free thiols on the antibody.
-
Purification and Characterization: a. Purify the resulting ADC using SEC to remove unreacted linker-drug and other small molecules. b. Validation Step 1 (DAR): Analyze the purified ADC using HIC-HPLC. The different hydrophobicity of species with varying numbers of conjugated linkers allows for the calculation of the average DAR. c. Validation Step 2 (Aggregation): Analyze the final ADC product using SEC with a multi-angle light scattering (SEC-MALS) detector to confirm the absence of high molecular weight aggregates. d. Validation Step 3 (Purity): Run reducing and non-reducing SDS-PAGE to confirm the integrity of the antibody subunits and the successful conjugation.
Case Study 2: Multi-Arm PEGs for In-Situ Hydrogel Drug Delivery
The Challenge: Many therapies, particularly in regenerative medicine and localized cancer treatment, require a sustained release of a therapeutic agent directly at the site of action.[12][13] Bolus injections often lead to systemic toxicity and require frequent administration. Injectable, in-situ forming hydrogels offer a solution by creating a biodegradable depot for localized, controlled drug release.[14]
The Multi-Arm PEG Solution: Multi-arm PEGs are ideal building blocks for creating biocompatible hydrogels.[5][15] When functionalized with reactive end groups (e.g., NHS esters, acrylates, vinyl sulfones), the arms of different multi-arm PEG molecules can react with each other or with a suitable crosslinker to form a three-dimensional polymer network.[5] This gelation can occur in situ, entrapping drugs, proteins, or even cells. The structural properties of the hydrogel—such as stiffness, degradation rate, and drug release profile—can be precisely tuned by selecting the number of PEG arms (e.g., 4-arm vs. 8-arm), their molecular weight, and the chemistry of the cross-linking reaction.[13][16]
dot graphdot { graph [splines=true, size="7.6,5", ratio=auto, margin=0.1]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Schematic of drug entrapment in a hydrogel formed by cross-linking two different 4-arm PEGs.
Comparative Data: 4-Arm vs. 8-Arm PEG Hydrogels
The choice between a 4-arm and an 8-arm PEG precursor significantly impacts the final properties of the hydrogel. This is a critical design choice based on the therapeutic need.
| Property | 4-Arm PEG Hydrogel (20 kDa) | 8-Arm PEG Hydrogel (20 kDa) | Rationale for Performance Difference |
| Gelation Time | Faster | Slower | 8-arm PEGs have a more compact, sterically hindered structure, which can slow the reaction rate between functional groups compared to the more accessible arms of a 4-arm PEG.[16] |
| Cross-linking Density | Lower | Higher | With the same total molecular weight and concentration, the 8-arm precursor introduces more cross-linking points, creating a tighter network. |
| Mechanical Stiffness (Modulus) | Lower | Higher | The higher cross-linking density of the 8-arm hydrogel results in a mechanically stronger and stiffer material.[13] |
| Equilibrium Swelling Ratio | Higher | Lower | The tighter network of the 8-arm gel restricts the uptake of water, leading to less swelling.[16] |
| Drug Release Profile (Small Molecule) | Faster Release (e.g., 5-7 days) | Slower, more sustained release (e.g., 14-21 days) | The denser mesh of the 8-arm hydrogel creates a more tortuous path for the drug to diffuse out, prolonging the release duration. |
Experimental Protocol: Preparation and Characterization of a Drug-Loaded Hydrogel
This protocol describes the formation of a hydrogel via Michael addition between a 4-arm PEG-Acrylate and a dithiol crosslinker.
Materials:
-
4-Arm PEG-Acrylate (e.g., 15 kDa)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
Therapeutic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rheometer
-
Scanning Electron Microscope (SEM)
Methodology:
-
Precursor Solution Preparation: a. Prepare a 10% (w/v) solution of 4-Arm PEG-Acrylate in PBS. Add the therapeutic drug to this solution and vortex to ensure homogeneity. b. Prepare a stoichiometric equivalent solution of the dithiol crosslinker (e.g., DTT) in PBS. The molar ratio of acrylate groups to thiol groups should be 1:1 for optimal cross-linking.
-
Hydrogel Formation: a. Quickly and thoroughly mix the two precursor solutions in a 1:1 volume ratio. b. Immediately transfer the solution to the desired mold or analysis instrument (e.g., rheometer plate). Gelation will begin within minutes at 37°C.
-
Characterization: a. Validation Step 1 (Gelation Kinetics): Use a rheometer to perform time-sweep oscillatory measurements immediately after mixing. The crossover point of the storage modulus (G') and loss modulus (G'') defines the gelation time. b. Validation Step 2 (Swelling Ratio): Allow the hydrogel to form and weigh it (W_initial). Submerge it in PBS at 37°C. At various time points, remove the gel, blot excess surface water, and weigh it (W_swollen). The swelling ratio = (W_swollen - W_initial) / W_initial. A lower ratio indicates higher cross-linking density. c. Validation Step 3 (Morphology): Lyophilize (freeze-dry) a sample of the hydrogel. Image the cross-section using SEM to visualize the porous network structure. A denser structure, expected from an 8-arm PEG, will correlate with slower drug release. d. In Vitro Drug Release: Place a drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation. At set time intervals, take an aliquot of the buffer and measure the drug concentration using UV-Vis spectroscopy or HPLC. This provides a quantitative release profile.
Conclusion
Multi-arm PEG linkers represent a significant advancement over their linear counterparts, offering a sophisticated toolkit for addressing complex challenges in therapeutic development. In ADC design, they enable the creation of highly potent conjugates with high DARs and favorable pharmacokinetic profiles. In drug delivery, they are versatile precursors for tunable, in-situ forming hydrogels capable of sustained, localized therapeutic release. The ability to rationally select the number of arms, molecular weight, and functional chemistry allows scientists to precisely engineer the final properties of the therapeutic construct, a level of control that is paramount for developing the next generation of safe and effective medicines.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 8. EP2518098A1 - Multi-arm polyethylene glycol derivatives, conjugates and gels of drugs and the same - Google Patents [patents.google.com]
- 9. adcreview.com [adcreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]
- 16. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Assessing the Impact of Branched Linkers on ADC Pharmacokinetics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly governing stability, solubility, and pharmacokinetic (PK) properties.[1] While traditional linear linkers have been the foundation of first-generation ADCs, branched linkers are emerging as a superior alternative for optimizing next-generation therapies. This guide provides a comprehensive comparison of branched versus linear linkers, detailing their structural differences and resultant impact on key PK parameters. We will explore how the architecture of a branched linker can be leveraged to increase the drug-to-antibody ratio (DAR) while mitigating the hydrophobicity and aggregation issues that often plague high-DAR conjugates.[2][] Furthermore, this guide furnishes detailed, field-proven experimental protocols for the rigorous assessment of ADC pharmacokinetics, empowering researchers to make data-driven decisions in their ADC design and development programs.
Introduction to ADC Linker Technology: The Bridge to Efficacy
An ADC's efficacy and safety are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[] This "bridge" must be sufficiently stable to prevent premature drug release in systemic circulation, which can cause off-target toxicity, yet allow for efficient payload liberation within the target tumor cell.[5][6] Linker design directly influences the ADC's overall hydrophilicity, stability, and drug load, which are all pivotal factors that shape its pharmacokinetic profile.[]
Historically, ADCs have employed linear linkers, which typically connect a single payload molecule to the antibody. While effective, this 1:1 conjugation approach presents limitations, particularly when a higher drug concentration at the tumor site is required. The pursuit of a wider therapeutic window has driven innovation in linker chemistry, leading to the development of branched architectures.[7]
The Rationale for Branched Linkers: Engineering Superior Pharmacokinetics
Branched linkers feature a central core from which multiple "arms" extend, each capable of carrying a payload molecule.[8] This design offers several distinct advantages over a linear configuration.
-
Achieving High, Homogeneous DAR: Branched linkers enable the attachment of multiple drug molecules at a single conjugation site.[9] This strategy allows for a significant increase in the overall DAR without requiring extensive chemical modification of the antibody, which can compromise its structural integrity and antigen-binding affinity.[9][10] When combined with site-specific conjugation technologies, branched linkers can produce highly homogeneous ADCs with a precisely defined DAR, minimizing the batch-to-batch variability that complicates PK analysis and manufacturing.[11]
-
Enhancing Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic. Conjugating them to an antibody, especially at high DARs, increases the overall hydrophobicity of the ADC, leading to a greater tendency for aggregation.[2] Aggregated ADCs are often rapidly cleared from circulation, primarily by the liver, which reduces their half-life and therapeutic potential.[12][13] Branched linkers can be engineered to incorporate hydrophilic spacers, such as polyethylene glycol (PEG), which act as a "hydrophilicity reservoir".[14][15] These spacers form a protective hydration shell around the payload, masking its hydrophobicity, improving solubility, and reducing aggregation.[15][16]
-
Improving the Therapeutic Index: By enabling high drug loading while maintaining favorable PK properties, branched linkers can significantly improve the therapeutic index. The enhanced stability and longer circulation time allow for greater accumulation of the ADC at the tumor site, maximizing on-target efficacy.[16][17] Simultaneously, the improved solubility and reduced aggregation minimize non-specific uptake and off-target toxicities.[]
Comparative Analysis: Branched vs. Linear Linker Impact on PK
The choice between a linear and a branched linker architecture has profound consequences for the resulting ADC's pharmacokinetic behavior and overall performance.
| Feature | Linear Linkers | Branched Linkers | Causality and Pharmacokinetic Impact |
| Drug-to-Antibody Ratio (DAR) | Typically lower (avg. 2-4).[13] Heterogeneous mixtures are common with traditional conjugation. | Potentially higher (up to 8 or more).[9][17] Can achieve higher homogeneity, especially with site-specific conjugation. | Branched linkers attach multiple payloads per conjugation site, increasing DAR without excessive antibody modification.[9] High DAR can lead to faster clearance if hydrophobicity is not managed.[12][18] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight.[8] | The three-dimensional structure of branched linkers, especially with PEGylation, increases the ADC's size, which can reduce renal clearance and prolong circulation half-life.[8][14] |
| Solubility & Aggregation | Prone to aggregation at higher DARs due to increased hydrophobicity of the payload.[19] | Reduced tendency for aggregation, even at high DARs, due to integrated hydrophilic spacers (e.g., PEG).[15] | Hydrophilic branched linkers form a hydration shell, mitigating payload-induced hydrophobicity and preventing the formation of high-molecular-weight species that are rapidly cleared.[16] |
| Plasma Clearance | Clearance often increases with DAR due to hydrophobicity and aggregation.[17] | Slower clearance rates can be achieved, even at high DARs, due to increased hydrophilicity and larger hydrodynamic volume.[15] | Slower clearance translates to a longer in vivo half-life and a greater area under the plasma concentration-time curve (AUC), increasing the opportunity for tumor accumulation.[16] |
| In Vivo Half-Life | Generally shorter, especially for high-DAR species.[12] | Significantly longer circulation time can be engineered.[8] | Longer half-life is a direct result of reduced clearance mechanisms (e.g., less hepatic uptake of aggregates, slower renal filtration). |
| Biodistribution | High-DAR species can exhibit rapid accumulation in the liver.[12][13] | Can achieve more favorable biodistribution with less non-specific uptake by organs of the reticuloendothelial system (RES). | By preventing aggregation, branched linkers reduce the signal for RES-mediated clearance, leading to lower liver accumulation and potentially higher tumor-to-liver ratios. |
Visualizing the Concepts
Structural Architectures
Caption: Structural comparison of linear vs. branched ADC linkers.
Impact on DAR & Homogeneity
Caption: Effect of linker type on ADC drug-to-antibody ratio (DAR).
Experimental Protocols for Pharmacokinetic Assessment
Accurate evaluation of an ADC's pharmacokinetic profile requires a suite of robust, validated bioanalytical methods.[20] The complexity arises from the heterogeneous and dynamic nature of the ADC in vivo.[20][21] It is necessary to quantify multiple analytes: the intact ADC (with varying DAR), the total antibody (conjugated and unconjugated), and the free (released) payload.[22][23]
Protocol 1: In Vitro Plasma Stability Assay
Causality: This assay is a critical first step to assess the stability of the linker.[24] It predicts the potential for premature payload release in circulation, a key driver of off-target toxicity.[][25] Comparing stability across different species (e.g., mouse, rat, human) is crucial, as enzymatic differences can lead to discrepancies between preclinical and clinical outcomes.[24]
Methodology:
-
Preparation: Prepare ADC stock solutions in a formulation buffer. Obtain fresh plasma (e.g., human, mouse) containing an anticoagulant (e.g., K2EDTA).
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate aliquots at 37°C.
-
Time Points: Collect samples at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt degradation.
-
Sample Analysis:
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with the target antigen.
-
Add plasma samples. The intact, antigen-binding ADC will be captured.
-
Use an anti-human IgG secondary antibody conjugated to HRP for detection.
-
The signal is proportional to the concentration of ADC with at least one payload that does not interfere with antigen binding.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.[26]
-
-
-
Data Analysis: Plot the concentration of intact ADC and free payload over time. Calculate the ADC's half-life in plasma.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in a Rodent Model
Causality: This study provides the most relevant preclinical data on the ADC's in vivo behavior, including its clearance rate, volume of distribution, and exposure (AUC). It integrates the effects of linker stability, hydrophobicity, and DAR on the ADC's fate in a complete biological system.[]
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats). Acclimate animals before the study.
-
ADC Administration: Administer the ADC (and a naked antibody control group) via intravenous (IV) injection at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical schedule would be: 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr, and 336 hr post-dose.
-
Sample Processing: Process blood to collect plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody (ELISA): Use a generic anti-human IgG capture and detection method to measure the concentration of all antibody species, regardless of conjugation status.[28] This informs on the overall clearance of the antibody backbone.[]
-
Intact ADC (ELISA or Hybrid LBA-LC-MS/MS): Use an antigen-capture ELISA as described in Protocol 1 to measure the functional ADC concentration. Alternatively, an immuno-affinity capture step followed by LC-MS analysis can provide more specific data on different DAR species.[29]
-
Free Payload (LC-MS/MS): Quantify the released payload in plasma using the method from Protocol 1. This is a measure of systemic exposure to the toxic drug.[26]
-
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) of the concentration-time data for each analyte to determine key PK parameters:
-
Cmax (Maximum concentration)
-
t1/2 (Half-life)
-
AUC (Area under the curve)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
Visualizing the PK Workflow
Caption: Experimental workflow for a preclinical ADC PK study.
Conclusion and Future Perspectives
The rational design of the linker is paramount to developing a successful ADC therapeutic. Branched linkers offer a sophisticated and highly effective strategy to overcome the pharmacokinetic challenges associated with traditional linear linkers. By enabling the creation of ADCs with high, homogeneous DARs and improved hydrophilicity, branched architectures can extend circulation half-life, reduce clearance, and minimize the aggregation that leads to off-target toxicities.[8][15] This ultimately translates to a wider therapeutic window and potentially superior in vivo efficacy. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of these next-generation ADCs, ensuring that their design is guided by rigorous, data-driven pharmacokinetic assessment. As ADC technology continues to evolve, the innovative use of branched and other multi-functional linkers will undoubtedly be at the forefront of creating safer and more potent cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 21. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cleavable vs. Non-Cleavable Multi-Arm PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, polyethylene glycol (PEG) linkers have become indispensable tools.[1][2] Their ability to improve solubility, reduce immunogenicity, and prolong circulation time has revolutionized the development of therapeutics.[1][][4] Among the various architectures, multi-arm PEGs offer unique advantages in creating complex biomaterials and high-loading drug conjugates.[][4][5][6][7] A critical consideration in the design of these multi-arm PEG-based systems is the choice between a cleavable and a non-cleavable linker. This decision profoundly impacts the stability, mechanism of action, and ultimately, the therapeutic efficacy of the final construct.
This guide provides an in-depth, objective comparison of cleavable and non-cleavable multi-arm PEG linkers, grounded in scientific principles and supported by experimental insights to empower you in your research and development endeavors.
The Foundation: Understanding Multi-Arm PEG Linkers
Multi-arm PEG linkers consist of multiple PEG chains extending from a central core, each arm terminating in a reactive functional group.[2][] This architecture provides several key benefits:
-
High Drug-to-Antibody Ratios (DAR): In the context of antibody-drug conjugates (ADCs), multi-arm PEGs enable the attachment of a higher number of drug molecules per antibody, potentially increasing the potency of the therapeutic.[4][5][7]
-
Hydrogel Formation: The multiple reactive sites on multi-arm PEGs make them excellent cross-linkers for the formation of hydrogels, which have broad applications in controlled drug release, tissue engineering, and wound healing.[][8][9][10][11][12][13]
-
Improved Pharmacokinetics: The branched structure of multi-arm PEGs can enhance the hydrodynamic volume of the conjugate, further extending its circulation half-life compared to linear PEGs.[]
The core of the decision-making process, however, lies in the nature of the linkage between the PEG arms and the payload.
Non-Cleavable Multi-Arm PEG Linkers: The Stalwart Connection
Non-cleavable linkers form a stable, covalent bond between the multi-arm PEG and the molecule of interest. This bond is designed to remain intact under physiological conditions.[1][14]
Mechanism of Action
The release of a drug or other payload from a non-cleavable multi-arm PEG conjugate is entirely dependent on the degradation of the entire construct. In the case of an ADC, this typically occurs upon internalization into the target cell and subsequent lysosomal processing, where proteolytic enzymes degrade the antibody, releasing the drug still attached to the linker and a residual amino acid.[14][][16]
Caption: Mechanism of a non-cleavable multi-arm PEG ADC.
Advantages:
-
Enhanced Stability: The primary advantage of non-cleavable linkers is their high stability in the bloodstream, which minimizes premature drug release and reduces the risk of off-target toxicity.[1][14][16]
-
Improved Therapeutic Window: By ensuring that the cytotoxic payload is only released within the target cell, non-cleavable linkers can offer a wider therapeutic window.[16]
-
Simplified Design and Synthesis: The chemistry of stable linkages is often more straightforward, potentially simplifying the manufacturing process.[1]
Limitations:
-
Irreversible Payload Attachment: The inability to release the payload in its unmodified form can be a significant drawback if the linker-payload metabolite has reduced activity.[1]
-
Dependence on Cellular Machinery: The efficacy of non-cleavable linkers is entirely reliant on the target cell's ability to internalize and degrade the conjugate.
-
Potential for Steric Hindrance: The permanent attachment of the bulky PEG structure could potentially interfere with the drug's interaction with its intracellular target.[1]
Cleavable Multi-Arm PEG Linkers: The Strategically Designed Release
Cleavable linkers are engineered with a labile bond that can be broken under specific physiological or chemical conditions, allowing for the controlled release of the payload.[1]
Mechanisms of Cleavage
The release of the payload is triggered by specific stimuli, which can be broadly categorized as:
-
pH-Sensitive (Acid-Labile): These linkers, such as those containing hydrazone or acetal bonds, are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment.[1][2][17]
-
Enzymatically Cleavable: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[1][18][][20] The valine-citrulline (Val-Cit) linker is a well-known example.[20][21][22]
-
Redox-Sensitive: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[2][18]
Caption: Mechanism of a cleavable multi-arm PEG ADC.
Advantages:
-
Targeted Drug Release: Cleavable linkers enable the release of the payload in response to specific triggers present at the site of action, enhancing therapeutic efficacy and reducing systemic toxicity.[1][23]
-
Bystander Effect: For certain cleavable linkers, the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not have internalized the ADC.[24]
-
Versatility: The variety of cleavage mechanisms allows for the design of sophisticated drug delivery systems tailored to specific diseases and biological environments.[1]
Limitations:
-
Stability Challenges: Cleavable linkers can be susceptible to premature degradation if exposed to unintended stimuli during manufacturing, storage, or in circulation, leading to off-target toxicity.[1][25]
-
Design Complexity: The synthesis of stimuli-responsive linkers is often more complex and costly.[1]
-
Dependence on Stimuli Levels: The efficiency of drug release is dependent on the presence and concentration of the specific trigger at the target site.
Head-to-Head Comparison: Cleavable vs. Non-Cleavable Multi-Arm PEG Linkers
| Feature | Non-Cleavable Multi-Arm PEG Linkers | Cleavable Multi-Arm PEG Linkers |
| Drug Release Mechanism | Enzymatic degradation of the entire conjugate in lysosomes[14][16] | Cleavage by specific stimuli (e.g., pH, enzymes, reducing agents)[1][16] |
| Plasma Stability | High, leading to lower off-target toxicity[1][14][16] | Generally lower, with a risk of premature drug release[1][] |
| Therapeutic Window | Potentially larger due to higher stability[16] | Can be narrower if premature cleavage occurs |
| Bystander Effect | Minimal to none[14] | Possible, depending on the linker and payload properties[24] |
| Design Complexity | Relatively simple[1] | More complex and potentially higher cost[1] |
| Ideal Applications | Payloads active as linker-metabolites, targeting highly internalizing receptors, long-term stable bioconjugates[1][9] | Potent payloads requiring release in native form, targeting heterogeneous tumors, controlled release hydrogels[1][8][10] |
Experimental Protocols: Assessing Linker Performance
Validating the choice of linker requires rigorous experimental evaluation. Below are foundational protocols for assessing the stability and cleavage of multi-arm PEG linkers.
In Vitro Linker Stability Assay
Objective: To determine the stability of the multi-arm PEG conjugate in plasma.
Methodology:
-
Incubate the multi-arm PEG conjugate in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Quench the reaction and process the samples to separate the conjugate from plasma proteins (e.g., by protein precipitation or size-exclusion chromatography).
-
Analyze the amount of intact conjugate and any released payload at each time point using a suitable analytical method, such as LC-MS or HPLC.
-
Plot the percentage of intact conjugate versus time to determine its plasma half-life.
In Vitro Linker Cleavage Assay
Objective: To confirm the stimuli-responsive cleavage of the linker.
Methodology (Example for an Enzymatically Cleavable Linker):
-
Prepare a solution of the multi-arm PEG conjugate in a buffer appropriate for the target enzyme (e.g., acetate buffer at pH 5.5 for cathepsin B).
-
Add the purified enzyme (e.g., cathepsin B) to the solution.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Include a control group without the enzyme to account for any non-enzymatic degradation.
Making the Right Choice: A Decision Framework
The selection of a cleavable versus a non-cleavable multi-arm PEG linker is not a one-size-fits-all decision. It requires a thorough understanding of the drug's properties, the target's biology, and the therapeutic goals.
Consider a non-cleavable linker when:
-
The payload-linker metabolite is known to be highly active.
-
Maximum plasma stability is the top priority.
-
The target antigen has a high rate of internalization.
-
The application involves creating stable biomaterials or surfaces.[1]
Consider a cleavable linker when:
-
The payload must be released in its free, unmodified form to be active.
-
A "bystander effect" is desired to target a heterogeneous tumor environment.
-
The application involves a stimuli-responsive hydrogel for controlled drug release.[8][10]
-
The therapeutic strategy relies on exploiting specific features of the tumor microenvironment (e.g., low pH, high enzyme concentration).[1]
Conclusion
Both cleavable and non-cleavable multi-arm PEG linkers offer distinct advantages and are powerful tools in the development of advanced therapeutics and biomaterials. Non-cleavable linkers provide a robust and stable connection, minimizing off-target effects, while cleavable linkers enable sophisticated, stimuli-responsive drug release strategies. A comprehensive evaluation of the therapeutic agent, its target, and the desired clinical outcome, supported by rigorous in vitro and in vivo experimental data, will guide the rational selection of the optimal linker technology for your specific application.
References
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 4. adcreview.com [adcreview.com]
- 5. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 6. Applications Of Multi-Arm Polyethylene Glycol [sinopeg.com]
- 7. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 8. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]
- 9. Application of the Multi-Armed PEG Derivative Hydrogels | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 10. jenkemusa.com [jenkemusa.com]
- 11. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]
- 12. Multi-Arm PEGs | 4 Arm PEGs | 8 Arm PEGs - Biochempeg [biochempeg.com]
- 13. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 18. biotechinformers.com [biotechinformers.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. purepeg.com [purepeg.com]
- 24. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 25. adcreview.com [adcreview.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane. As a complex, multi-functional reagent utilized in advanced bioconjugation and drug delivery systems, its unique structure—featuring a terminal carboxylic acid and three potent azide groups—necessitates a disposal procedure grounded in rigorous safety principles. This guide is designed for researchers, scientists, and drug development professionals, offering clarity and rationale beyond a simple checklist to ensure operational safety and regulatory compliance.
Foundational Principles: Understanding the Hazard Profile
The primary hazards associated with this compound stem directly from its three organic azide functionalities. Organic azides are high-energy molecules that require meticulous handling to prevent accidental decomposition, which can be initiated by heat, shock, or friction.[1][2][3]
Core Hazards:
-
Explosive Potential: While the large molecular weight (2403.8 g/mol ) and high carbon-to-nitrogen ratio of this specific molecule render it more stable than smaller, low-molecular-weight azides, the potential for rapid, energetic decomposition remains a critical consideration.[3][4]
-
Formation of Hydrazoic Acid: A critical safety concern is the reaction of azides with acids, which produces the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[1][5] This molecule's own carboxylic acid group introduces an intramolecular consideration, though it is the exposure to strong external acids that poses the most significant risk.
-
Formation of Shock-Sensitive Metal Azides: Azides can react with heavy metals—such as lead, copper, silver, and mercury—to form dangerously shock-sensitive metal azides.[5][6] This is the primary reason why azide-containing waste must never be disposed of down the drain, as it can react with metal plumbing components.[5][7][8]
The polyethylene glycol (PEG) component of the molecule is generally considered to be of low toxicity, readily biodegradable, and does not bioaccumulate.[9][10] However, all chemical waste, regardless of perceived toxicity, must be disposed of through proper channels to maintain environmental and workplace safety.
Compound Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 2803119-05-1 | [11][12] |
| Molecular Formula | C₁₀₃H₁₉₉N₁₃O₄₉ | [11][12] |
| Molecular Weight | 2403.8 g/mol | [11][12] |
| Storage | -20°C, away from light and incompatibles | [1][4][11] |
| Solubility | Water, DMSO, DMF | [11] |
The Disposal Workflow: A Decision-Making Framework
The cornerstone of safe azide disposal is chemical deactivation, or "quenching," prior to collection as hazardous waste.[1][5] This process converts the energetic azide groups into stable, non-hazardous amines. For the small quantities typically handled in a research setting, this is the preferred and most responsible method.
Caption: Decision workflow for the safe disposal of azide-containing compounds.
Step-by-Step Deactivation and Disposal Protocol
This protocol details the chemical reduction of the azide functional groups to their corresponding amines, a robust and widely accepted method for neutralizing their hazardous properties.[13]
Required Materials and Personal Protective Equipment (PPE)
-
PPE: Chemical safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory. For reactions with a potential for splashing, a face shield should be used in conjunction with goggles.[2][14]
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
A suitable solvent in which the azide compound and PPh₃ are soluble (e.g., Tetrahydrofuran (THF), Dioxane).
-
Water (for hydrolysis step).
-
-
Equipment:
-
Glass reaction vessel (e.g., round-bottom flask) of an appropriate size.
-
Magnetic stirrer and stir bar.
-
Plastic or glass funnel.
-
Designated, clearly labeled hazardous waste container. Do not use metal cans or containers with metal lids.
-
Plastic spatulas for handling solids. Never use metal spatulas. [1][2]
-
Deactivation Procedure: Staudinger Reduction
The Staudinger reaction (or ligation) provides a controlled method for reducing an azide to an amine using a phosphine, like triphenylphosphine. The reaction proceeds via a phosphazide intermediate, which then hydrolyzes to form the amine and triphenylphosphine oxide, releasing harmless dinitrogen gas.
Caption: Chemical conversion during the Staudinger reduction of an organic azide.
Step-by-Step Protocol:
-
Preparation: In a certified chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent. Begin stirring the solution.
-
Addition of Reducing Agent: For each azide group, a slight excess (approx. 1.1 equivalents) of triphenylphosphine is required. Since the molecule has three azide groups, you will need at least 3.3 equivalents of PPh₃ relative to your waste compound. Add the solid PPh₃ to the stirring solution in small portions.
-
Causality Note: Portion-wise addition allows for controlled reaction and safe dissipation of any heat generated. A slow, steady evolution of nitrogen gas may be observed. A rapid rate of gas evolution indicates the addition is too fast.
-
-
Reaction: Allow the mixture to stir at room temperature. The reaction time can vary, but stirring overnight (12-16 hours) is typically sufficient to ensure complete reduction of all three azide groups.
-
Hydrolysis: After the initial reaction period, add water to the reaction mixture (approximately 10% of the total solvent volume) and continue stirring for an additional 1-2 hours.
-
Causality Note: This step is crucial for hydrolyzing the aza-ylide intermediate to the final amine and triphenylphosphine oxide, completing the reduction process.
-
-
Verification (Optional but Recommended): For rigorous confirmation, the completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by comparing the quenched reaction mixture to a sample of the original azide-containing material.
Final Waste Collection
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including the solvent, triphenylphosphine oxide, and the final amine product. For example: "Quenched (Acid-PEG10)-Tri-(Amine-PEG10-ethoxymethyl)-methane waste in THF/Water with Triphenylphosphine Oxide."
-
Collection: Carefully transfer the entire quenched reaction mixture into the designated hazardous waste container using a funnel.
-
Rinsing: Rinse the reaction vessel with a small amount of the solvent used and add this rinse to the waste container to ensure all residual material is collected.
-
Storage and Disposal: Securely cap the waste container and store it in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14]
Emergency Procedures: Spill and Exposure Management
In Case of a Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use absorbent pads to confine the spill. Do not use combustible materials like paper towels on a concentrated solution.
-
Wipe the area with a decontaminating solution, such as a pH > 9 buffer, followed by 70% ethanol.[14]
-
Collect all contaminated materials (pads, gloves, etc.) in a sealed bag or container, label it as "azide-contaminated waste," and dispose of it through EHS.[14]
In Case of Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[14]
-
Seek immediate medical attention after any exposure and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
By adhering to this comprehensive guide, laboratory professionals can confidently manage and dispose of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound, 2803119-05-1 | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Organic azide - Wikipedia [en.wikipedia.org]
- 14. uvic.ca [uvic.ca]
Personal protective equipment for handling (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
A Guide to the Safe Handling of (Acid-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with this compound. The compound's unique structure, featuring a polyethylene glycol (PEG) backbone and terminal azide groups, presents a dual-hazard profile that demands meticulous handling. While the PEG component is generally considered biocompatible and low in toxicity[1][2], the three azide functionalities are the primary safety concern. Organic azides are energy-rich molecules that can be toxic and potentially explosive under specific conditions.[3][4]
This guide is structured to provide a comprehensive framework for risk mitigation, covering hazard assessment, personal protective equipment (PPE), engineering controls, and emergency and disposal procedures. Our objective is to empower you with the knowledge to handle this reagent safely and effectively in your research endeavors.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound stem from its azide groups.
-
Toxicity: Azide compounds are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6] Their mechanism of toxicity is similar to that of cyanide, inhibiting cellular respiration.[7] The PEG structure may influence the absorption rate, but the inherent toxicity of the azide moiety remains.
-
Explosive Potential: Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, friction, or light.[3][7] While higher molecular weight and a high carbon-to-nitrogen ratio can reduce this risk, all azide-containing compounds must be treated with caution.[7][8]
-
Formation of Hazardous Byproducts:
-
Hydrazoic Acid: Contact with strong acids can liberate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[4][5][9]
-
Heavy Metal Azides: Azides react with heavy metals (e.g., lead, copper, silver, mercury, brass) to form highly shock-sensitive and explosive metal azide salts.[5][6][10] This is a critical consideration for storage, handling equipment, and waste disposal.
-
Halogenated Solvents: Azides can react with halogenated solvents like dichloromethane or chloroform to form explosive di- and tri-azidomethane.[7][8]
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of protection varies by the task being performed.
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Receiving & Unpacking | Nitrile Gloves | Safety Glasses | Fully Buttoned Lab Coat |
| Weighing & Aliquoting (Solid) | Double-gloved Nitrile Gloves[6][10][11] | Chemical Splash Goggles & Face Shield[3][4] | Fully Buttoned Lab Coat |
| Solution Preparation & Handling | Double-gloved Nitrile Gloves | Chemical Splash Goggles | Fully Buttoned Lab Coat |
| Reaction & Work-up | Double-gloved Nitrile Gloves | Chemical Splash Goggles & Face Shield | Fully Buttoned Lab Coat |
| Waste Disposal | Double-gloved Nitrile or Silver Shield Gloves[3] | Chemical Splash Goggles & Face Shield | Lab Coat, consider a chemical-resistant apron |
Engineering Controls and Safe Handling Procedures
PPE is the last line of defense. Engineering controls and established safe handling practices are the most critical factors in mitigating risk.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, dissolving, and reacting the compound, must be performed in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[3][11]
-
Blast Shield: The use of a blast shield is strongly recommended during all operations, especially when weighing the solid material or running reactions.[4][7] Position the fume hood sash as low as possible.[4]
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Weighing the Solid Compound:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.[12]
-
Use anti-static weighing boats and non-metallic (ceramic or plastic) spatulas to avoid generating static electricity and to prevent the formation of shock-sensitive metal azides.[5][7]
-
Handle the solid gently to avoid friction or shock.
-
-
Dissolution and Solution Handling:
-
Dissolve the reagent immediately before use. Do not prepare stock solutions for long-term storage unless explicitly validated.[12]
-
The compound is soluble in water, DMSO, and DMF.
-
When adding solvents, do so slowly to control any potential exothermic processes.
-
Avoid using ground glass joints, which can create friction and potentially lead to detonation.[7]
-
Emergency Procedures
Immediate and correct response to an accident is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9][11]
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11][13]
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[9][11][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the SDS.[5][11][14]
-
Spills:
-
Small Spill (in fume hood): Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material using non-metal tools and place it in a clearly labeled, non-metal container for hazardous waste disposal.[10] Clean the area thoroughly with a soap and water solution.[10]
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately and alert others. Close the door and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[9][11]
-
Waste Disposal Plan
Improper disposal of azide waste can lead to violent explosions in plumbing or during waste collection.
-
Segregation is Key: All azide-containing waste must be collected in separate, dedicated waste streams. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[8]
-
Use Appropriate Containers: Collect all waste, including contaminated consumables (gloves, weigh boats, pipette tips), in a clearly labeled, non-metal, leak-proof container.[10]
-
NEVER Pour Down the Drain: Disposing of azide solutions down the drain can lead to the formation of explosive heavy metal azides in the plumbing.[5][13] This is a critical safety rule that must be strictly followed.
-
Deactivation: While chemical deactivation procedures exist for dilute solutions of simple azides (e.g., using nitrous acid), this process itself generates toxic nitric oxide gas and must be performed with extreme care.[5][11] For complex organic azides like the one discussed here, it is strongly recommended to dispose of all waste directly as hazardous chemical waste through your institution's EH&S department.[5][15]
Azide Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
References
- 1. mdrnskin.com [mdrnskin.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. purdue.edu [purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
- 15. benchchem.com [benchchem.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
